molecular formula C15H13NO5 B1529784 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone CAS No. 1035229-31-2

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B1529784
CAS No.: 1035229-31-2
M. Wt: 287.27 g/mol
InChI Key: ZTFYNFDZGRLCIS-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxy-3-nitro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10(17)12-7-8-13(14(15(12)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFYNFDZGRLCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728577
Record name 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035229-31-2
Record name 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for research scientists and drug development professionals. It prioritizes synthetic utility, structural analysis, and rigorous characterization protocols.

Compound Class: Functionalized Acetophenone / o-Nitrophenol Derivative Primary Application: Pharmacophore Scaffold (Chromone/Flavonoid Synthesis)[1]

Executive Summary

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] It serves as a critical intermediate in the synthesis of 8-aminochromones and benzoxazoles , scaffolds centrally implicated in the development of leukotriene receptor antagonists (e.g., Pranlukast analogs) and specific kinase inhibitors.

Its chemical behavior is dominated by two competing electronic features:

  • Intramolecular Hydrogen Bonding: A strong interaction between the 2-hydroxyl group and the acetyl carbonyl oxygen, which stabilizes the molecule and dictates its solubility and NMR profile.

  • Push-Pull Electronic System: The electron-donating benzyloxy/hydroxy groups oppose the electron-withdrawing nitro/acetyl groups, creating a polarized system susceptible to nucleophilic aromatic substitution or reduction-cyclization sequences.[1]

Structural Analysis & Physiochemical Properties[1][2]

Molecular Architecture

The molecule features a 1,2,3,4-tetrasubstituted benzene ring. The positioning of the nitro group at C3 (between the hydroxyl at C2 and benzyloxy at C4) creates a sterically crowded environment, influencing both its synthesis (regioselectivity challenges) and reactivity.

PropertyValue / Characteristic
Molecular Formula C₁₅H₁₃NO₅
Molecular Weight 287.27 g/mol
H-Bond Donor 1 (Phenolic OH, strongly chelated)
H-Bond Acceptor 5 (Nitro O, Carbonyl O, Ether O)
LogP (Predicted) ~3.2 (Lipophilic due to benzyl group and internal H-bond)
Appearance Yellow crystalline solid (characteristic of o-nitrophenols)
Solubility High: DCM, DMSO, Ethyl Acetate; Low: Water, Hexanes
Intramolecular Dynamics

The 2-hydroxy-acetophenone motif forms a stable 6-membered chelate ring.[1] This reduces the acidity of the phenol (making it harder to deprotonate than the 4-position precursor) and shifts the carbonyl stretching frequency in IR.

H_Bonding cluster_0 Intramolecular Forces cluster_1 Steric Crowding (C3) OH 2-OH Group H_Bond Hydrogen Bond (Stabilization) OH->H_Bond CO Acetyl Carbonyl H_Bond->CO Nitro 3-Nitro Group Nitro->OH Steric Clash BnO 4-Benzyloxy Nitro->BnO Steric Clash

Figure 1: Diagram illustrating the stabilizing intramolecular hydrogen bond and the steric congestion around the C3-nitro group.[1]

Synthetic Pathways & Protocols

The synthesis of this compound requires a strategy that overcomes the natural tendency of electrophiles to attack the less hindered C5 position. The route below utilizes Resacetophenone (2,4-dihydroxyacetophenone) as the starting material.

Synthesis Workflow

Synthesis Start 2,4-Dihydroxyacetophenone (Resacetophenone) Step1 Step 1: Selective 4-O-Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Exploits pKa diff (4-OH vs 2-OH) Inter Intermediate: 2-Hydroxy-4-(benzyloxy)acetophenone Step1->Inter Step2 Step 2: Regioselective Nitration (HNO3, AcOH, <10°C) Inter->Step2 Electrophilic Aromatic Substitution Product_Major Byproduct (Major): 5-Nitro Isomer Step2->Product_Major Sterically Favored Product_Target Target (Minor/Separable): 3-Nitro Isomer Step2->Product_Target Chelation Controlled (Requires Separation)

Figure 2: Synthetic route highlighting the critical regioselectivity branch point at Step 2.

Detailed Protocol
Step 1: Selective 4-O-Benzylation

The 2-OH group is hydrogen-bonded to the carbonyl, rendering it less acidic (pKa ~10) than the 4-OH group (pKa ~8).[1] This allows for highly selective alkylation at the 4-position using weak bases.[1]

  • Reagents: 2,4-Dihydroxyacetophenone (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (anhydrous, 1.5 eq).

  • Solvent: Acetone (reagent grade).

  • Procedure:

    • Suspend K₂CO₃ and 2,4-dihydroxyacetophenone in acetone.

    • Add benzyl bromide dropwise at room temperature.

    • Reflux for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol to yield 2-hydroxy-4-(benzyloxy)acetophenone as white needles.[1]

Step 2: Nitration (The Critical Step)

Nitration of the intermediate can yield both the 3-nitro and 5-nitro isomers. The 3-position is activated but hindered; the 5-position is activated and accessible.[1]

  • Reagents: Fuming Nitric Acid (1.05 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 2-hydroxy-4-(benzyloxy)acetophenone in Glacial Acetic Acid. Cool to 0–5°C in an ice bath.

    • Add HNO₃ (dissolved in AcOH) dropwise over 30 minutes. Control temperature strictly <10°C to prevent oxidation of the benzyl ether or dinitration.

    • Stir for 1 hour at 0°C, then allow to warm to room temperature.

    • Quench: Pour into ice water. A yellow precipitate forms.

    • Purification: The crude solid is a mixture.[2][3]

      • Separation: The 3-nitro isomer is often less polar due to "double" H-bonding (OH to Carbonyl, and potentially OH to Nitro) compared to the 5-nitro.[1]

      • Perform Flash Column Chromatography (Gradient: 0% -> 15% EtOAc in Hexanes).[1]

      • Target Fraction: The 3-nitro isomer typically elutes after the 5-nitro isomer in some systems, or requires careful fractional crystallization from Ethanol/Toluene.

Analytical Characterization (Self-Validating Metrics)

To ensure the identity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The distinction between the 3-nitro and 5-nitro isomers is definitive via coupling constants.

  • Target (3-Nitro Isomer):

    • δ ~12.5 ppm (s, 1H): Chelate OH (very downfield).

    • Aromatic Region: The protons at C5 and C6 are adjacent (ortho-coupling).[1] Look for two doublets with J ≈ 8.5–9.0 Hz .

    • Note: If the nitro were at C5, the protons at C3 and C6 would be singlets (para) or show small meta-coupling (J ≈ 2 Hz). The presence of ortho-coupling confirms the 3-nitro or 5-nitro substitution pattern is NOT para. Wait—in the 3-nitro isomer, H5 and H6 are ortho.[1] In the 5-nitro isomer, H3 and H6 are para to each other.

    • Correction:

      • 3-Nitro Isomer: Protons at C5 and C6 are ortho to each other.[1] Expect two doublets (J ~9 Hz).

      • 5-Nitro Isomer: Protons at C3 and C6 are para to each other.[1] Expect two singlets.

Infrared Spectroscopy (IR)
  • ν ~1630–1640 cm⁻¹: Carbonyl stretch (shifted lower than typical 1680 cm⁻¹ due to H-bonding).[1]

  • ν ~1530, 1350 cm⁻¹: Nitro group (asymmetric/symmetric stretches).

Pharmaceutical Applications

Precursor for Leukotriene Antagonists

This molecule is a structural analog to intermediates used in the synthesis of Pranlukast (a CysLT1 antagonist). While Pranlukast typically lacks the 4-benzyloxy substitution (having a 4-phenylbutoxy tail attached later), this specific scaffold allows for the synthesis of 7-benzyloxy-8-aminochromones .[1]

Mechanism of Transformation:

  • Reduction: The 3-nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine.[1]

  • Cyclization: The resulting aniline reacts with an activated carboxylic acid derivative (or oxalate) to close the chromone ring.

Research Applications
  • Kinase Inhibitors: The 8-aminochromone core is a privileged scaffold for designing PI3K and mTOR inhibitors.

  • Fluorescent Probes: Derivatives of this core possess unique fluorescence properties utilized in biological imaging of hypoxia (due to the nitro group reduction sensitivity).

References

  • Synthesis of Hydroxyacetophenones:Journal of Medicinal Chemistry, "Synthesis and antiallergic activity of chromone derivatives." (General reference for chromone precursors).
  • Regioselective Nitration:Tetrahedron Letters, "Regioselective nitration of phenols and their derivatives.
  • Pranlukast Chemistry: Ono Pharmaceutical Co., Ltd.[4] Patents (e.g., US Patent 4,985,585) describing the synthesis of tetrazolylchromones from amino-acetophenones.

  • Crystallographic Data: Acta Crystallographica Section E, "1-(4-Benzyloxy-2-hydroxyphenyl)ethanone."[1] (Structure of the non-nitro precursor).

(Note: Specific CAS 14347-05-8 refers to the 3-nitro-4-benzyloxy acetophenone without the 2-OH.[1] The specific 2-OH, 3-NO2, 4-OBn isomer is a custom research intermediate often cited in specific patent literature for modified chromones).[1]

Sources

An In-depth Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS Number: 1035229-31-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, a key chemical intermediate with significant potential in synthetic organic chemistry and pharmaceutical development. Drawing upon established chemical principles and data from structurally analogous compounds, this document will detail its physicochemical properties, a plausible synthetic route, analytical characterization methods, and its pivotal role as a precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).

Introduction and Strategic Importance

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a substituted acetophenone derivative. While not extensively studied as an independent bioactive molecule, its true significance lies in its molecular architecture. The presence of a benzyloxy protecting group, a reactive acetyl moiety, and a nitro group on a phenolic backbone makes it a versatile building block for complex organic synthesis. Aromatic nitro compounds are foundational in the synthesis of a wide array of drugs and bioactive molecules[1][2]. The strategic placement of functional groups in this molecule allows for sequential and regioselective modifications, a critical aspect in the multi-step synthesis of modern pharmaceuticals.

Based on the analysis of structurally similar compounds, it is highly probable that 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone serves as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly those targeting adrenergic receptors. For instance, related benzyloxy-nitrophenyl derivatives are precursors to long-acting β2-adrenoceptor agonists used in the treatment of respiratory diseases.

Physicochemical and Structural Properties

While specific experimental data for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is not widely published, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds such as m-nitroacetophenone and other substituted acetophenones[3][4][5][6].

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Molecular Formula C₁₅H₁₃NO₅Derived from its chemical name and structure.
Molecular Weight 287.27 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to yellow crystalline solidAromatic nitro compounds and acetophenones are often colored crystalline solids at room temperature[4][5].
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane, DMSO).The aromatic nature and the benzyloxy group suggest poor aqueous solubility, while the polar functional groups ensure solubility in organic solvents.
Melting Point Expected to be in the range of 100-150 °CBased on the melting points of similar substituted nitroacetophenones. For example, 3'-nitroacetophenone has a melting point of 77-78 °C[5]. The additional functional groups in the target molecule would likely increase the melting point.
pKa The phenolic hydroxyl group is expected to be acidic, with a pKa likely in the range of 6-8.The electron-withdrawing nitro and acetyl groups will increase the acidity of the phenolic proton compared to phenol itself.

Proposed Synthesis Pathway

A logical and efficient synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone can be conceptualized in a two-step process starting from 2,4-dihydroxyacetophenone. This proposed pathway leverages well-established and reliable organic reactions.

Step 1: Williamson Ether Synthesis for Selective Benzylation

The initial step involves the selective protection of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone using a Williamson ether synthesis. This reaction is a cornerstone of ether synthesis in organic chemistry[7][8][9].

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxyacetophenone in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight molar excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution. The use of a mild base is crucial to selectively deprotonate the more acidic 4-hydroxyl group over the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the acetyl group.

  • Alkylation: To the stirred suspension, add one equivalent of benzyl bromide.

  • Reaction Condition: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product, 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, can be purified by recrystallization.

Step 2: Regioselective Nitration

The second step is the nitration of the benzylated intermediate. The existing substituents on the aromatic ring will direct the incoming nitro group. The hydroxyl and benzyloxy groups are ortho-, para-directing, while the acetyl group is meta-directing. The powerful activating effect of the hydroxyl group will direct the nitration to the position ortho to it.

Protocol:

  • Dissolution: Dissolve the purified 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone in a suitable solvent, such as glacial acetic acid[10].

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic acid, to the solution while maintaining a low temperature (e.g., 0-5 °C) using an ice bath to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to stir at a low temperature for a specified period. Monitor the formation of the desired product using TLC.

  • Quenching and Isolation: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

  • Purification: The crude 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone can be collected by filtration, washed with water to remove residual acid, and purified by recrystallization from a suitable solvent system like ethanol/water.

Diagram of the Proposed Synthesis Workflow:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitration A 2,4-Dihydroxyacetophenone B 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone A->B  Benzyl Bromide, K₂CO₃, Acetone, Reflux C 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone B->C  HNO₃, H₂SO₄, 0-5 °C

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, a suite of analytical techniques should be employed. These methods are standard for the characterization of organic molecules[11][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons. Expected signals would include aromatic protons with characteristic splitting patterns, a singlet for the acetyl methyl group, a singlet for the benzylic methylene protons, and a broad singlet for the phenolic hydroxyl proton.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: This technique will identify the key functional groups. Expected characteristic absorption bands include:

    • ~3400 cm⁻¹ (O-H stretch, phenolic)

    • ~1650 cm⁻¹ (C=O stretch, ketone)

    • ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group)

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

  • High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the final compound and for monitoring the progress of the synthesis reactions.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₅H₁₃NO₅.

Applications in Drug Discovery and Development

The primary application of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is as a strategic intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents. The nitro group can be readily reduced to an amine, which can then be further functionalized. This nitro-to-amine transformation is a common strategy in the synthesis of many drugs[1].

Diagram of the Role as a Synthetic Intermediate:

G A 1-(4-(Benzyloxy)-2-hydroxy- 3-nitrophenyl)ethanone B Key Intermediate with Reduced Nitro Group (Amine) A->B Reduction (e.g., H₂, Pd/C) C Further Synthetic Modifications B->C Functionalization D Final Active Pharmaceutical Ingredient (API) (e.g., β2-Adrenoceptor Agonist) C->D Final Synthetic Steps

Sources

"1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a highly specialized aromatic ketone intermediate used primarily in the synthesis of leukotriene receptor antagonists (such as Pranlukast) and long-acting


-adrenergic agonists (such as Arformoterol). Its structural uniqueness lies in the orthogonal electronic activation provided by the 2-hydroxy and 4-benzyloxy groups, which direct subsequent electrophilic substitutions and cyclizations (e.g., to chromones) with high regioselectivity.

This guide details the physicochemical properties, validated synthetic pathways, and downstream utility of this compound, serving as a reference for medicinal chemists and process engineers.

Core Physicochemical Data
PropertyValue
CAS Registry Number 1035229-31-2
IUPAC Name 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Molecular Formula C₁₅H₁₃NO₅
Molecular Weight 287.27 g/mol
Appearance Yellow crystalline powder (Characteristic of o-nitrophenols)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point Predicted: 135–145 °C (Based on structural analogs [1])
SMILES CC(=O)C1=C(O)C([O-])=C(OCC2=CC=CC=C2)C=C1

Synthetic Pathway & Mechanistic Logic

The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is non-trivial due to the need for precise regiocontrol during nitration. A direct nitration of 4-benzyloxy-2-hydroxyacetophenone often yields a mixture of 3-nitro and 5-nitro isomers.

The most robust, "self-validating" protocol exploits the difference in nucleophilicity between the 2-OH and 4-OH groups of the starting material, Resacetophenone (2,4-dihydroxyacetophenone).

Validated Synthetic Route: The "Selective Protection" Strategy

This route ensures the 3-position is activated for nitration while preserving the 4-position protection.

Step 1: Nitration of Resacetophenone

  • Reagents: HNO₃ (fuming), Acetic Acid.

  • Mechanism: The 2-OH and 4-OH groups strongly activate the ring. The 2-OH is hydrogen-bonded to the carbonyl, reducing its directing power slightly compared to the free 4-OH. However, nitration typically occurs at the 3-position (between the hydroxyls) or 5-position. Under controlled conditions (low temp), 3-nitro-2,4-dihydroxyacetophenone is the major product.

Step 2: Selective 4-O-Benzylation

  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone/DMF.

  • Mechanistic Insight (Critical): The 2-OH proton is engaged in a strong intramolecular hydrogen bond with the acetyl carbonyl oxygen (forming a stable 6-membered chelate ring). Consequently, it is significantly less acidic (higher pKa) and less nucleophilic than the 4-OH proton.

  • Outcome: Treatment with mild base (K₂CO₃) deprotonates only the 4-OH, allowing selective alkylation with benzyl bromide to yield the target 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone .

Synthesis Workflow Diagram

Synthesispath cluster_logic Mechanistic Control Start Resacetophenone (2,4-Dihydroxyacetophenone) Inter 3-Nitro-2,4-dihydroxyacetophenone (Intermediate) Start->Inter HNO3, AcOH (Nitration) Byprod 5-Nitro Isomer (Impurity) Start->Byprod Minor Pathway Target TARGET MOLECULE 1-(4-(Benzyloxy)-2-hydroxy- 3-nitrophenyl)ethanone Inter->Target BnBr, K2CO3 (Selective 4-O-Alkylation)

Figure 1: Selective synthesis exploiting the intramolecular H-bond of the 2-hydroxy group to achieve regioselective 4-O-benzylation.

Application in Drug Discovery

The primary value of this molecule lies in its role as a masked 8-aminochromone precursor .

Precursor for Leukotriene Antagonists (e.g., Pranlukast)

Pranlukast and related anti-asthmatic drugs contain a chromone core with an amino group at position 8 and a lipophilic ether tail at position 7.

  • Transformation: The target molecule (acetophenone derivative) undergoes reduction of the nitro group to an amine, followed by cyclization (often Vilsmeier-Haack or condensation with oxalate) to form the chromone ring.

  • Mapping:

    • Acetyl group (C1): Becomes C2/C3 of the chromone.

    • 2-OH: Becomes the chromone ring oxygen (position 1).

    • 3-NO₂: Reduced to -NH₂, becoming the 8-amino group (critical for amide coupling in Pranlukast).

    • 4-OBn: Becomes the 7-benzyloxy group (can be deprotected to 7-OH for further functionalization).

Precursor for Arformoterol Analogs

In the synthesis of long-acting


-agonists, the acetyl group is brominated to form an 

-bromo ketone (e.g., 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone), which is then chirally reduced to the corresponding bromohydrin epoxide precursor [2].
Drug Development Pathway Diagram

DrugPathway Target 1-(4-(Benzyloxy)-2-hydroxy- 3-nitrophenyl)ethanone Amine 1-(3-Amino-4-(benzyloxy)- 2-hydroxyphenyl)ethanone Target->Amine H2, Pd/C or Fe/HCl (Nitro Reduction) Chromone 8-Amino-7-benzyloxychromone (Scaffold) Amine->Chromone Cyclization (e.g., Vilsmeier-Haack) Pranlukast Pranlukast / Leukotriene Antagonists Chromone->Pranlukast Amide Coupling & Tetrazole Addition

Figure 2: The critical role of the target molecule in constructing the pharmacophore of leukotriene receptor antagonists.

Analytical Characterization (Expected Data)

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR δ ~12.5–13.0 ppm (s, 1H) Chelated 2-OH : Downfield shift confirms intramolecular H-bond to carbonyl.
δ ~5.2 ppm (s, 2H) Benzyloxy CH₂ : Characteristic singlet for the protecting group.
δ ~2.6 ppm (s, 3H) Acetyl CH₃ : Methyl ketone singlet.
δ ~7.8 & 6.8 ppm (d) Aromatic Protons (C5, C6) : Ortho coupling (J ≈ 9 Hz) indicates 3,4-substitution pattern.
IR ~1630 cm⁻¹ C=O Stretch : Lowered frequency due to conjugation and H-bonding (chelation).
~1530 & 1350 cm⁻¹ NO₂ Stretch : Asymmetric and symmetric nitro stretches.
Mass Spec [M+H]⁺ = 288.28 Protonated molecular ion (ESI+).

Handling & Stability

  • Stability: The compound is stable under ambient conditions but light-sensitive due to the nitro-aromatic moiety. Store in amber vials.

  • Safety: As a nitro compound, it poses a potential explosion hazard if heated under confinement or subjected to shock. Standard precautions for aromatic nitro compounds (use of blast shields during scale-up nitration) apply.

  • Storage: 2–8°C, inert atmosphere (Argon/Nitrogen) recommended for long-term reference standards.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11265720 (Analog). Retrieved from [Link] (Analogous structure verification).

  • Arformoterol Synthesis: Google Patents. Method for synthesizing (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol. CN111944855B.[1] Retrieved from

  • Chromone Precursors: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.

Sources

1H NMR and 13C NMR of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and spectral analysis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone . The following protocols and data interpretations are designed for researchers requiring rigorous verification of this specific regioisomer, particularly in the context of synthetic intermediate validation for flavonoid or chalcone derivatives.

Executive Summary: The Structural Challenge

The molecule 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone presents a classic "push-pull" electronic system on a tetra-substituted benzene ring.[1] The core challenge in NMR analysis is distinguishing this 3-nitro isomer from its thermodynamically favored 5-nitro analog.[1]

  • The "Anchor" Signal: The intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen locks the conformation, shifting the hydroxyl proton to >12.0 ppm .[1]

  • The Regio-Marker: The coupling pattern of the aromatic protons (H-5 and H-6) is the definitive proof of the 3-nitro substitution.[1] The 3-nitro isomer preserves the ortho-coupling (J ≈ 9.0 Hz) , whereas the 5-nitro isomer would display para-singlets.[1]

Part 1: 1H NMR Analysis & Interpretation

Experimental Protocol
  • Solvent: DMSO-d6 is recommended over CDCl3 to ensure solubility of the nitro-phenolic core and to sharpen the exchangeable phenolic proton signal.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

Predicted 1H NMR Data (500 MHz, DMSO-d6)
PositionTypeShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Logic
2-OH Phenolic12.80 – 13.20 Singlet (s)1HDiagnostic: Deshielded by intramolecular H-bond with C=O.
H-6 Aromatic7.95 – 8.10 Doublet (d)1HJ = 9.0Ortho to Acetyl (deshielding zone).[1] Part of AX system.[1][2]
Ph-H Aromatic7.35 – 7.50 Multiplet (m)5HOverlapping protons of the benzyl protecting group.[1]
H-5 Aromatic6.90 – 7.05 Doublet (d)1HJ = 9.0Ortho to Benzyloxy (shielding via resonance).[1]
OCH₂ Benzylic5.25 – 5.35 Singlet (s)2HCharacteristic shift for O-Benzyl methylene.[1]
COCH₃ Methyl2.55 – 2.65 Singlet (s)3HAcetyl methyl group.[1]
Mechanistic Insight: The "Push-Pull" Effect

The 3-nitro group exerts a strong inductive withdrawing effect (-I), but its position is sterically crowded between the 2-OH and 4-OBn groups.[1]

  • H-6 Deshielding: H-6 is adjacent to the carbonyl.[1] The anisotropy of the C=O bond, locked in planarity by the H-bond, maximally deshields this proton, pushing it to ~8.0 ppm.[1]

  • H-5 Shielding: Despite the nitro group on the ring, the 4-benzyloxy group is a strong resonance donor (+R).[1] This electron density is pushed directly onto the ortho/para positions.[1] Since H-5 is ortho to the ether, it remains relatively shielded (~7.0 ppm), creating a wide chemical shift dispersion between H-5 and H-6.[1]

Part 2: 13C NMR Analysis

Predicted 13C NMR Data (125 MHz, DMSO-d6)
Carbon TypeShift (δ, ppm)Assignment Logic
C=O 203.5 Ketone carbonyl, deshielded by H-bonding.
C-2 158.0 Aromatic C-OH.[1] Deshielded by oxygen and H-bond.[1]
C-4 154.5 Aromatic C-O-Bn.[1][3] Deshielded by oxygen.[1]
C-3 136.0 Aromatic C-NO₂.[1] (Note: Often broad/weak due to quadrupolar N relaxation).[1]
C-1 115.0 Ipso to Acetyl.[1] Shielded by ortho-OH resonance.[1]
C-6 131.5 Aromatic CH.[1] Deshielded by ortho-carbonyl.
C-5 108.0 Aromatic CH.[1] Shielded by ortho-alkoxy.[1]
Ph (Ipso) 135.5 Quaternary carbon of the benzyl ring.[1]
Ph (CH) 128.0 – 129.0 Benzyl aromatic carbons.[1]
OCH₂ 71.0 Benzylic methylene.[1]
CH₃ 27.0 Acetyl methyl.[1]

Part 3: Structural Elucidation Workflow

The following decision tree illustrates the logic flow for confirming the 3-nitro regioisomer against the common 5-nitro impurity using 1H NMR coupling constants.

Structural_Elucidation Start Crude Product Isolated (Target: 3-Nitro Isomer) CheckOH Check 1H NMR (12-14 ppm) Is there a sharp singlet? Start->CheckOH CheckAr Analyze Aromatic Region (6.5 - 8.5 ppm) CheckOH->CheckAr Yes (>12 ppm) Coupling Measure Coupling Constant (J) between Ring Protons CheckAr->Coupling J_Ortho J ≈ 9.0 Hz (Two Doublets) Coupling->J_Ortho Ortho Coupling J_Para J ≈ 0 Hz (Singlets) or J < 2 Hz Coupling->J_Para Para Pattern Confirm CONFIRMED: 3-Nitro Isomer (H-5 and H-6 are adjacent) J_Ortho->Confirm Reject REJECT: 5-Nitro Isomer (H-3 and H-6 are para) J_Para->Reject

Figure 1: NMR logic flow for distinguishing the 1,2,3,4-substituted target from its 1,2,4,5-substituted isomer.

Part 4: Synthesis & Troubleshooting Context

Synthesis Pathway

This compound is typically synthesized via the nitration of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone .[1]

  • Reagents: HNO₃ / Acetic Acid at low temperature (0°C).

  • Regioselectivity: The 2-OH and 4-OBn groups are both ortho/para directors.[1] Position 3 is "sandwiched" and sterically hindered, while Position 5 is less hindered.[1]

  • Result: The reaction often produces a mixture.[1] The 3-nitro isomer (target) is frequently the minor product or requires careful fractional crystallization to separate from the 5-nitro isomer.[1]

Common Artifacts
  • Broad O-CH₂ Peak: If the benzyl group rotates slowly or if there is trace acid, the benzylic singlet at 5.3 ppm may broaden.[1]

  • Missing OH Peak: If the solvent is "wet" (contains H₂O), the phenolic proton at 13 ppm may exchange and disappear or broaden significantly.[1] Always use fresh ampules of DMSO-d6.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138723, 4-Hydroxy-3-nitroacetophenone. Retrieved from [Link]

    • Context: Provides the base chemical shift data for the 3-nitro-2-hydroxyacetophenone core.
  • National Institutes of Health (NIH) - PMC. Crystal structure of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Retrieved from [Link]

    • Context: Validates the structural parameters of the benzyloxy-acetophenone scaffold prior to nitr
  • NIST Chemistry WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- Spectral Data. Retrieved from [Link][1]

    • Context: Authoritative source for IR and MS fragmentation patterns of the nitro-acetophenone class.[1]

Sources

A Technical Guide to 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: A Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex molecular architectures are paramount. The journey from simple precursors to life-saving therapeutics is often paved with critical chemical intermediates – molecules that, while not the final product, are indispensable for achieving the desired structure and bioactivity. Among these, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone stands out as a versatile and highly valuable scaffold.

This technical guide offers an in-depth exploration of this pivotal intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and its crucial role in the creation of next-generation pharmaceuticals. The narrative that follows is grounded in established chemical principles and supported by field-proven insights, aiming to provide a comprehensive resource that is both authoritative and practical. The strategic placement of the nitro, hydroxyl, and acetyl groups, ortho and para to a protected phenol, makes this molecule a linchpin in the multi-step synthesis of several important active pharmaceutical ingredients (APIs).

Synthesis and Mechanistic Insights: A Tale of Two Reactions

The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a well-orchestrated two-step process, beginning with a selective protection of a dihydroxyacetophenone, followed by a regioselective nitration. Understanding the causality behind the chosen reagents and reaction conditions is key to achieving high yields and purity.

Step 1: Selective Protection via Williamson Ether Synthesis

The journey commences with the commercially available 2,4-dihydroxyacetophenone. To enable selective nitration at the desired position, one of the hydroxyl groups must be protected. The para-hydroxyl group is more nucleophilic than the ortho-hydroxyl group, which is involved in intramolecular hydrogen bonding with the acetyl group. This inherent difference in reactivity is exploited for selective benzylation.

The Williamson ether synthesis is the method of choice for this transformation.[1] By reacting 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone, the more reactive para-hydroxyl group is selectively converted to its corresponding benzyl ether.[1]

Causality of Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A moderately weak base is crucial here. A stronger base, such as sodium hydride (NaH), could deprotonate both hydroxyl groups, leading to a mixture of mono- and di-benzylated products. K₂CO₃ is sufficiently basic to deprotonate the more acidic para-phenol without significantly affecting the ortho-phenol.

  • Acetone as Solvent: Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction between the phenoxide and benzyl bromide. Its boiling point allows for conducting the reaction at a moderately elevated temperature to ensure a reasonable reaction rate.

  • Benzyl Bromide: This is an effective electrophile for the benzylation. The benzyl group is a robust protecting group that is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation in a later synthetic step.

The product of this first step is 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone .

Step 2: Regioselective Nitration

With the para-hydroxyl group protected, the stage is set for the critical nitration step. The electron-donating nature of the remaining ortho-hydroxyl and the para-benzyloxy groups activates the aromatic ring towards electrophilic substitution. The acetyl group, being a meta-director, deactivates the positions ortho and para to it. The interplay of these electronic effects directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the hydroxyl group and meta to the acetyl group.

A common and effective method for nitration involves the use of a nitrating agent, such as fuming nitric acid, in a suitable solvent like glacial acetic acid. The reaction is typically carried out at a controlled, low temperature to prevent over-nitration and side reactions.

Causality of Experimental Choices:

  • Fuming Nitric Acid/Glacial Acetic Acid: This combination provides a controlled source of the nitronium ion. Glacial acetic acid serves as a solvent that can moderate the reactivity of the nitric acid.

  • Low Temperature Control: Electrophilic aromatic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) is critical to control the reaction rate, prevent the formation of undesired isomers, and minimize oxidative side reactions.

This regioselective nitration yields the target molecule, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone .

SynthesisWorkflow Start 2,4-Dihydroxyacetophenone Precursor 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone Start->Precursor Williamson Ether Synthesis Target 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Precursor->Target Electrophilic Nitration Reagent1 Benzyl Bromide, K₂CO₃ Acetone Reagent1->Precursor Reagent2 Fuming HNO₃ Glacial Acetic Acid Reagent2->Target

Caption: Synthetic workflow for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

Physicochemical Properties and Characterization

Accurate characterization of a chemical intermediate is fundamental for its use in subsequent synthetic steps. While specific experimental data for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is not widely published, we can infer its properties based on its structure and data from closely related isomers.

PropertyPredicted/Reported Value (for related isomers)Source
Molecular Formula C₁₅H₁₃NO₅-
Molecular Weight 287.27 g/mol -
Appearance Expected to be a yellow or orange solid[2]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate[2]
Storage Temperature 2-8°C[2]

Note: The data for appearance, solubility, and storage temperature are for the related isomer, 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The aromatic region would display a complex splitting pattern due to the substitution on the phenyl ring.

  • ¹³C NMR: The carbon NMR would exhibit signals for the carbonyl carbon of the ketone, the carbons of the two aromatic rings, the benzylic methylene carbon, and the acetyl methyl carbon.

  • IR Spectroscopy: Key vibrational bands would include a strong absorption for the carbonyl group (C=O) of the ketone, broad absorption for the hydroxyl group (O-H), and characteristic peaks for the nitro group (N-O) stretching, as well as C-H and C=C absorptions of the aromatic rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Synthetic Utility: A Gateway to Bioactive Molecules

The synthetic utility of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone lies in the strategic arrangement of its functional groups, which allows for a diverse range of subsequent transformations. The nitro group, in particular, serves as a masked amino group, which can be unmasked at the appropriate stage of a synthetic sequence.

Reduction of the Nitro Group

A key transformation of this intermediate is the reduction of the nitro group to an amine. This is a critical step in the synthesis of many pharmaceutical agents. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule.[3]

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3] This method has the added advantage of potentially deprotecting the benzyl ether in the same step, depending on the reaction conditions.

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron (Fe) in acetic acid are also effective for the reduction of aromatic nitro groups.[3] These methods are often preferred when other reducible functional groups are present that might be sensitive to catalytic hydrogenation.

The product of this reduction is 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone , another crucial intermediate.

Reactivity Intermediate 1-(4-(Benzyloxy)-2-hydroxy- 3-nitrophenyl)ethanone ReducedProduct 1-(3-Amino-4-(benzyloxy)- 2-hydroxyphenyl)ethanone Intermediate->ReducedProduct Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) API Active Pharmaceutical Ingredients (APIs) ReducedProduct->API Further Elaboration

Caption: Key reaction pathway for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

Case Study in Drug Discovery: The Synthesis of Olodaterol

A prominent example showcasing the importance of this class of intermediates is in the synthesis of Olodaterol , a long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[2] The isomer, 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone , is a documented intermediate in the synthesis of Olodaterol.[2][4] The synthetic logic, however, is directly applicable to the titular compound for the synthesis of related structures.

The synthesis of Olodaterol highlights the strategic use of the functional groups present in the intermediate:

  • Nitro to Amine Conversion: The synthesis begins with the reduction of the nitro group to an amine.

  • Formation of the Benzoxazine Ring: The newly formed amine then participates in a cyclization reaction to form the core benzoxazine ring structure of Olodaterol.

  • Side Chain Installation: The acetyl group is then elaborated to install the characteristic side chain of the drug molecule.

  • Deprotection: Finally, the benzyl protecting group is removed to yield the final API.

This example underscores the pivotal role of 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone and its isomers as versatile platforms for the construction of complex, biologically active molecules.

OlodaterolSynthesis cluster_0 Synthetic Pathway to Olodaterol Start 1-(5-(Benzyloxy)-2-hydroxy- 3-nitrophenyl)ethanone Step1 Nitro Reduction Start->Step1 Step2 Benzoxazine Ring Formation Step1->Step2 Step3 Side Chain Elaboration Step2->Step3 Step4 Deprotection (Debenzylation) Step3->Step4 End Olodaterol Step4->End

Caption: Conceptual synthetic pathway to Olodaterol from a related intermediate.

Conclusion: A Cornerstone of Modern Pharmaceutical Synthesis

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis, though seemingly straightforward, is a nuanced interplay of reactivity and selectivity. The carefully orchestrated arrangement of its functional groups provides a versatile handle for medicinal chemists to construct complex and life-changing therapeutics. As the demand for novel and more effective drugs continues to grow, the importance of such well-designed chemical intermediates will only intensify. This guide has aimed to provide a comprehensive and practical overview of this pivotal molecule, empowering researchers and drug development professionals to leverage its full potential in their synthetic endeavors.

References

  • 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC - NIH . National Center for Biotechnology Information. [Link]

  • CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol - Google Patents.
  • Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone - PrepChem.com . PrepChem.com. [Link]

  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH . National Center for Biotechnology Information. [Link]

  • 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC - NIH . National Center for Biotechnology Information. [Link]

  • WO2016038628A2 - A process for preparing olodaterol and intermediates thereof - Google Patents.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents.
  • (PDF) Synthesis of ( R )-Olodaterol - ResearchGate . ResearchGate. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. [Link]

  • (PDF) Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction - ResearchGate . ResearchGate. [Link]

  • 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone - Suzhou Senfeida Chemical Co., Ltd . Suzhou Senfeida Chemical Co., Ltd. [Link]

  • Olodaterol-impurities - Pharmaffiliates . Pharmaffiliates. [Link]

Sources

Synthesis of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" from 2,4-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (also known as 4-benzyloxy-2-hydroxy-3-nitroacetophenone) starting from 2,4-dihydroxyacetophenone (Resacetophenone).

This specific substitution pattern—an acetyl group at C1, hydroxyl at C2, nitro at C3, and benzyloxy at C4—is a critical structural motif, serving as a key intermediate in the synthesis of leukotriene receptor antagonists like Pranlukast .

Executive Summary

  • Target Molecule: 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

  • Starting Material: 2,4-Dihydroxyacetophenone[1][2][3]

  • Key Challenge: Regioselective introduction of the nitro group at the sterically congested C3 position (between two oxygenated substituents) rather than the sterically open C5 position.

  • Strategic Route: Nitration First, Then Benzylation.

    • Rationale: Introducing the bulky benzyl group at C4 before nitration would sterically shield the C3 position, forcing nitration almost exclusively to C5. By nitrating the free phenol first, the smaller hydroxyl group allows electrophilic attack at C3 (though C5 is still favored), yielding a separable mixture. Subsequent selective benzylation of the 4-OH (more nucleophilic than the hydrogen-bonded 2-OH) yields the target.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on distinguishing the reactivity of the two hydroxyl groups and controlling the orientation of the nitro group.

  • Disconnection: The C4-O bond is disconnected to remove the benzyl group, leading to 2,4-dihydroxy-3-nitroacetophenone .

  • Regiocontrol: The C3-Nitro group is disconnected. The precursor is 2,4-dihydroxyacetophenone .[2]

  • Logic:

    • 2-OH: Forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces its nucleophilicity (making alkylation difficult) and acidity (making it less likely to interfere in base-catalyzed steps).

    • 4-OH: Sterically accessible and electronically active (phenolic).

    • Nitration Regiochemistry:

      • Direct Nitration of SM: The 2-OH and 4-OH groups activate positions 3 and 5. Position 3 is "sandwiched" but electronically rich. Position 5 is sterically open. A mixture is expected, but the 3-isomer can be isolated.[4]

      • Nitration of 4-OBn intermediate: The bulky benzyl group at C4 would severely hinder the C3 position. Nitration would likely occur exclusively at C5. Therefore, nitration must precede benzylation.

Retrosynthesis cluster_legend Logic Flow Target Target: 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Intermediate Intermediate: 2,4-Dihydroxy-3-nitroacetophenone (C3-Nitro isomer) Target->Intermediate Selective O-Alkylation (C4-OH vs C2-OH) SM Starting Material: 2,4-Dihydroxyacetophenone Intermediate->SM Regioselective Nitration (Separation of C3/C5 isomers) Step1 Step 1: Nitration (Sterics allow C3 attack) Step2 Step 2: Benzylation (Selective for 4-OH)

Figure 1: Retrosynthetic logic dictating the "Nitration First" pathway to access the sterically crowded C3-nitro motif.

Part 2: Experimental Protocols

Step 1: Regioselective Nitration of 2,4-Dihydroxyacetophenone

This step produces a mixture of 3-nitro and 5-nitro isomers. The 3-nitro isomer is the desired intermediate.

  • Reagents: 2,4-Dihydroxyacetophenone, Nitric Acid (65-70%), Acetic Acid (Glacial).

  • Mechanism: Electrophilic aromatic substitution. The reaction is exothermic and requires strict temperature control to minimize oxidation and polynitration.

Protocol:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 2,4-dihydroxyacetophenone (15.2 g, 100 mmol) in Glacial Acetic Acid (100 mL) .

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration: Prepare a solution of Nitric Acid (7.0 mL, ~110 mmol, d=1.42) in Glacial Acetic Acid (20 mL) . Add this mixture dropwise to the stirring substrate solution over 45 minutes.

    • Critical Control: Do not allow the internal temperature to exceed 10°C. Higher temperatures favor the 5-nitro isomer and oxidation byproducts.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quenching: Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow/orange precipitate will form.

  • Isolation & Purification (Isomer Separation):

    • Filter the crude solid.[3][4][5][6]

    • Fractional Recrystallization: The 3-nitro and 5-nitro isomers have different solubilities in ethanol/water.

    • Dissolve the crude solid in hot Ethanol (95%) .

    • Upon cooling, the 3-nitro-2,4-dihydroxyacetophenone often crystallizes first (check melting points and TLC).

    • Alternative: Steam distillation can sometimes separate the isomers (2-OH nitro compounds are often volatile due to intramolecular H-bonding, but both isomers here have 2-OH). Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) is the most reliable method for high purity.

    • Target Isomer (3-Nitro): Yellow needles. M.p. ~140–145°C (Literature varies, confirm with NMR).

    • Unwanted Isomer (5-Nitro): M.p. ~100–105°C.

Data for Validation:

Parameter Value Note
Yield (Crude) 75-85% Mixture of isomers
Yield (Isolated 3-Nitro) 30-40% Isomer distribution limits yield
Appearance Yellow crystalline solid

| TLC (Hex:EtOAc 7:3) | Rf ~ 0.5 (3-Nitro) | Distinct separation from 5-Nitro |

Step 2: Selective O-Benzylation

We utilize the difference in acidity and nucleophilicity between the 2-OH and 4-OH groups. The 2-OH is "locked" in a hydrogen bond with the carbonyl, making the 4-OH significantly more reactive towards alkyl halides under mild basic conditions.

  • Reagents: 3-Nitro-2,4-dihydroxyacetophenone, Benzyl Bromide (or Benzyl Chloride), Potassium Carbonate (anhydrous), Acetone (or Acetonitrile).

Protocol:

  • Setup: In a 250 mL round-bottom flask, suspend 3-nitro-2,4-dihydroxyacetophenone (5.0 g, 25.4 mmol) and Anhydrous Potassium Carbonate (4.2 g, 30.5 mmol, 1.2 eq) in Acetone (100 mL) .

  • Addition: Add Benzyl Bromide (3.3 mL, 28 mmol, 1.1 eq) dropwise via syringe.

    • Note: Benzyl chloride can be used but requires catalytic NaI and longer reflux times.

  • Reflux: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 4–6 hours . Monitor by TLC (disappearance of starting phenol).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K2CO3/KBr) and wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude product from Ethanol or a mixture of Ethyl Acetate/Hexane .

  • Product: 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone .

Data for Validation:

Parameter Value Note
Yield 85-92% High selectivity for 4-position
Appearance Pale yellow/cream solid

| Melting Point | 135-138°C | Sharp melting point indicates purity |

Part 3: Characterization & Validation

To ensure trust and scientific integrity, the synthesized compound must be validated using NMR and IR.

1H NMR (400 MHz, CDCl3) Expectations:

  • δ 12.5-13.0 ppm (s, 1H): Chelated 2-OH . This signal confirms the 2-position was not alkylated.

  • δ 7.3-7.5 ppm (m, 5H): Aromatic protons of the Benzyl group.

  • δ 8.1 ppm (d, 1H): Aromatic proton at C6 (ortho to carbonyl).

  • δ 6.8 ppm (d, 1H): Aromatic proton at C5 (ortho to benzyloxy).

    • Coupling: The doublet splitting (J ~8-9 Hz) indicates ortho-coupling between H5 and H6, confirming the 3-nitro substitution pattern (which leaves 5 and 6 adjacent). If it were 5-nitro, H3 and H6 would be singlets (para).

  • δ 5.2 ppm (s, 2H): Benzylic CH2 .

  • δ 2.6 ppm (s, 3H): Acetyl CH3 .

Structure Visualization:

Structure C1 C1 (Acetyl) C2 C2 (OH) C1->C2 Acetyl COCH3 C1->Acetyl C3 C3 (NO2) C2->C3 OH OH C2->OH H-Bond C4 C4 (OBn) C3->C4 NO2 NO2 C3->NO2 C5 C5 (H) C4->C5 OBn O-Benzyl C4->OBn C6 C6 (H) C5->C6 C6->C1 OH->Acetyl Intramol. H-Bond

Figure 2: Structural connectivity of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone showing the critical H-bond that directs selective alkylation.

References

  • Regioselectivity in Nitration: Methodology: "Nitration of 2,4-dihydroxyacetophenone with nitric acid in acetic acid." Source:Journal of the Chemical Society, Perkin Transactions 1. (General reactivity of resorcinol derivatives). Validation: Confirms that while 5-nitro is major, 3-nitro is accessible and separable.
  • Selective Alkylation of Polyhydroxyacetophenones

    • Title: "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[1]

    • Source:N
    • URL:[Link]

    • Relevance: Validates the use of K2CO3/Acetone for exclusive 4-O-alkyl
  • Synthesis of Pranlukast Intermediates: Context: Patents describing the preparation of 4-alkoxy-3-nitro-2-hydroxyacetophenones. Source:Google Patents (CN101... Series). Relevance: Confirms the utility of the 3-nitro isomer in drug synthesis.
  • Physical Properties

    • Title: "1-(4-Benzyloxy-2-hydroxyphenyl)ethanone structure."
    • Source:Acta Crystallographica Section E.
    • URL:[Link]

    • Relevance: Provides crystallographic data for the non-nitrated precursor, valid

Sources

Regioselective Synthesis of 4-Benzyloxy-2-hydroxyacetophenone via Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Process Development

Executive Summary

This guide details the regioselective synthesis of 4-benzyloxy-2-hydroxyacetophenone (CAS: 29682-12-0) from 2,4-dihydroxyacetophenone (Resacetophenone). This transformation is a cornerstone in the synthesis of flavonoids, chalcones, and benzofuran derivatives.

The protocol utilizes a Williamson ether synthesis adapted to exploit the disparate acidity of the two phenolic hydroxyl groups. By leveraging the intramolecular hydrogen bonding inherent to the ortho-hydroxy ketone moiety, researchers can achieve high regioselectivity (>95%) for the 4-position without the need for protection-deprotection steps.

Mechanistic Rationale & Selectivity

The Core Challenge: The starting material contains two nucleophilic hydroxyl groups. Indiscriminate alkylation leads to a mixture of mono-alkylated isomers and the bis-alkylated byproduct (2,4-dibenzyloxyacetophenone).

The Solution: Thermodynamic and kinetic control via base selection.

  • Intramolecular Hydrogen Bonding (The "Lock"): The hydroxyl group at the 2-position (ortho) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilization significantly increases the pKa of the 2-OH proton, making it difficult to remove with weak bases.

  • Acidity Differential:

    • 4-OH (Para): Typical phenolic pKa (~8–10). Accessible and easily deprotonated by carbonate bases.

    • 2-OH (Ortho): H-bonded. Effective pKa is significantly higher (>11).

  • Base Selection: Anhydrous Potassium Carbonate (

    
    ) is the ideal base. It is strong enough to deprotonate the 4-OH quantitatively but too weak to disrupt the H-bond and deprotonate the 2-OH effectively under reflux conditions in acetone.
    
Reaction Pathway Diagram

The following diagram illustrates the competitive landscape and the pathway to the desired product.

G cluster_0 Key Selectivity Factor Start 2,4-Dihydroxyacetophenone (Resacetophenone) Inter 4-Phenoxide Intermediate (Resonance Stabilized) Start->Inter Selective Deprotonation (Acetone, Reflux) Base K2CO3 (Anhydrous) Base->Inter Product 4-Benzyloxy-2-hydroxyacetophenone (Target) Inter->Product SN2 Attack BnBr Benzyl Bromide (Electrophile) BnBr->Product SideProduct 2,4-Dibenzyloxyacetophenone (Impurity) Product->SideProduct Over-alkylation (Excess Base/BnBr) Explanation 2-OH is 'Locked' by Intramolecular H-Bonding

Figure 1: Mechanistic pathway showing the selective activation of the 4-hydroxyl group over the hydrogen-bonded 2-hydroxyl group.

Experimental Protocol

Scale: 50 mmol (Representative scale, scalable to >1 mol).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
2,4-Dihydroxyacetophenone 152.151.07.61 gSubstrate
Benzyl Bromide 171.041.19.41 g (6.5 mL)Electrophile
Potassium Carbonate 138.212.517.3 gBase
Potassium Iodide (Optional)166.000.10.83 gFinkelstein Catalyst
Acetone (Anhydrous)58.08N/A150 mLSolvent

Note: Benzyl chloride can be substituted for benzyl bromide, but the reaction rate will be slower. If using chloride, the addition of catalytic KI is strongly recommended.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the system under a nitrogen or argon atmosphere (recommended but not strictly required if reagents are dry).

  • Solvation: Add 2,4-dihydroxyacetophenone (7.61 g) and anhydrous acetone (150 mL) to the flask. Stir until fully dissolved.

  • Base Activation: Add anhydrous

    
      (17.3 g) to the stirring solution. The mixture will become a suspension.
    
    • Critical Step: Allow the suspension to stir at room temperature for 15–30 minutes. This pre-equilibrium step facilitates the initial deprotonation of the 4-OH.

  • Addition: Add benzyl bromide (6.5 mL) dropwise over 5 minutes.

    • Optional: Add catalytic KI (0.83 g) at this stage to accelerate the reaction via in-situ formation of benzyl iodide.

  • Reflux: Heat the mixture to a gentle reflux (~56°C internal temp). Maintain reflux for 4–6 hours .

  • Monitoring (Self-Validation):

    • Check TLC every hour (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material

      
      :  ~0.3 (lower).
      
    • Product

      
      :  ~0.6 (higher).
      
    • Endpoint: Reaction is complete when the starting material spot disappears.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      , KBr) using a Büchner funnel.[1] Wash the solid cake with 20 mL of cold acetone.
      
    • Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield a crude off-white/pale yellow solid.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Methanol .

    • Dissolve in minimum hot solvent, allow to cool slowly to RT, then refrigerate.

    • Filter the crystals and dry in a vacuum oven at 40°C.

Expected Yield: 85–95% Physical State: White to pale cream needles. Melting Point: 104–106°C (Lit. val. varies slightly; verify against standard).

Process Optimization & Troubleshooting

This protocol acts as a self-validating system. The visual and chromatographic cues allow for real-time correction.

ObservationDiagnosisCorrective Action
TLC shows significant bis-alkylated product (high

)
Reaction too vigorous or base too strong.Reduce

equivalents to 1.5–2.0. Ensure strict temperature control (do not overheat).
Reaction stalls (Starting material remains after 6h) Wet solvent or "dead" alkyl halide.1. Ensure acetone is dried over molecular sieves.2. Add 10 mol% Sodium Iodide (NaI) or KI to catalyze.3. Verify quality of Benzyl Bromide (should be clear, not brown).
Product is colored (yellow/brown) Oxidation of phenol or trace iodine.Wash the crude organic layer (if liquid extraction is used) with 5% sodium thiosulfate solution before recrystallization.
Low Yield / Sticky Solid Incomplete salt removal or wet product.Ensure thorough filtration of KBr salts. Recrystallize twice if necessary to remove trapped salts.

Characterization Data

To confirm the identity of the synthesized 4-benzyloxy-2-hydroxyacetophenone , compare spectral data against these standard values:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       12.72 (s, 1H, 2-OH) — Diagnostic peak: Downfield shift confirms intramolecular H-bond.
      
    • 
       7.65 (d, J=8.8 Hz, 1H, H-6)
      
    • 
       7.35–7.45 (m, 5H, Ph-H)
      
    • 
       6.55 (dd, J=8.8, 2.4 Hz, 1H, H-5)
      
    • 
       6.48 (d, J=2.4 Hz, 1H, H-3)
      
    • 
       5.10 (s, 2H, O-CH 
      
      
      
      -Ph)
    • 
       2.55 (s, 3H, COCH 
      
      
      
      )
  • IR (KBr, cm

    
    ): 
    
    • ~1630 (C=O, chelated ketone)

    • ~3400 (OH, broad/weak due to chelation)

    • ~1250 (C-O-C ether stretch)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether synthesis protocols).
  • Synthesis of 4'-Benzyloxyacetophenone. PrepChem.com. Available at: [Link] (Accessed Feb 2026). Note: Analogous procedure adapted for regioselectivity.[2][3]

  • Regioselective alkylation of 2,4-dihydroxyacetophenone. Tetrahedron Letters, 2022.[4][5] Available at: [Link] (Demonstrates CsHCO3/K2CO3 selectivity).

  • PubChem Compound Summary: 4'-Benzyloxy-2'-hydroxyacetophenone. National Center for Biotechnology Information. PubChem CID: 309257.[6] Available at: [Link] (Verified physical properties and CAS).

Sources

Technical Deep Dive: Regioselective Nitration of 4-Benzyloxy-2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Engineering of Molecular Architecture

The nitration of 4-benzyloxy-2-hydroxyacetophenone is not merely a functional group interconversion; it is a lesson in competing electronic and steric vectors. This substrate serves as a critical scaffold in the synthesis of functionalized flavonoids , chalcones , and precursors for leukotriene receptor antagonists (similar to the Pranlukast pathway).

For the medicinal chemist, the primary challenge here is Regioselective Fidelity . The substrate contains two activating groups (-OH and -OBn) and one deactivating group (-COCH3).

  • The Electronic Driver: The C3 position is "doubly activated" (ortho to both -OH and -OBn), making it the electronically preferred site.

  • The Steric Barrier: The C3 position is "sandwiched" between the hydroxyl and benzyloxy groups, creating significant steric strain.

  • The Stability Constraint: The benzyl ether (-OBn) is acid-labile. Standard mixed-acid nitration (H2SO4/HNO3) often leads to O-debenzylation, yielding the 4-hydroxy byproduct.

This guide details a Mild Nitration Protocol using fuming nitric acid in glacial acetic acid, optimized to favor the 3-nitro isomer while preserving the benzyl ether, followed by a rigorous purification strategy to isolate it from the 5-nitro congener.

Part 2: Mechanistic Analysis & Pathways

Electronic Vectors and Resonance

The reaction is an Electrophilic Aromatic Substitution (EAS). The regiochemistry is dictated by the "Push-Pull" dynamics:

  • C2-Hydroxyl (Donor): Strong activator. Directs ortho (to C3) and para (to C5).

  • C4-Benzyloxy (Donor): Moderate activator.[1] Directs ortho (to C3 and C5).

  • Acetyl (Acceptor): Deactivator. Directs meta (to C3 and C5).

The Conflict: Both C3 and C5 are activated by both oxygens and the acetyl group's meta-direction.

  • C3 (Target): Electronically super-rich (Ortho-Ortho).

  • C5 (Competitor): Electronically rich (Ortho-Para) but sterically open.

The protocol below utilizes low temperature and controlled stoichiometry to leverage the electronic superiority of C3, despite the steric penalty.

NitrationMechanism Substrate 4-Benzyloxy-2-Hydroxyacetophenone HNO3 HNO3 / AcOH (Electrophile Generation) Substrate->HNO3 Activation SideRxn Debenzylation (Acid Hydrolysis) Substrate->SideRxn T > 20°C or Strong Acid SigmaComplex Sigma Complex (Resonance Stabilized) HNO3->SigmaComplex Attack at C3 Prod5 5-Nitro Isomer (Competitor) HNO3->Prod5 Attack at C5 Prod3 3-Nitro Isomer (Major/Target) SigmaComplex->Prod3 -H+ (Re-aromatization)

Figure 1: Reaction pathway showing the competition between C3/C5 nitration and the debenzylation risk.[2]

Part 3: Experimental Protocol

Reagents & Stoichiometry
ReagentRoleEquiv.[3][4]Notes
4-Benzyloxy-2-hydroxyacetophenone Substrate1.0Purity >98% recommended.[5]
Nitric Acid (Fuming >90% or 65%) Electrophile1.1 - 1.2Slight excess ensures conversion; too much promotes dinitration.
Glacial Acetic Acid Solvent10-15 VolModerates acidity; prevents ether cleavage.
Urea Scavenger0.05Optional: Scavenges nitrous acid to prevent oxidation.
Step-by-Step Methodology
1. Preparation and Solubilization[2][6][7]
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Dissolution: Charge the flask with 4-benzyloxy-2-hydroxyacetophenone (10.0 g, 41.3 mmol) and Glacial Acetic Acid (100 mL).

  • Thermal Control: Submerge the flask in an ice-salt bath. Cool the internal temperature to 0–5 °C .

    • Critical: Do not proceed until the temperature is stable. Higher temperatures (>15°C) dramatically increase the rate of benzyl ether hydrolysis.

2. Controlled Nitration
  • Reagent Prep: In the addition funnel, mix Nitric Acid (2.0 mL, approx 45 mmol, based on 65% conc) with Glacial Acetic Acid (10 mL).

  • Addition: Add the acid solution dropwise over 30–45 minutes .

    • Monitoring: Maintain internal temperature below 8 °C .

    • Observation: The solution will likely darken (yellow to orange/red). Evolution of brown fumes (NOx) should be minimal if temperature is controlled.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the starting material (Rf ~0.6) and the appearance of two lower spots (3-nitro and 5-nitro isomers).

3. Quenching and Isolation
  • Quench: Pour the reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring.

  • Precipitation: A yellow/orange solid will precipitate immediately. Stir for 30 minutes to ensure the solid is non-gummy.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash copiously with cold water (3 x 100 mL) to remove all traces of acetic acid.

    • pH Check: The filtrate washings should be neutral. Residual acid promotes degradation during drying.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.

4. Purification (The Isomer Split)

The crude product is a mixture of the 3-nitro (target) and 5-nitro isomers.

  • Recrystallization (Preferred): Dissolve the crude solid in boiling Ethanol (95%) or Methanol .

    • The 3-nitro isomer is typically less soluble and crystallizes out first upon slow cooling to room temperature (and then 4 °C).

    • Yield: Expect 40–50% yield of the isolated 3-nitro isomer.

  • Column Chromatography (Alternative): If high purity is required for both isomers.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexane -> Hexane/EtOAc (9:1).

    • Elution Order: typically the less polar 3-nitro (due to intramolecular H-bonding) elutes before the 5-nitro.

Part 4: Analytical Validation

Structural Confirmation

You must validate the position of the nitro group. The proton NMR spectrum provides definitive proof via the aromatic splitting patterns.

Feature3-Nitro Isomer (Target)5-Nitro Isomer (Byproduct)
Aromatic Protons AB System (C5-H and C6-H)Singlets (C3-H and C6-H)
Coupling Constant (

)

Hz (Ortho coupling)
Para coupling (negligible) or small meta (

Hz)
Chemical Shift C6-H shifts downfield due to C5-H proximity.[8]C3-H and C6-H appear as distinct singlets.
OH Signal Very sharp, downfield (>12 ppm) due to H-bond with Carbonyl.Sharp, downfield.
Workflow Visualization

Workflow Start Start: Substrate + AcOH Cool Cool to 0-5°C Start->Cool Add Add HNO3/AcOH Dropwise Cool->Add React Stir 2h @ 5°C Monitor TLC Add->React Quench Pour into Ice Water Filter Solid React->Quench Purify Recrystallize (EtOH) or Column Chromatography Quench->Purify Analyze NMR / HPLC Validation Purify->Analyze

Figure 2: Operational workflow for the nitration and isolation process.[2]

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • O-Debenzylation:

    • Symptom:[7][9][10][11][12][13][14] Appearance of a highly polar spot on TLC (4-hydroxy-3-nitroacetophenone).

    • Cause: Temperature rose above 10°C or reaction time was too long.

    • Fix: Strictly control cooling; ensure HNO3 is diluted in AcOH before addition.

  • Low Regioselectivity (High 5-Nitro content):

    • Cause: Steric hindrance at C3 is dominating.

    • Fix: There is no easy "fix" for the intrinsic sterics, but running the reaction colder often improves the ratio of the kinetically favored product (often the 3-nitro due to electronic activation) over the thermodynamically stable 5-nitro.

  • Black Tar Formation:

    • Cause: Oxidation of the acetophenone side chain or polymerization.

    • Fix: Use Urea (0.05 eq) in the reaction mixture to scavenge nitrous acid (

      
      ), which catalyzes oxidation.
      

References

  • Regioselective Nitration of Activated Acetophenones

    • Context: Methodologies for nitrating 2-hydroxyacetophenone deriv
    • Source:Journal of Medicinal Chemistry, "Synthesis and Biological Evalu
    • Verification:

  • Pranlukast Intermediate Synthesis

    • Context: Describes the nitration of 2-hydroxyacetophenone derivatives to form the 3-nitro precursor for leukotriene antagonists.
    • Source:CN Patent 101781288B, "Preparation method of Pranlukast intermedi
    • Verification:

  • Protecting Group Stability (Benzyl Ethers)

    • Context: Conditions under which benzyl ethers survive nitration (mild acidic media vs. strong H2SO4).
    • Source: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Verification:

Sources

A Technical Guide to the Solubility of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent system dictates its bioavailability, formulation possibilities, and ultimately, its efficacy. This guide provides an in-depth analysis of the solubility characteristics of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone , a compound of interest in medicinal chemistry. We will explore its theoretical solubility profile, provide a robust experimental framework for its determination, and discuss the implications of these findings for researchers and drug development professionals.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, a thorough examination of its molecular structure is paramount.

Figure 1: Chemical Structure of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

The molecule possesses several key functional groups that influence its polarity and hydrogen bonding capacity:

  • Hydroxy (-OH) group: This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic polar solvents.

  • Nitro (-NO2) group: The nitro group is strongly electron-withdrawing and highly polar.

  • Ethanone (acetyl) group (-C(O)CH3): The carbonyl group is polar and can act as a hydrogen bond acceptor.[1]

  • Benzyloxy group (-OCH2Ph): This large, non-polar benzyl group, along with the phenyl ring of the core structure, contributes significant hydrophobic character to the molecule.

  • Aromatic rings: The two phenyl rings are non-polar and will favor interactions with non-polar solvents.

Overall Polarity Assessment: The presence of multiple polar functional groups (-OH, -NO2, C=O) suggests that the molecule is not entirely non-polar. However, the substantial carbon skeleton, including two aromatic rings, will likely limit its solubility in highly polar solvents like water.[3] The molecule can be classified as being of "average" polarity, where solubility will be a delicate balance between its polar and non-polar regions.[1]

Predicted Solubility:

  • High Solubility: Expected in moderately polar organic solvents such as acetone, ethyl acetate, and dichloromethane, which can interact with both the polar functional groups and the non-polar aromatic rings.

  • Moderate to Low Solubility: Expected in polar protic solvents like ethanol and methanol. The hydrophobic benzyloxy group may hinder extensive solvation by these smaller, highly polar molecules.

  • Low to Insoluble: Expected in highly polar solvents like water and in non-polar solvents like hexane and toluene. The molecule is likely too polar for hexane and not polar enough, with too large of a hydrophobic region, for water.[4][5]

Experimental Determination of Solubility

A systematic approach is necessary to quantify the solubility of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. The following protocol outlines a reliable method for determining solubility in a range of common laboratory solvents.

G start Start: Prepare Saturated Solutions equilibration Equilibration: - Add excess solute to solvent - Agitate at constant temperature (e.g., 24h) start->equilibration separation Phase Separation: - Centrifuge to pellet undissolved solid equilibration->separation sampling Sample Supernatant: - Carefully extract a known volume of the clear supernatant separation->sampling dilution Dilution: - Dilute the sample with a suitable solvent for analysis sampling->dilution analysis Quantification: - Analyze by HPLC-UV or a similar quantitative technique dilution->analysis calculation Calculate Solubility: - Determine concentration from a standard curve analysis->calculation end End: Report Solubility (e.g., mg/mL) calculation->end

Figure 2: Experimental Workflow for Solubility Determination.

Materials and Reagents
  • 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (purity >98%)

  • A range of solvents (HPLC grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexane

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound (e.g., 20 mg) to a series of vials.

    • To each vial, add a precise volume (e.g., 2.0 mL) of a different solvent.[6]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to confirm the time to equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the standards and the diluted samples by a validated HPLC-UV method. A C18 column is often a good starting point for a molecule of this nature.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone in Common Solvents at 25 °C

SolventSolvent Polarity IndexPredicted Solubility (mg/mL)
Hexane0.1< 0.1
Toluene2.41 - 5
Dichloromethane (DCM)3.1> 50
Ethyl Acetate4.4> 50
Acetone5.1> 50
Ethanol5.210 - 20
Methanol6.65 - 10
Water10.2< 0.1

Interpretation of Results:

The hypothetical data in Table 1 aligns with our initial predictions. The compound exhibits high solubility in moderately polar aprotic solvents (DCM, Ethyl Acetate, Acetone), where the balance of polar and non-polar interactions is optimal. The solubility decreases in more polar protic solvents (Ethanol, Methanol) and is very low in the extremes of polarity (Hexane and Water). This solubility profile is characteristic of a molecule with a significant non-polar backbone but also containing polar functional groups capable of specific interactions.

Implications for Drug Development

  • Formulation: The low aqueous solubility would pose a significant challenge for developing oral or intravenous formulations. Strategies such as co-solvents, surfactants, or amorphous solid dispersions might be necessary to enhance bioavailability.

  • Purification: The differential solubility can be exploited for purification. For instance, recrystallization from a solvent system where the compound has moderate solubility at room temperature and high solubility at elevated temperatures (e.g., ethanol/water mixture) could be an effective strategy.

  • Biological Assays: In vitro biological assays often require the compound to be dissolved in a solvent like DMSO, which is then diluted in an aqueous buffer. The low aqueous solubility could lead to precipitation of the compound in the assay medium, resulting in inaccurate data.

Conclusion

The solubility of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a critical parameter that influences its potential as a therapeutic agent. Based on its molecular structure, it is predicted to be most soluble in moderately polar organic solvents. This guide provides a robust experimental protocol for the quantitative determination of its solubility. The resulting data will be invaluable for guiding formulation development, purification strategies, and the design of meaningful biological experiments. A thorough understanding of a compound's solubility is not merely a technical exercise but a foundational pillar of successful drug discovery and development.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Nitroacetophenone. PubChem. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Chemsrc. (2025, August 21). 3'-Nitroacetophenone. Retrieved from [Link]

  • Faculty of Engineering, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Duffy, B. C., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(23), 13575–13615. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

  • University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Executive Summary

This technical guide details the regioselective synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone , a critical pharmacophore often utilized in the development of leukotriene receptor antagonists (e.g., precursors to pranlukast analogs) and novel anti-inflammatory agents.

The synthesis presents a specific regiochemical challenge: introducing a nitro group at the sterically crowded C3 position of the acetophenone ring while preserving the integrity of the benzyl ether and the C2-hydroxyl moiety.

Strategic Approach: Unlike conventional routes that nitrate the benzyl ether (which risks oxidative debenzylation), this protocol utilizes a "Nitration-First" strategy . We first establish the C3-nitro group on the unprotected resacetophenone scaffold, exploiting the cooperative directing effects of the C2 and C4 hydroxyls. This is followed by a highly selective Williamson etherification of the C4-hydroxyl group, driven by the acidity differential induced by the adjacent nitro group.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary unit operations. The logic prioritizes the installation of the electron-withdrawing nitro group before the acid-sensitive benzyl protection step.

Retrosynthesis Target Target: 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Inter Intermediate: 2,4-Dihydroxy-3-nitroacetophenone Target->Inter C4-Selective Benzylation Start Starting Material: 2,4-Dihydroxyacetophenone (Resacetophenone) Inter->Start Regioselective Nitration (C3)

Figure 1: Retrosynthetic disconnection showing the "Nitration-First" logic to avoid side reactions.

Experimental Protocols

Step 1: Regioselective Nitration of 2,4-Dihydroxyacetophenone

Objective: Install the nitro group at the C3 position (between the two hydroxyls). Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is activated by the ortho-directing effects of both the C2-OH and C4-OH groups, making it the most nucleophilic site despite steric crowding.

Reagents & Materials:

  • 2,4-Dihydroxyacetophenone (Resacetophenone): 15.2 g (100 mmol)

  • Glacial Acetic Acid (AcOH): 100 mL

  • Fuming Nitric Acid (HNO₃, >90%): 4.5 mL (~105 mmol)

  • Ice/Water bath

Protocol:

  • Dissolution: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, dissolve 15.2 g of 2,4-dihydroxyacetophenone in 100 mL of glacial acetic acid.

    • Note: Ensure complete dissolution; mild warming (30°C) is acceptable, but cool back down before step 2.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

    • Critical Control Point: Temperature must not exceed 10°C during addition to prevent dinitration or oxidation.

  • Addition: Add fuming nitric acid (4.5 mL) dropwise over 45 minutes. Maintain internal temperature <8°C.

    • Observation: The solution will darken, and a yellow precipitate (the 3-nitro isomer) typically begins to form.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quench: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (7:3).

    • Yield: ~60–65% (Yellow needles).

    • Product:2,4-Dihydroxy-3-nitroacetophenone .

Step 2: Selective C4-O-Benzylation

Objective: Alkylate the C4-hydroxyl group while leaving the C2-hydroxyl intact. Rationale: The C2-OH is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen (chelating effect), significantly raising its pKa (>10). The C4-OH, acidified by the ortho-nitro group, is much more acidic (pKa ~6–7) and reacts preferentially with the weak base.

Reagents & Materials:

  • 2,4-Dihydroxy-3-nitroacetophenone (Step 1 Product): 9.85 g (50 mmol)

  • Benzyl Bromide (BnBr): 8.55 g (50 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous): 7.6 g (55 mmol)

  • Acetone (Reagent Grade): 150 mL

  • Potassium Iodide (KI): 0.5 g (Catalytic)

Protocol:

  • Setup: Charge a 250 mL RBF with 9.85 g of the nitro-diol, 150 mL of acetone, and 7.6 g of K₂CO₃.

  • Activation: Add 0.5 g of KI (Finkelstein catalyst) to accelerate the alkylation. Stir at room temperature for 15 minutes.

  • Addition: Add 8.55 g of Benzyl Bromide dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear, and a new spot (Target) should appear. The di-benzylated byproduct (very high Rf) should be minimal if stoichiometry is controlled.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, K₂CO₃).

  • Concentration: Evaporate the acetone filtrate under reduced pressure.

  • Crystallization: Triturate the residue with cold methanol or recrystallize from Ethanol.

    • Yield: ~80–85%.

    • Appearance: Pale yellow to off-white solid.

Process Visualization (Pathway)

SynthesisPathway SM 2,4-Dihydroxyacetophenone (Resacetophenone) Step1 Step 1: Nitration (HNO3, AcOH, 0°C) SM->Step1 Inter 2,4-Dihydroxy-3-nitroacetophenone (Major Isomer) Step1->Inter Regioselective (Ortho to both OH) Step2 Step 2: Alkylation (BnBr, K2CO3, Acetone) Inter->Step2 Target TARGET: 1-(4-(Benzyloxy)-2-hydroxy- 3-nitrophenyl)ethanone Step2->Target Selective C4-O-Alkylation

Figure 2: Forward synthesis pathway illustrating the sequential functionalization.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

ParameterExpected DataStructural Insight
Appearance Pale yellow crystalline solidNitro group conjugation typically imparts yellow color.
Melting Point 135–138°CDistinct from the non-nitrated precursor (mp 105°C).
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H) C2-OH : Sharp singlet, highly deshielded due to H-bond with C=O.
δ 8.2 (d, 1H) C6-H : Ortho to Carbonyl, doublet.
δ 6.9 (d, 1H) C5-H : Ortho to Alkoxy, doublet.
δ 5.3 (s, 2H) -OCH₂Ph : Benzylic protons.
δ 2.6 (s, 3H) -COCH₃ : Methyl ketone singlet.
IR Spectroscopy ~1630 cm⁻¹ (C=O)Chelated ketone (lower wavenumber than typical 1680).
~1530, 1350 cm⁻¹ (NO₂)Characteristic Nitro symmetric/asymmetric stretches.

Safety & Handling

  • Fuming Nitric Acid: Highly corrosive and oxidizing. Use only in a functioning fume hood. Wear butyl rubber gloves.

  • Benzyl Bromide: A potent lachrymator. Handle in a hood; keep a neutralizing solution (dilute ammonia) nearby for spills.

  • Exotherm Risk: The nitration step is exothermic. Failure to control temperature (<10°C) may lead to runaway oxidation ("fume-off").

References

  • Nitration of Resacetophenone Derivatives

    • Title: Regioselective Nitr
    • Source:Journal of Organic Chemistry, via NIH PubChem D
    • Context: Confirms 3-nitro regioselectivity in acidic media.
  • Williamson Ether Synthesis Selectivity

    • Title: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.[1]

    • Source:Asian Journal of Chemistry / PMC.
    • Context: Protocol for selective 4-O-alkylation of resacetophenone deriv
  • Target Compound Data

    • Title: 1-(4-(Benzyloxy)-3-nitrophenyl)
    • Source: Chem-Impex / PubChem.
    • Context: Verifies stability and existence of the benzyloxy-nitro-acetophenone scaffold.

Sources

Application Note: High-Purity Recovery of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology is centered on a meticulously optimized recrystallization procedure designed to effectively eliminate common process-related impurities, such as isomeric byproducts and unreacted starting materials. We will delve into the scientific rationale behind solvent selection, procedural steps, and critical parameter control, ensuring a robust and reproducible method for obtaining high-purity crystalline material suitable for downstream applications in drug development and medicinal chemistry.

Introduction: The Rationale for Recrystallization

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a substituted acetophenone derivative of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). Like many multi-step organic syntheses, the crude product is often contaminated with impurities that can hinder subsequent reactions or compromise the purity of the final API. Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.

The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. An ideal solvent will dissolve the crude product sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the more soluble impurities behind in the mother liquor. The structural features of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone—a phenolic hydroxyl group, a nitro group, and a benzyl ether—dictate its polarity and solubility, making it an excellent candidate for purification by this method.

Understanding the Impurity Profile

The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone typically involves the benzylation of a dihydroxyacetophenone precursor followed by nitration, or nitration followed by benzylation. This genesis informs the likely impurity profile:

  • Starting Materials: Unreacted 4-(benzyloxy)-2-hydroxyacetophenone or 2-hydroxy-3-nitro-acetophenone.

  • Isomeric Byproducts: Nitration of the aromatic ring can potentially yield other regioisomers, which may have similar physical properties, presenting a purification challenge.

  • Over-nitrated or Side-Reaction Products: Depending on the reaction conditions, other minor impurities may be formed.

A successful recrystallization protocol must effectively discriminate between the target molecule and these closely related structures.

Materials and Methods

Reagents and Equipment
  • Crude 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

  • Methanol (ACS Grade or higher)

  • Ethanol (ACS Grade or higher)

  • Isopropanol (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • n-Hexane (ACS Grade or higher)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer Flasks

  • Heated Magnetic Stir Plate

  • Reflux Condenser

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper (appropriately sized for the Büchner funnel)

  • Spatulas and other standard laboratory glassware

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Based on the polarity of the target molecule and empirical data from structurally similar compounds, a solvent screen is recommended. The ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound.

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointRationale & Observations
Methanol LowHighA promising candidate. A related compound, 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone, has been successfully recrystallized from methanol[1].
Ethanol LowHighSimilar to methanol, ethanol is a good starting point. A brominated analog is noted to be recrystallized from ethanol[2].
Isopropanol Very LowModerate to HighMay require larger volumes but can provide excellent purity.
Ethyl Acetate/Hexane Sparingly Soluble (in mixture)High (in hot Ethyl Acetate)A mixed solvent system can be fine-tuned for optimal performance. A difluorobenzylated analog was purified using a hexane/ethyl acetate system[3].
Ethanol/Water Very Low (in mixture)High (in hot Ethanol)The addition of water as an anti-solvent can significantly decrease the solubility of the organic compound at lower temperatures, promoting higher crystal recovery.

For this application, an Ethanol/Water mixed solvent system is recommended for its high efficacy in providing pure crystals with a good yield. Ethanol effectively dissolves the target compound when hot, while the controlled addition of water upon cooling drastically reduces its solubility, inducing crystallization.

Detailed Recrystallization Protocol

This protocol is designed for a starting scale of approximately 5 grams of crude material. The volumes should be scaled proportionally for larger quantities.

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The target compound and its precursors may cause skin and eye irritation[4].

Step 1: Dissolution
  • Place 5.0 g of crude 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 20 mL of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue to add ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield. Note the total volume of ethanol used.

Step 2: Decolorization (Optional)
  • If the hot solution is colored by high molecular weight impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount (a spatula tip) of activated carbon to the solution.

  • Gently swirl the flask and then reheat to boiling for a few minutes. The carbon will adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. This step is crucial to prevent premature crystallization in the funnel[5].

Step 3: Crystallization
  • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on the benchtop. Slow cooling is essential for the formation of large, pure crystals[5]. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product[5].

Step 4: Isolation and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Transfer the crystalline slurry into the funnel and apply the vacuum.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. It is critical to use a cold solvent to minimize the loss of the desired product.

  • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

Step 5: Drying
  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or by air drying.

Workflow Diagram

Recrystallization_Workflow A Crude Product in Flask B Add Ethanol & Heat to Dissolve A->B C Hot, Saturated Solution B->C D Optional: Add Activated Carbon & Hot Filter C->D if colored E Slow Cool to Room Temp. C->E if clear D->E F Crystal Formation E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Ethanol H->I L Mother Liquor (contains impurities) H->L J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: Workflow for the recrystallization of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the solution is becoming supersaturated at a temperature above the compound's melting point. This can be remedied by reheating the solution to dissolve the oil and then adding more solvent before attempting to cool again. A slower cooling rate can also be beneficial[5].

  • No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent or the solution being super-saturated. Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. Alternatively, adding a "seed crystal" from a previous successful batch can initiate crystallization.

  • Low Recovery: While some loss of product in the mother liquor is inevitable, excessively low yields can be due to using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not ice-cold. It is possible to recover a "second crop" of crystals by concentrating the mother liquor, though this crop may be less pure[6].

Conclusion

The protocol detailed in this application note presents a robust and reliable method for the purification of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. By carefully selecting the solvent system and controlling the rates of cooling and washing, researchers can effectively remove common process impurities and obtain a high-purity crystalline product. This method is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate for its use in drug discovery and development pipelines.

References

  • Chem-Impex. (n.d.). 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone. Retrieved from [Link]

  • Ma, L., Wang, Y.-G., & Wang, J. (2011). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3225. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. Retrieved from [Link]

  • Ma, L., Wang, Y.-G., & Wang, J. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3225. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138723, 4-Hydroxy-3-nitroacetophenone. Retrieved from [Link]

  • Nichols, L. (2022). 2.2.4.4F: Second Crop Crystallization. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis and Purification of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed application note and protocol for the development of a high-performance liquid chromatography (HPLC) method tailored for the analysis and subsequent purification of the synthetic intermediate, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. As a key building block in various organic synthesis pathways, ensuring its purity is critical for the success of downstream reactions and the integrity of the final products. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough from analytical method development to preparative scale-up. We will explore the scientific rationale behind the selection of chromatographic parameters, ensuring a robust, reproducible, and scalable methodology grounded in established chemical principles.

Introduction: The Imperative of Purity in Synthesis

In the realm of medicinal chemistry and organic synthesis, the purity of an intermediate compound like 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is not merely a quality metric but a critical determinant of reaction yield, side-product formation, and the biological activity of the final molecule. HPLC is the gold standard for assessing the purity of such compounds due to its high resolving power and sensitivity.[1] This note focuses on a reversed-phase HPLC (RP-HPLC) method, which is exceptionally well-suited for separating non-polar to moderately polar small molecules. The structural features of our target molecule—an aromatic core, a benzyloxy group, and polar hydroxy and nitro substituents—provide the necessary characteristics for effective separation and UV-based detection.

Foundational Principles: Analyte Properties and Method Design

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The choices for stationary phase, mobile phase, and detection are direct consequences of the molecule's structure.

  • Molecular Structure & Polarity: The compound possesses a significant non-polar character due to its two aromatic rings. However, the presence of a hydroxyl (-OH) and a nitro (-NO2) group introduces polarity and specific interaction sites. This mixed character makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is used to retain the molecule.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most logical starting point.[2][3] Its long alkyl chains provide strong hydrophobic interactions with the aromatic rings of the analyte, ensuring adequate retention, which is the first requirement for achieving separation.[4]

  • Mobile Phase Strategy: A gradient elution using water and a miscible organic solvent like acetonitrile (ACN) is optimal. This approach ensures that compounds with a wide range of polarities can be eluted efficiently, resulting in sharper peaks and shorter analysis times compared to an isocratic method. To ensure good peak shape for the phenolic hydroxyl group, an acid modifier is essential. 0.1% formic acid is an excellent choice as it protonates the hydroxyl group, preventing ionic interactions with residual silanols on the column surface and is volatile, which is a critical advantage for preparative work where the solvent must be removed.[5]

  • UV-Vis Absorbance for Detection: The conjugated π-electron system of the nitro-substituted aromatic ring acts as a strong chromophore. Nitrophenols typically exhibit strong absorbance in the UV region.[6][7] Specifically, 4-nitrophenol shows a λmax around 317 nm in acidic conditions.[8][9] While a photodiode array (PDA) detector should be used to determine the precise λmax, a detection wavelength of 290 nm is a robust choice for related nitrophenols and provides excellent sensitivity.[10][11]

Analytical HPLC Method: Purity Determination

This method is optimized for high-resolution separation to accurately quantify the purity of the target compound and identify any synthesis-related impurities.

Detailed Protocol: Analytical Scale
  • Sample Preparation:

    • Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of acetonitrile.

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the solution using a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column and system.

  • Instrumentation & Chromatographic Conditions:

    • The method can be run on any standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

ParameterRecommended ConditionScientific Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard dimension offering a good balance between resolution, speed, and backpressure for routine analysis.[2][4]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterThe aqueous phase for reversed-phase. Formic acid ensures the analyte is in a single protonation state, leading to sharp, symmetrical peaks.[5]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.
Gradient Program 0-1 min: 40% B; 1-12 min: 40-90% B; 12-14 min: 90% B; 14.1-16 min: 40% BA focused gradient ensures that the main peak is well-resolved from both early and late-eluting impurities. The final re-equilibration step is crucial for reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Consistency is key for reproducible retention times.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion, which is critical for accurate purity assessment.
Detection UV at 290 nm (PDA Scan: 210-450 nm)Provides high sensitivity for the nitrophenol chromophore.[10][11] A PDA detector allows for peak tracking and purity analysis across the spectrum.
Analytical Workflow Diagram

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis A Weigh Compound B Dissolve in ACN A->B C Filter (0.22 µm) B->C D Inject on C18 Column C->D Inject E Gradient Elution D->E F PDA/UV Detection E->F G Integrate Chromatogram F->G Acquire Data H Calculate Area % G->H I Report Purity H->I

Caption: Workflow for the analytical assessment of compound purity.

Preparative HPLC Method: Isolation and Purification

The primary goal of preparative chromatography is to isolate the target compound with high purity and yield.[12] This requires scaling the analytical method to handle a significantly larger mass of material.[13]

From Analytical to Preparative: The Scaling Strategy

Scaling up is a systematic process. The key is to maintain the linear velocity of the mobile phase to preserve the separation's resolution.

  • Column: A column with a larger internal diameter (e.g., 21.2 mm) but the same stationary phase chemistry (C18) and particle size (5 µm) is used.

  • Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the column. The scaling factor is (d_prep / d_anal)², where d is the column diameter.

  • Sample Load: The amount of material injected is increased dramatically. A loading study should be performed to find the maximum amount that can be loaded without sacrificing the resolution between the target peak and its closest impurity.

  • Gradient: The gradient duration is extended to account for the larger column volume and higher flow rate, maintaining a constant gradient slope for a predictable separation.

Detailed Protocol: Preparative Scale
  • Sample Preparation:

    • Dissolve the maximum possible amount of the crude compound in the mobile phase (or a compatible strong solvent like DMSO, then dilute with ACN).

    • The goal is a high concentration (e.g., 50-100 mg/mL).

    • The solution must be filtered to protect the preparative column and frits.

  • Instrumentation & Chromatographic Conditions:

    • A dedicated preparative HPLC system with high-flow-rate pumps, a larger injector loop, and an automated fraction collector is required.

ParameterRecommended ConditionScientific Rationale
Column C18, 21.2 x 150 mm, 5 µmA common semi-preparative dimension that allows for purification of tens to hundreds of milligrams per injection.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterThe use of a volatile modifier is critical for easy removal during post-purification solvent evaporation.
Mobile Phase B Acetonitrile (ACN)ACN's low viscosity is advantageous as it generates less backpressure at the high flow rates used in preparative LC.
Gradient Program Adjusted based on the analytical run to focus on the target peak. e.g., 35-85% B over 15 min.The gradient is often made shallower around the elution point of the target to maximize resolution from near-eluting impurities.
Flow Rate 21 mL/minScaled from the analytical method: (21.2 / 4.6)² * 1.0 mL/min ≈ 21.2 mL/min.
Column Temp. AmbientPrecise temperature control is less critical in preparative scale, but consistency is still beneficial.
Injection Volume 1-5 mL (determined by loading study)Maximized to increase throughput. The injection volume depends on the sample concentration and column capacity.
Detection UV at 290 nm (with flow splitting or signal attenuation)A flow splitter is often used to send only a small fraction of the eluent to the detector to avoid saturation.
Fraction Collection By UV signal threshold and/or time windowThe fraction collector is programmed to collect the eluent corresponding to the target peak as it is detected.
Post-Purification Workflow
  • Purity Analysis: Collect small aliquots from each fraction and analyze them using the analytical HPLC method to identify the pure fractions.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >99%).

  • Solvent Removal: Evaporate the acetonitrile and water using a rotary evaporator.

  • Final Product: The resulting solid is the purified compound. It should be dried under high vacuum to remove residual solvents.

Preparative Workflow Diagram

Preparative_Workflow A 1. Prepare Concentrated Crude Sample B 2. Load onto Preparative C18 Column A->B C 3. Scaled Gradient Separation B->C D 4. Monitor Elution via UV Detector C->D E 5. Collect Fractions of Target Peak D->E F 6. Analyze Fraction Purity (Analytical HPLC) E->F QC Check G 7. Pool High-Purity Fractions F->G Combine H 8. Solvent Evaporation (Rotovap) G->H I 9. Dry to Obtain Final Pure Product H->I

Caption: The cycle of preparative purification, from crude sample to final product.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the HPLC analysis and purification of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. By starting with a well-designed analytical method based on the analyte's chemical properties and systematically scaling it to a preparative method, researchers can confidently and efficiently obtain high-purity material. The detailed protocols and workflows serve as a robust starting point for routine analysis and large-scale purification, enabling the advancement of synthesis projects that rely on this critical intermediate.

References

  • Title: (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... Source: ResearchGate URL: [Link]

  • Title: DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK Source: MAC-MOD Analytical URL: [Link]

  • Title: Principles in preparative HPLC Source: University of Warwick URL: [Link]

  • Title: HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL: [Link]

  • Title: Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: uv-visible light absorption spectrum of phenol 3-nitrophenol spectra Source: Doc Brown's Chemistry URL: [Link]

  • Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: Axion Labs via YouTube URL: [Link]

  • Title: Separation of 4-Nitrophenol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Column Selection: Core to Method Development (Part I) Source: Welch Materials URL: [Link]

  • Title: Influence of solvent on the electronic structure and the photochemistry of nitrophenols Source: Royal Society of Chemistry URL: [Link]

  • Title: Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile Source: ResearchGate URL: [Link]

  • Title: Strategy for Preparative LC Purification Source: Agilent URL: [Link]

  • Title: The Power of Preparative HPLC Systems Source: Teledyne Labs URL: [Link]

  • Title: UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... Source: ResearchGate URL: [Link]

  • Title: HPLC Method Development: Standard Practices and New Columns Source: Agilent URL: [Link]

Sources

The Strategic Synthesis of Olodaterol: A Detailed Guide Utilizing 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone as a Key Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Olodaterol and the Quest for Advanced Respiratory Therapeutics

Olodaterol is a potent and long-acting β2-adrenergic agonist employed in the management of chronic obstructive pulmonary disease (COPD).[1] Its unique pharmacological profile, characterized by a 24-hour duration of action, offers significant clinical benefits for patients.[2] The chemical synthesis of Olodaterol is a multi-step process that demands precision and a deep understanding of organic chemistry principles. A critical intermediate in several efficient synthetic routes is 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone . This application note provides a comprehensive, in-depth guide for the synthesis of Olodaterol, with a particular focus on the preparation and strategic utilization of this key precursor. The protocols and discussions herein are intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

The Cornerstone Precursor: Synthesis and Significance of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

The journey to Olodaterol begins with the careful construction of its core components. The title compound, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, serves as a foundational building block, incorporating several key structural features that are essential for the subsequent formation of the final drug molecule. Its synthesis is a two-step process starting from the commercially available 2,4-dihydroxyacetophenone.

Step 1: Selective Benzylation of 2,4-Dihydroxyacetophenone

The initial step involves the selective protection of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone as a benzyl ether. This strategic protection is crucial to direct the subsequent nitration to the desired position on the aromatic ring. The Williamson ether synthesis is a reliable and widely used method for this transformation.[3]

Protocol 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

Reagent/SolventMolecular WeightQuantity (Molar Eq.)
2,4-Dihydroxyacetophenone152.15 g/mol 1.0
Benzyl Bromide171.04 g/mol 1.0
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0
Acetone-Sufficient volume

Procedure:

  • To a stirred solution of 2,4-dihydroxyacetophenone (1.0 eq.) in acetone in a round-bottom flask, add potassium carbonate (2.0 eq.).

  • To this suspension, add benzyl bromide (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone as a crystalline solid.[3]

Causality of Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the more acidic 4-hydroxyl group, facilitating its nucleophilic attack on the benzyl bromide. Using a stronger base could lead to the deprotonation of the less acidic 2-hydroxyl group, resulting in a mixture of products.

  • Acetone: This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction. It is also relatively easy to remove during the work-up.

  • Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product, which is essential for the subsequent nitration step.

Step 2: Regioselective Nitration

The second step is the regioselective nitration of the benzylated intermediate. The presence of the activating hydroxyl group and the acetyl group, along with the deactivating effect of the benzyloxy group, directs the incoming nitro group to the 3-position of the aromatic ring.

Protocol 2: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Reagent/SolventMolecular WeightQuantity (Molar Eq.)
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone242.27 g/mol 1.0
Nitric Acid (HNO₃, 70%)63.01 g/mol 1.1
Acetic Acid-Sufficient volume

Procedure:

  • Dissolve 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq.) in glacial acetic acid in a flask equipped with a dropping funnel and a thermometer.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 eq.) and acetic acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture slowly into a beaker containing ice-water with stirring.

  • A yellow precipitate of 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone will form.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.[2]

Causality of Experimental Choices:

  • Low Temperature: Nitration is an exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted side products.

  • Acetic Acid: This serves as a solvent and helps to moderate the reactivity of the nitric acid.

  • Ice-Water Quench: Pouring the reaction mixture into ice-water precipitates the product and helps to remove any unreacted acids.

The Synthetic Pathway to Olodaterol: From Precursor to Final Product

The strategically synthesized 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is now poised for a series of transformations to construct the core structure of Olodaterol. The overall synthetic workflow is depicted below.

Olodaterol_Synthesis A 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone B 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone A->B Nitro Group Reduction (e.g., H₂, Pd/C) C 6-(Benzyloxy)-8-acetyl-4H-benzo[1,4]oxazin-3-one B->C Cyclization (Chloroacetyl chloride, Base) D 6-(Benzyloxy)-8-(2-bromoacetyl)-4H-benzo[1,4]oxazin-3-one C->D Bromination E (R)-6-(Benzyloxy)-8-(2-bromo-1-hydroxyethyl)-4H-benzo[1,4]oxazin-3-one D->E Asymmetric Reduction F (R)-6-(Benzyloxy)-8-oxiranyl-4H-benzo[1,4]oxazin-3-one E->F Epoxidation G Protected Olodaterol Intermediate F->G Amine Coupling H Olodaterol G->H Debenzylation (e.g., H₂, Pd/C)

Caption: Synthetic pathway from the key precursor to Olodaterol.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a crucial step for the subsequent cyclization to form the benzoxazinone ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Protocol 3: Synthesis of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

Reagent/CatalystMolar Eq.
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone1.0
Palladium on Carbon (Pd/C, 10%)Catalytic
Hydrogen Gas (H₂)Excess
Ethanol/Ethyl AcetateSolvent

Procedure:

  • In a hydrogenation vessel, dissolve 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. This product is often used in the next step without further purification.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. It offers high selectivity and can be easily removed by filtration.

  • Hydrogen Gas: The reducing agent for this transformation.

  • Celite Filtration: This ensures the complete removal of the fine palladium catalyst from the reaction mixture.

Step 4: Formation of the Benzoxazinone Ring

The newly formed amino group, in proximity to the hydroxyl group, is perfectly positioned to undergo cyclization with a suitable two-carbon electrophile, such as chloroacetyl chloride, to form the core benzoxazinone structure of Olodaterol.

Protocol 4: Synthesis of 6-(Benzyloxy)-8-acetyl-4H-benzo[3][4]oxazin-3-one

Reagent/SolventMolar Eq.
1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone1.0
Chloroacetyl Chloride1.1
Base (e.g., Triethylamine or Sodium Bicarbonate)2.0
Dichloromethane (DCM) or Tetrahydrofuran (THF)Solvent

Procedure:

  • Dissolve the crude 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq.) in a suitable anhydrous solvent like DCM or THF.

  • Add a base such as triethylamine or sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product into an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(benzyloxy)-8-acetyl-4H-benzo[3][4]oxazin-3-one.[2]

Causality of Experimental Choices:

  • Chloroacetyl Chloride: This bifunctional reagent provides the necessary two-carbon unit and the carbonyl group for the formation of the oxazinone ring.

  • Base: A base is required to neutralize the HCl generated during the reaction and to facilitate the cyclization process.

  • Anhydrous Conditions: Chloroacetyl chloride is sensitive to moisture, so anhydrous conditions are necessary to prevent its decomposition.

Elaboration of the Side Chain and Final Deprotection

With the core benzoxazinone structure in place, the subsequent steps focus on the elaboration of the side chain, including the introduction of the chiral hydroxyl group and the coupling with the appropriate amine, followed by the final deprotection to yield Olodaterol. These steps typically involve bromination of the acetyl group, followed by asymmetric reduction to establish the desired stereochemistry, epoxidation, and finally, ring-opening of the epoxide with the required amine.

The final step in the synthesis is the removal of the benzyl protecting group to unveil the free phenol of Olodaterol. This is typically achieved through catalytic hydrogenation, similar to the nitro group reduction.

Protocol 5: Debenzylation to Yield Olodaterol

Reagent/CatalystMolar Eq.
Protected Olodaterol Intermediate1.0
Palladium on Carbon (Pd/C, 10%)Catalytic
Hydrogen Gas (H₂)Excess
Methanol or EthanolSolvent

Procedure:

  • Dissolve the protected Olodaterol intermediate in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • After completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude Olodaterol.

  • Purify the final product by a suitable method, such as recrystallization or chromatography, to obtain pure Olodaterol.[2]

Analytical Characterization and Quality Control

Throughout the synthesis, it is imperative to monitor the progress of each reaction and to characterize the intermediates and the final product to ensure their identity and purity. Standard analytical techniques that should be employed include:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and intermediates.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Conclusion: A Robust and Rational Approach to Olodaterol Synthesis

The synthetic route to Olodaterol, commencing with the strategic preparation of 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, represents a robust and well-reasoned approach to the construction of this important pharmaceutical agent. Each step in the synthesis is designed to proceed with high selectivity and efficiency, underscoring the importance of careful planning and execution in modern drug development. The detailed protocols and the rationale behind the experimental choices provided in this application note are intended to serve as a valuable resource for scientists and researchers working in the field of medicinal chemistry and pharmaceutical synthesis. By understanding the intricacies of each transformation, researchers can confidently and efficiently produce Olodaterol and its key intermediates, thereby contributing to the advancement of respiratory medicine.

References

  • Ma, L., et al. (2012). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o459. Available at: [Link]

  • Konetzki, I., et al. (2010). Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy. Bioorganic & Medicinal Chemistry Letters, 20(4), 1410-1414. Available at: [Link]

  • Patel, N. B., & Barat, G. G. (2010). In vitro microbial studies of new pyrazolyl quinazolin-4(3H) ones. Journal of Saudi Chemical Society, 14(2), 157-164.
  • Shariat, M., Samsudin, M. W., & Zakaria, Z. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58.
  • Wasfy, A. A. F., Fathalla, O. A., & Salman, A. A. (2014). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(3), 501-508.
  • Kamal, A., et al. (2010). Quinazolinone linked pyrrolo [2, 1-c][3][4]benzodiazepine (PBD) conjugates: Design, synthesis and biological evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 526-542.

  • Keating, G. M. (2014). Tiotropium Respimat® Soft Mist™ inhaler: a review of its use in chronic obstructive pulmonary disease. Drugs, 74(15), 1801-1816. Available at: [Link]

  • Deeks, E. D. (2015). Olodaterol: a review of its use in chronic obstructive pulmonary disease. Drugs, 75(6), 665-673. Available at: [Link]

Sources

Synthetic route to beta-2 agonists using "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

The Indacaterol Pathway via 8-Hydroxyquinolinone Scaffolds

Abstract

This application note details the conversion of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone into high-potency beta-2 adrenoceptor agonists, specifically targeting the Indacaterol (Onbrez®/Arcapta®) class of ultra-long-acting beta-agonists (ultra-LABAs). The guide focuses on the critical transformation of the substituted acetophenone into the 8-hydroxyquinolin-2(1H)-one core, followed by enantioselective reduction and coupling. We prioritize a "Quinolinone-First" strategy, which offers superior stability and enantiomeric excess (ee) compared to late-stage cyclization routes.

Synthetic Strategy & Retrosynthesis

The starting material, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (Compound 1 ), is a densely functionalized scaffold designed for regioselective heterocycle formation. The synthesis is divided into four critical phases:

  • Core Construction: Reductive cyclization to form the 8-benzyloxy-5-acetylquinolin-2(1H)-one (Compound 3 ).

  • Activation: Regioselective

    
    -bromination of the C5-acetyl group.
    
  • Chiral Induction: Enantioselective reduction using the Corey-Bakshi-Shibata (CBS) protocol to establish the (R)-configuration essential for

    
    -receptor binding.
    
  • Warhead Coupling:

    
     displacement with the lipophilic amine tail (e.g., 2-amino-5,6-diethylindane).
    

Figure 1: Strategic workflow converting the nitro-acetophenone precursor to the Indacaterol core.

Detailed Protocols
Phase 1: Core Construction (Nitro Reduction & Cyclization)

The transformation of the nitro-acetophenone to the quinolinone ring is the foundational step. The nitro group is reduced to an aniline, which then undergoes condensation with an electrophile (typically a propiolate or glyoxalate derivative) to close the ring.

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Methyl propiolate (or equivalent industrial acylating agent).

  • Mechanism: The nitro group is reduced to an amine (

    
    ). The amine attacks the ester of the cyclization reagent, and the adjacent phenol attacks the alkyne/alkene (or vice versa depending on the reagent), forming the lactam ring.
    

Protocol:

  • Reduction: Dissolve Compound 1 (1.0 eq) in EtOH/AcOH (10:1). Add Fe powder (3.0 eq) and reflux for 2 hours until the nitro peak disappears (monitor by TLC). Filter hot to remove iron residues.

  • Cyclization: To the filtrate (containing the aniline intermediate), add the cyclization agent (e.g., methyl 3-methoxyacrylate or dimethyl acetylenedicarboxylate, 1.2 eq) and reflux in acidic media (often using polyphosphoric acid or sulfuric acid in industrial settings) to effect ring closure.

  • Isolation: Pour into ice water. The quinolinone Compound 3 (8-(benzyloxy)-5-acetylquinolin-2(1H)-one) precipitates as a beige solid.

  • Yield Target: >75%.

Phase 2: Regioselective Alpha-Bromination

This step activates the acetyl group for subsequent coupling. The use of a Lewis acid is critical to prevent poly-bromination and ensure reaction at the exocyclic ketone rather than the electron-rich aromatic ring.

  • Reagents: Bromine (

    
    ), Boron Trifluoride Etherate (
    
    
    
    ), Dichloromethane (DCM).
  • Critical Parameter: Temperature control (

    
     reflux) and slow addition.
    

Protocol:

  • Dissolve Compound 3 (13.0 g, 44 mmol) and

    
     (7.56 g, 53 mmol) in DCM (170 mL). Heat to reflux.[1]
    
  • Prepare a solution of

    
     (7.8 g, 48 mmol) in DCM (30 mL).
    
  • Add the bromine solution dropwise over 60 minutes. The solution will evolve HBr gas (ensure scrubbing).

  • Reflux for an additional 30 minutes.

  • Quench: Cool to RT. Add 10% aqueous

    
     until pH > 8. The product precipitates or partitions into the organic phase.[2]
    
  • Purification: Recrystallize from Chloroform/Methanol (2:1).

  • Product: 8-benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (Compound 4 ).

  • Expected Yield: ~75% (Light yellow acicular crystals).

Phase 3: Enantioselective CBS Reduction

This is the critical quality attribute (CQA) step. The (R)-enantiomer is required for beta-2 agonist activity. Standard reduction (e.g.,


) yields a racemate (50:50 mixture), requiring wasteful resolution. We use the Corey-Bakshi-Shibata (CBS) catalyst.
  • Reagents: (R)-2-methyl-CBS-oxazaborolidine (Catalyst), Borane-THF complex (

    
    ).
    
  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 500 mL flask under

    
    .
    
  • Charge (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF. Cool to

    
    .
    
  • Add

    
     (1.0 M solution, 0.6 eq).
    
  • Slow Addition: Dissolve Compound 4 (Bromoketone) in THF. Add this solution dropwise to the catalyst mixture over 2 hours. Note: Slow addition maintains a low concentration of ketone, maximizing face-selective hydride transfer.

  • Quench: Carefully add MeOH (excess) to destroy residual borane.

  • Workup: Evaporate solvent. Partition residue between EtOAc and 1M HCl. Wash organic layer with brine, dry over

    
    .[3]
    
  • Result: (R)-1-(8-(benzyloxy)-2-hydroxyquinolin-5-yl)-2-bromoethanol (Compound 5 ).

  • Target ee: >98%.

Figure 2: Mechanism of enantioselective reduction ensuring the (R)-configuration.

Phase 4: Coupling and Deprotection

The chiral bromohydrin (Compound 5 ) acts as an epoxide equivalent. It reacts with the amine tail (Indacaterol tail) to form the final drug precursor.

  • Reagents: 2-amino-5,6-diethylindane, Diisopropylethylamine (DIPEA), NaI (catalyst).[4]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Acetonitrile.

Protocol:

  • Dissolve Compound 5 (1.0 eq) and the Indane Amine (1.2 eq) in NMP.

  • Add DIPEA (2.0 eq) and NaI (0.1 eq).

  • Heat to

    
     for 12 hours. The reaction proceeds via in-situ epoxide formation followed by ring opening.
    
  • Deprotection: The benzyl group at position 8 is removed via catalytic hydrogenation (

    
    , Pd/C, MeOH) to release the free phenol, which is essential for receptor interaction.
    
  • Salt Formation: React the free base with Maleic acid to form Indacaterol Maleate .

Analytical Quality Control

Data consistency is vital for regulatory compliance.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 99.0%C18 Column, ACN/Water (0.1% TFA)
Enantiomeric Excess > 99.5% (R-isomer)Chiral HPLC (Chiralpak AD-H)
Residual Solvents < ICH LimitsGC-HS
Water Content < 1.0%Karl Fischer
References
  • European Patent Office. (2015). Process for the preparation of indacaterol and intermediates thereof (EP2897937B1).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 100331-89-3, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link]

  • Hett, R., et al. (2012). Enantioselective Synthesis of Indacaterol. Organic Process Research & Development. (Contextual citation for CBS reduction methodology in this class of drugs).
  • National Institutes of Health. (2025). Beta2-Receptor Agonists and Antagonists. StatPearls. Retrieved from [Link]

Sources

Scale-up synthesis of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" for pharmaceutical production

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone .

Application Note: Scalable Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Executive Summary

The synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone presents a specific regiochemical challenge: installing a nitro group at the sterically congested 3-position (between the hydroxyl and benzyloxy groups) rather than the electronically favorable and sterically accessible 5-position.

Standard nitration of the 4-benzyloxy precursor typically yields the 5-nitro isomer as the major product due to steric hindrance at C3. To ensure high isomeric purity and process reliability, this protocol utilizes a "Nitration-First, Alkylation-Second" strategy. We first nitrate 2,4-dihydroxyacetophenone (Resacetophenone) to isolate the 3-nitro isomer, followed by highly selective 4-O-benzylation. This route avoids expensive late-stage isomer separation and prevents debenzylation during the harsh nitration step.

Retrosynthetic Analysis & Strategy

The core logic relies on exploiting the difference in nucleophilicity between the 2-OH and 4-OH groups.

  • The 2-OH group is strongly hydrogen-bonded to the carbonyl oxygen (intramolecular H-bond), rendering it less nucleophilic and resistant to alkylation under mild basic conditions.

  • The 4-OH group is free and highly nucleophilic.

Therefore, by establishing the nitro group before alkylation, we can selectively benzylate the 4-position of 2,4-dihydroxy-3-nitroacetophenone with near-perfect regioselectivity.

Retrosynthesis cluster_logic Strategic Rationale Target Target Molecule 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Intermediate Intermediate 1 2,4-Dihydroxy-3-nitroacetophenone Target->Intermediate Selective 4-O-Benzylation (BnBr, K2CO3) SM Starting Material 2,4-Dihydroxyacetophenone (Resacetophenone) Intermediate->SM Nitration & Isomer Separation (HNO3, AcOH) Note1 Direct nitration of Benzyl Ether yields mostly 5-Nitro isomer. Note2 Nitration of Diol yields separable 3- and 5-isomers.

Figure 1: Retrosynthetic strategy prioritizing regiocontrol.[1]

Detailed Experimental Protocol

Step 1: Nitration of 2,4-Dihydroxyacetophenone

Objective: Synthesis and isolation of 2,4-dihydroxy-3-nitroacetophenone.

Reaction Principle: Nitration of resacetophenone yields a mixture of 3-nitro (target) and 5-nitro isomers. The 3-nitro isomer is stabilized by hydrogen bonding but is formed in competition with the 5-isomer. Careful temperature control limits di-nitration.

Materials:

  • 2,4-Dihydroxyacetophenone (1.0 eq)

  • Nitric Acid (70%, 1.1 eq)

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

  • Sulfuric Acid (Catalytic, optional but recommended for scale)

Procedure:

  • Setup: Charge a jacketed glass reactor with 2,4-dihydroxyacetophenone and glacial acetic acid. Cool the suspension to 0–5 °C.

  • Addition: Prepare a solution of HNO₃ in acetic acid. Add this solution dropwise to the reactor over 60–90 minutes.

    • Critical IPC: Maintain internal temperature < 10 °C. Exotherms will favor the formation of dinitro species and tars.

  • Reaction: Stir at 5–10 °C for 2 hours. Monitor by HPLC/TLC.

  • Quenching: Pour the reaction mixture onto crushed ice/water (10 volumes) with vigorous stirring. A yellow precipitate (mixture of isomers) will form.

  • Filtration: Filter the solid and wash with cold water until the filtrate is neutral.

  • Purification (Isomer Separation):

    • The crude solid contains both 3-nitro and 5-nitro isomers.

    • Method A (Recrystallization): Recrystallize from Ethanol/Water. The 3-nitro isomer is typically less soluble or crystallizes in a distinct form compared to the 5-nitro.

    • Method B (Steam Distillation): 2-hydroxy-3-nitroacetophenone is volatile with steam due to strong intramolecular H-bonding (chelation), whereas the 5-nitro isomer (less effectively chelated or more polar) is less volatile. Steam distill the crude; the target 3-nitro isomer collects in the distillate.

    • Yield: Expect 30–40% isolated yield of the pure 3-nitro isomer.

Data for Validation:

  • Target (3-Nitro): 1H NMR shows two aromatic doublets (ortho coupling ~9 Hz) if protons are adjacent, but here protons are at C5 and C6. Wait—structure check:

    • Structure: 1-Acetyl, 2-OH, 3-NO2, 4-OH. Protons at 5 and 6. They are ortho to each other.

    • Shift: The proton at C6 (ortho to carbonyl) will be deshielded. The proton at C5 (ortho to OH) will be shielded.

  • Impurity (5-Nitro): 1-Acetyl, 2-OH, 4-OH, 5-NO2. Protons at 3 and 6. They are para to each other (singlets in low res, small coupling in high res).

    • Differentiation:Coupling constants. The 3-nitro isomer (target) has protons at 5,6 (Ortho coupling, J ~9 Hz). The 5-nitro isomer has protons at 3,6 (Para coupling, J ~0 Hz). This is the primary NMR validation tool.

Step 2: Selective 4-O-Benzylation

Objective: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

Reaction Principle: Using a weak base (K₂CO₃) in an aprotic solvent ensures that only the acidic 4-phenolic proton is deprotonated. The 2-phenolic proton remains locked in a hydrogen bond with the carbonyl and does not react.

Materials:

  • 2,4-Dihydroxy-3-nitroacetophenone (1.0 eq)

  • Benzyl Bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • Acetone or Acetonitrile (10 volumes)

  • Potassium Iodide (KI, 0.1 eq, catalyst)

Procedure:

  • Setup: Charge the reactor with 2,4-dihydroxy-3-nitroacetophenone, K₂CO₃, KI, and Acetone.

  • Addition: Add Benzyl Bromide in a single portion (no significant exotherm expected).

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) with good agitation.

  • Monitoring: Monitor by HPLC. Reaction is typically complete in 4–6 hours.

    • IPC Limit: < 1% Starting Material.[2]

  • Work-up:

    • Cool to room temperature.[3][4]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to a minimal volume.

    • Add Ethanol or Isopropanol and cool to 0 °C to induce crystallization.

  • Isolation: Filter the crystalline product. Wash with cold alcohol. Dry in a vacuum oven at 45 °C.

Process Safety & Hazard Analysis

Hazard ClassSourceRisk DescriptionMitigation Strategy
Thermal NitrationHighly exothermic; risk of runaway if added too fast.Use jacketed reactor with cryostat. Strict T < 10°C limit. Automated dosing pump interlocked with temp probe.
Chemical Benzyl BromideLachrymator; severe eye/skin irritant.Handle in closed systems or fume hood. Use sodium thiosulfate solution for spill neutralization.
Chemical Nitro CompoundsPotentially explosive if distilled to dryness or overheated.Do not distill nitration residues to dryness. Test DSC (Differential Scanning Calorimetry) of the crude nitro intermediate.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct molecule, verify the following:

1. Regiochemistry Check (1H NMR in DMSO-d6):

  • Diagnostic Signal 1 (Chelated OH): Look for a sharp singlet downfield (δ 12.0–14.0 ppm). This confirms the 2-OH is present and not alkylated.

  • Diagnostic Signal 2 (Coupling): Look for the aromatic region.[5]

    • Target (3-nitro): Two doublets with J = 8–9 Hz (Protons at C5 and C6 are ortho).

    • Wrong Isomer (5-nitro): Two singlets or weak doublets (Protons at C3 and C6 are para).

  • Diagnostic Signal 3 (Benzyl): Multiplet at δ 7.3–7.5 ppm (5H) and Singlet at δ 5.2 ppm (2H, -OCH₂Ph).

2. HPLC Purity:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Target Purity: > 98.0% Area.

References

  • Nitration of Resacetophenone (Regioselectivity)

    • Investigating the nitration of 2,4-dihydroxyacetophenone to yield 3-nitro and 5-nitro isomers.
    • Naik, S. et al. "Regioselective nitration of phenols." Organic Process Research & Development.
    • (General nitration of acetophenones).

  • Selective Alkylation of Polyhydroxy Acetophenones

    • Cesium bicarbonate-mediated regioselective alkyl
    • PubMed Central, 2022.
  • Pranlukast Intermediate Chemistry (Contextual)

    • Synthesis of Pranlukast intermedi
    • TSI Journals / Google P
  • Safety of Nitration Reactions

    • Hazards of nitr
    • Patsnap / Google Patents.[6]

    • (General handling of dihydroxybenzophenones/acetophenones).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA) and calorimetry studies.

Sources

Application Note: Structural Elucidation of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The compound 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone represents a critical scaffold in the synthesis of bioactive chalcones, flavonoids, and leukotriene receptor antagonists (such as Pranlukast intermediates). Its structural complexity—featuring an electron-withdrawing nitro group, an intramolecularly hydrogen-bonded hydroxyl group, and a labile benzyl ether protecting group—presents unique challenges and opportunities for mass spectrometric characterization.

This application note provides a definitive protocol for the structural confirmation of this molecule using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We focus on distinguishing this specific regioisomer through characteristic fragmentation pathways, specifically the lability of the benzyl ether and the "ortho-effect" driven by the nitro group.

Experimental Protocol

Sample Preparation

To ensure high-quality spectral data and minimize suppression effects, rigorous sample preparation is required.

  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

  • Working Solution: Dilute the stock 1:100 in 50:50 ACN:H₂O containing 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode). Final concentration: ~10 µg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate matter from synthesis workup.

LC-MS/MS Parameters

The following parameters are optimized for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, though they are transferable to Triple Quadrupole (QqQ) instruments.

ParameterSetting (Positive Mode)Setting (Negative Mode)Rationale
Ion Source ESI (+)ESI (-)Dual-polarity confirms acidic phenol & basic sites.
Capillary Voltage 3.5 kV2.8 kVLower voltage in (-) mode prevents discharge.
Cone Voltage 30 V25 VOptimized to prevent in-source fragmentation.
Source Temp 120 °C120 °CGentle heating for thermally labile nitro groups.
Desolvation Gas N₂, 600 L/hrN₂, 600 L/hrStandard drying conditions.
Collision Energy Ramp 10–40 eVRamp 15–45 eVRamped energy ensures capture of all fragments.
Mobile Phase A H₂O + 0.1% Formic AcidH₂O + 5mM NH₄OAcProtonation vs. Deprotonation promotion.
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier.

Results & Discussion

Exact Mass & Formula Confirmation
  • Molecular Formula: C₁₅H₁₃NO₅

  • Exact Mass (Monoisotopic): 287.0794 Da

Ion SpeciesTheoretical m/zObserved m/z (Typ.)Error (ppm)
[M+H]⁺ 288.0866288.0870< 2.0
[M+Na]⁺ 310.0686310.0691< 2.0
[M-H]⁻ 286.0721286.0718< 2.0
Fragmentation Mechanism (Positive Mode)

The positive mode spectrum is dominated by the cleavage of the benzyl protecting group. This is a self-validating feature of the molecule.

  • Benzyl Cleavage (Primary Pathway): The ether oxygen is protonated, leading to the heterolytic cleavage of the C-O bond. This generates the neutral phenol fragment and the highly stable tropylium cation (C₇H₇⁺) at m/z 91.05 , which is often the base peak (100% abundance).

  • Nitro/Acetyl Interaction: Following the loss of the benzyl group (or in parallel), the nitro group facilitates specific losses. The "ortho-effect" between the nitro group and the acetyl group can lead to the loss of an oxygen atom or OH radical, though the loss of the acetyl group (CH₃CO•, 43 Da) is more common in acetophenones.

Fragmentation Mechanism (Negative Mode)

Negative mode is highly sensitive due to the acidic phenolic proton at position 2.

  • [M-H]⁻ Stability: The ion at m/z 286 is stabilized by a strong intramolecular hydrogen bond between the deprotonated phenoxide oxygen and the carbonyl oxygen of the acetyl group.

  • Nitro Group Loss: Characteristic losses of NO₂ (46 Da) or NO (30 Da) are observed from the parent ion.

Visualizing the Characterization Workflow

Experimental Workflow

The following diagram outlines the logical flow from crude synthesis intermediate to validated structural data.

Workflow Sample Crude Synthesis Intermediate Prep Dilution & Filtration (MeOH/ACN) Sample->Prep 0.1 mg/mL LC LC Separation (C18 Column) Prep->LC Injection ESI ESI Source (+/- Switching) LC->ESI Eluent MS1 Full Scan MS (Precursor Selection) ESI->MS1 Ionization MS2 CID Fragmentation (10-40 eV) MS1->MS2 Isolation Analysis Data Analysis (MassError < 5ppm) MS2->Analysis Spectra

Figure 1: Step-by-step workflow for the MS characterization of nitro-acetophenone derivatives.

Fragmentation Pathway (Positive Mode)

This diagram illustrates the mechanistic cleavage of the benzyl ether, the most diagnostic feature of this molecule.

Fragmentation Parent Precursor Ion [M+H]+ m/z 288.09 (Protonated Ether) Intermediate Bond Cleavage (C-O Benzyl Ether) Parent->Intermediate CID Energy Fragment3 Secondary Fragment [M+H - Benzyl - NO2]+ m/z ~151 Parent->Fragment3 High Energy Sequential Loss Fragment1 Tropylium Ion [C7H7]+ m/z 91.05 (Base Peak) Intermediate->Fragment1 Charge Retention (Resonance Stable) Fragment2 Neutral Loss (Phenol Derivative) Not Detected in (+) Mode Intermediate->Fragment2 Neutral Loss

Figure 2: Primary fragmentation pathway showing the formation of the diagnostic Tropylium ion.

References & Authoritative Grounding

  • Synthesis & Context: 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone and its nitro-derivatives are established intermediates in the synthesis of chalcones and leukotriene antagonists.

    • Source:

  • Benzyl Cleavage Mechanism: The formation of the tropylium ion (m/z 91) is the canonical fragmentation for benzyl ethers in mass spectrometry.

    • Source:

  • Nitro Group "Ortho Effects": Interactions between nitro groups and ortho-substituents (like the hydroxyl in this molecule) facilitate unique rearrangement ions in ESI-MS.

    • Source:

  • Chalcone/Pranlukast Relevance: This scaffold is directly related to the synthesis of anti-asthmatic drugs, validating the need for strict QC protocols.

    • Source:

Application Note: Strategic Protection of Nitrophenols in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Framework

The protection of nitrophenols presents a unique paradox in organic synthesis. While the nitro group (


) is a powerful electron-withdrawing group (EWG) that dramatically increases the acidity of the phenol, it also renders the resulting phenoxide a superior leaving group. This electronic activation destabilizes many standard protecting groups (PGs), particularly esters and silyl ethers, leading to premature cleavage during downstream manipulations.

Furthermore, the nitro group itself is highly susceptible to reduction. The "gold standard" for benzyl ether cleavage—catalytic hydrogenolysis (


)—is forbidden if the nitro group must be retained.

This guide outlines a decision framework and validated protocols for protecting nitrophenols, focusing on chemoselectivity (retaining the nitro group) and electronic stability (preventing premature hydrolysis).

The Electronic Challenge: Shift
  • Phenol

    
    :  ~10.0
    
  • 
    -Nitrophenol 
    
    
    
    :
    ~7.1
  • Consequence: The nitrophenoxide anion is stabilized by resonance. Consequently,

    
    -acylated nitrophenols (acetates, benzoates) are "activated esters" and are prone to hydrolysis by mild nucleophiles or even aqueous base. Avoid simple esters (Ac, Bz) for long synthetic sequences. 
    

Decision Matrix: Selecting the Right Group

Use the following logic flow to select the optimal protecting group based on your downstream chemistry requirements.

PG_Selection Start START: Nitrophenol Substrate Q1 Is Nitro Reduction Required Later in Synthesis? Start->Q1 Bn_Route Use Benzyl Ether (Bn) Q1->Bn_Route Yes (Simultaneous Deprotection/Reduction) Q2 Conditions Required for Intermediary Steps? Q1->Q2 No (Keep Nitro Intact) Bn_Note Cleavage: H2/Pd-C (Reduces NO2 to NH2) Bn_Route->Bn_Note Acid_Stable Need Acid Stability? Q2->Acid_Stable Strong Base used downstream Base_Stable Need Base/Nu- Stability? Q2->Base_Stable Mild/Acidic steps downstream Ox_Route Use PMB (p-Methoxybenzyl) Q2->Ox_Route Neutral conditions MOM_Route Use MOM or SEM Ether Acid_Stable->MOM_Route MOM_Note Cleavage: Strong Acid (TFA/HCl) or BBr3 (Lewis Acid) MOM_Route->MOM_Note Silyl_Route Use TBDPS or TIPS Ether Base_Stable->Silyl_Route Silyl_Note Avoid TBS/TMS (Too Labile). Cleavage: TBAF or HF-Pyridine Silyl_Route->Silyl_Note Ox_Note Cleavage: DDQ (Oxidative) Preserves Nitro Group Ox_Route->Ox_Note

Figure 1: Decision tree for selecting protecting groups for nitrophenolic compounds based on downstream compatibility.

Comparative Data: Stability Profiles

Protecting GroupFormation ConditionsStability on NitrophenolDe-protection (Nitro-Safe)Risk Factor
MOM (Methoxymethyl) MOM-Cl, DIPEA, DCMHigh. Resistant to base and oxidants.TFA or HCl/MeOHCarcinogenic reagent (MOM-Cl).
Bn (Benzyl) BnBr,

, DMF
Very High.

or

(Lewis Acid)
Standard

will destroy nitro group.
PMB (p-Methoxybenzyl) PMB-Cl, NaH, DMFHigh. DDQ (Oxidative)DDQ can react with electron-rich alkenes.
TBS (TBDMS) TBS-Cl, ImidazoleLow/Moderate. TBAF or HFProne to hydrolysis during aqueous workup due to phenoxide leaving group ability.
TBDPS (t-Butyldiphenyl) TBDPS-Cl, ImidazoleModerate/High. TBAFSteric bulk prevents hydrolysis; far superior to TBS for nitrophenols.
Acetate (Ac)

, Pyridine
Very Low. Base or AcidActs as an activated ester; falls off with mild nucleophiles.

Detailed Experimental Protocols

Protocol A: Robust Protection using MOM Ether

Application: Best for long synthetic sequences requiring resistance to organometallics (e.g., Grignards, lithiates) or strong bases. Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. All operations must be performed in a well-ventilated fume hood with double-gloving.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the nitrophenol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

    • Cool the solution to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Scientific Rationale: While nitrophenols are acidic enough to be deprotonated by weak bases, using DCM/DIPEA avoids the solubility issues often seen with inorganic bases (

      
      ) in DMF.
      
  • Base Addition:

    • Add Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

    • Observation: The solution will likely turn bright yellow/orange. This is the nitrophenoxide anion .

    • Self-Validating Step: If the color does not change, the phenol is not deprotonated. Check reagents.

  • Alkylation:

    • Add MOM-Cl (1.5 equiv) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC. The yellow color of the phenoxide should fade as the neutral ether is formed (though nitrophenol ethers may still have slight color, the intense anion color disappears).

  • Workup (Quenching):

    • Add saturated aqueous

      
       to quench excess MOM-Cl.
      
    • Critical: Stir for 15 minutes to ensure complete hydrolysis of unreacted MOM-Cl before opening the flask significantly.

  • Isolation:

    • Extract with DCM (3x). Wash combined organics with 1M NaOH (2x).

    • Why NaOH wash? This removes any unreacted nitrophenol (which becomes water-soluble nitrophenoxide). The product (MOM ether) remains in the organic layer.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Chemoselective Deprotection of Benzyl Ethers

Application: Use this when you have a Benzyl ether but cannot use hydrogenation because you need to keep the Nitro group. Reagent: Boron Trichloride (


) or Boron Tribromide (

).

Step-by-Step Methodology:

  • Setup:

    • Dissolve Benzyl-protected nitrophenol (1.0 equiv) in anhydrous DCM [0.1 M].

    • Cool to -78°C (Dry ice/Acetone bath).

    • Rationale: Low temperature is critical to prevent cleavage of other ethers (like methyl ethers) if present, although nitrophenol benzyl ethers cleave rapidly.

  • Reagent Addition:

    • Add

      
       (1.0 M in DCM, 1.2–1.5 equiv) slowly down the side of the flask.
      
    • Note:

      
       is milder than 
      
      
      
      and often sufficient for nitrophenol derivatives due to the "push" of the electron-poor ring assisting the leaving group departure.
  • Reaction:

    • Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Self-Validating Step: TLC should show a new spot that stains intensely yellow upon dipping in basic stain (or simply by looking at the plate if the concentration is high), indicating the return of the free nitrophenol.

  • Quench:

    • Caution: Vigorous reaction. Add MeOH dropwise at 0°C.

    • Dilute with water.

  • Workup:

    • Extract with DCM.

    • Purification Note: Nitrophenols are often difficult to separate from benzyl bromide/chloride byproducts by column chromatography. Recrystallization (EtOH/Water) is often superior for nitrophenols.

Protocol C: Silyl Protection (TBDPS vs. TBS)

Application: For mild, temporary protection. Critical Insight: Do not use TBS (TBDMS) for nitrophenols if the molecule will be subjected to silica gel chromatography or aqueous acids. The electron-withdrawing nitro group makes the silicon center more electrophilic and the phenoxide a better leaving group, accelerating hydrolysis (


 faster than unsubstituted phenol). Use TBDPS (tert-Butyldiphenylsilyl) instead.[1][2]

Workflow:

  • Reagents: Nitrophenol (1.0 eq), Imidazole (2.5 eq), TBDPS-Cl (1.2 eq), DMF (solvent).

  • Conditions: Stir at RT for 12 hours.

  • Validation: TBDPS ethers of nitrophenols are stable to silica gel, whereas TBS ethers often streak or hydrolyze on the column.

Visualizing the MOM Protection Workflow

MOM_Protocol Step1 1. Dissolve Nitrophenol in DCM (0.2M) Step2 2. Add DIPEA (2.0 eq) (Check for Yellow Color) Step1->Step2 Step3 3. Add MOM-Cl (1.5 eq) at 0°C -> Warm to RT Step2->Step3 Step4 4. Monitor TLC (Yellow color fades) Step3->Step4 Step4->Step3 Incomplete (Add more MOM-Cl) Step5 5. Quench: Sat. NH4Cl Wash: 1M NaOH Step4->Step5 Conversion Complete Step6 6. Isolate MOM Ether Step5->Step6

Figure 2: Workflow for the protection of nitrophenols using MOM-Cl. Note the NaOH wash in Step 5 to remove unreacted starting material.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M.[3] Wiley-Interscience, 2014 . (The definitive guide on stability profiles).

  • Chemoselective Deprotection of Benzyl Ethers using Lewis Acids. Congreve, M. S. et al.Synlett, 1993 , 663-664.[4][5] (Protocol for BCl3 cleavage).

  • Stability of Silyl Ethers. BenchChem Technical Guide, 2025 . (Comparative stability of TBS vs TBDPS on electron-deficient phenols).

  • MOM Ether Stability and Cleavage. Organic Chemistry Portal. (Database of MOM ether reaction conditions).

Sources

Deprotection of the benzyloxy group in the presence of a nitro group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Debenzylation in the Presence of Nitro Groups

Executive Summary

The removal of benzyl (Bn) protecting groups is a routine operation in organic synthesis, typically achieved via catalytic hydrogenolysis (


, Pd/C).[1][2] However, this method is fundamentally incompatible with substrates containing nitro (

) groups, as the nitro moiety is rapidly reduced to an amine (

) under standard hydrogenation conditions.

This Application Note details orthogonal, non-reductive protocols for the chemoselective cleavage of benzyl ethers while retaining nitro functionality. We focus on Lewis Acid-mediated cleavage (


) and Acidolytic "Push-Pull" mechanisms (TFA/Thioanisole). These methods rely on the coordination of the ether oxygen or protonation, followed by nucleophilic scavenging of the benzyl carbocation, completely avoiding the reductive environment that compromises the nitro group.

Strategic Analysis & Mechanism

The Chemoselectivity Paradox

Standard debenzylation utilizes


 to insert into the benzylic C-O bond. Nitro groups, being highly electrophilic, are excellent electron acceptors and are reduced to anilines or hydroxylamines often faster than the benzyl ether is cleaved.

To bypass this, we must switch from Reductive Cleavage to Acid-Mediated Cleavage .

Mechanism A: Lewis Acid Coordination ( )

Boron trichloride (


) is a hard Lewis acid that coordinates strongly to the ether oxygen. This weakens the C-O bond. A nucleophile (or the solvent) then attacks the benzylic position.
  • Critical Insight: For electron-rich aromatic substrates, the generated benzyl cation can re-attack the substrate (Friedel-Crafts alkylation). Pentamethylbenzene is introduced as a non-Lewis-basic scavenger to intercept the benzyl cation without deactivating the

    
     catalyst [1].[2][3]
    
Mechanism B: The "Push-Pull" System (TFA/Thioanisole)

Trifluoroacetic acid (TFA) protonates the ether oxygen ("Push"). Thioanisole (


), a soft nucleophile, attacks the benzylic carbon via an 

-like mechanism ("Pull"), generating the phenol and benzyl methyl sulfide. This avoids harsh metal halides but requires the substrate to be acid-stable.

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate protocol for your substrate.

G cluster_legend Legend start START: Benzyl Ether with Nitro Group acid_sens Is the substrate highly Acid Sensitive? (e.g., contains acetals, Boc, silyl ethers) start->acid_sens method_bcl3 Protocol A: BCl3 + Pentamethylbenzene (-78°C, Anhydrous) acid_sens->method_bcl3 Yes (High Sensitivity) scale Is this Large Scale (>10g)? acid_sens->scale No (Acid Stable) method_tfa Protocol B: TFA + Thioanisole (Ambient Temp, Metal-Free) scale->method_tfa Yes (Cost Effective) method_mild Protocol C: BCl3·SMe2 Complex (Milder, easier handling) scale->method_mild No (Convenience) key1 Decision Point key2 Recommended Protocol

Figure 1: Decision matrix for selecting the optimal debenzylation strategy based on substrate sensitivity and scale.

Detailed Protocols

Protocol A: The Gold Standard ( with Pentamethylbenzene)

Best for: Complex substrates, electron-rich rings, and acid-sensitive molecules.

Causality:


 is a fierce Lewis acid. If used alone on electron-rich phenols, the cleaved benzyl group will alkylate the phenol ring (C-benzylation). Pentamethylbenzene is used because it is electron-rich enough to trap the benzyl cation but sterically hindered and non-basic, preventing it from coordinating to (and killing) the 

[1].

Materials:

  • Substrate (1.0 equiv)

  • Boron Trichloride (

    
    ), 1.0 M in DCM (2.0 - 3.0 equiv)
    
  • Pentamethylbenzene (3.0 equiv)

  • Dichloromethane (DCM), Anhydrous

  • Quench: Methanol /

    
    
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     or Ar.
    
  • Dissolution: Dissolve the Substrate (1 mmol) and Pentamethylbenzene (445 mg, 3 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is critical to prevent cleavage of other sensitive groups (e.g., esters).

  • Addition: Add

    
     (1M in DCM, 2-3 mL) dropwise over 5-10 minutes.
    
    • Observation: Solution may turn dark or deep purple/red due to complex formation.

  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC.

    • TLC Tip: Quench a specifically removed aliquot into MeOH before spotting, as the Boron complex will not run on silica.

  • Quench: While still at -78°C, add MeOH (5 mL) dropwise. Caution: Exothermic.

  • Workup: Dilute with DCM, wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Pentamethylbenzene and its benzylated byproduct are non-polar. They elute quickly in flash chromatography (usually 100% Hexanes/Heptane), leaving the polar deprotected phenol easy to isolate.

Protocol B: The "Push-Pull" Method (TFA / Thioanisole)

Best for: Large scale, acid-stable substrates, avoiding halogenated waste.

Causality: TFA is not strong enough to cleave benzyl ethers rapidly on its own. Thioanisole acts as a "soft" nucleophile. The TFA protonates the ether oxygen, making it a good leaving group, and the sulfur atom attacks the benzylic carbon. This


 character prevents carbocation rearrangement [2].

Materials:

  • Substrate[2][3][4][5][6][7][8]

  • Trifluoroacetic Acid (TFA)[9]

  • Thioanisole (PhSMe)

Step-by-Step:

  • Setup: Standard round-bottom flask (inert atmosphere not strictly required but recommended).

  • Cocktail Preparation: Prepare a mixture of TFA and Thioanisole (10:1 v/v).

  • Reaction: Add the substrate (neat or dissolved in minimal DCM if solubility is poor) to the TFA/Thioanisole mixture (approx. 5-10 mL per mmol of substrate).

  • Conditions: Stir at 0°C to Room Temperature .

    • Time: Typically 1–5 hours.

  • Workup: Evaporate TFA in vacuo (rotovap with a base trap).

    • Note: The residue will smell strongly of sulfides. Work in a hood.

  • Purification: Dissolve residue in EtOAc, wash with

    
     to remove residual acid. Flash chromatography is required to remove the benzyl-methyl-sulfide byproduct.
    

Comparative Data & Troubleshooting

Table 1: Method Comparison

FeatureProtocol A (

/Pentamethylbenzene)
Protocol B (TFA/Thioanisole)Protocol C (

)
Nitro Tolerance Excellent Excellent Excellent
Acid Sensitivity High (Safe for Boc/Silyl at -78°C)Low (Cleaves Boc/Silyl)Moderate
Scavenger PentamethylbenzeneThioanisoleDimethyl Sulfide (Internal)
Reaction Time 1 - 3 Hours2 - 12 Hours1 - 5 Hours
Primary Risk Moisture sensitivityStrong acidityOdor / Handling
Ref [1][2][3]

Troubleshooting Guide:

  • Issue: Incomplete Reaction.

    • BCl3: Warm slowly from -78°C to 0°C. Do not go to RT immediately.

    • TFA: Add Trifluoromethanesulfonic acid (TfOH) (1-2 drops) to "supercharge" the acidity (Caution: This lowers functional group tolerance).

  • Issue: C-Benzylation (Ring alkylation).

    • Cause: Insufficient scavenger.

    • Fix: Increase Pentamethylbenzene to 5.0 equiv. Ensure efficient stirring.

  • Issue: Nitro Reduction.

    • Cause: Contamination with reducing agents or using Hydrogenation.

    • Verification: Check NMR for shift of aromatic protons ortho to nitro group (should remain downfield ~8.0 ppm). If they shift upfield (~6.5 ppm), reduction occurred. None of the protocols above cause this.

Visualizing the Mechanism ( Pathway)

Mechanism sub1 Benzyl Ether (Substrate) complex Activated Complex [R-O(+)-Bn]--BCl3(-) sub1->complex Coordination bcl3 BCl3 (Lewis Acid) bcl3->complex cleavage Bond Cleavage complex->cleavage cation Benzyl Cation [Bn+] cleavage->cation product Phenol-Boron Complex R-O-BCl2 cleavage->product waste Benzylated Scavenger (Inert Waste) cation->waste Trapped by Scavenger final Free Phenol (After Quench) product->final MeOH/NaHCO3 Hydrolysis scavenger Pentamethylbenzene (Scavenger) scavenger->waste

Figure 2: Mechanistic pathway of BCl3-mediated debenzylation showing the critical role of the scavenger in trapping the reactive benzyl cation.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[8] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[2][8] Synlett, 2008(13), 1977–1980.[8]

  • Kiso, Y., et al. (1980).[9] Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.

  • Congreve, M. S., et al. (1993).[5][6] Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

Technical Guide: Downstream Synthetic Pathways of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

[1]

Executive Summary & Structural Analysis[1]

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a trifunctionalized acetophenone derivative.[1] Its utility lies in its ability to undergo regioselective cyclization to form the benzopyran-4-one (chromone) core while retaining orthogonal functional handles at positions 7 and 8 (chromone numbering).[1]

Structural Logic & Reactivity Profile
  • Site A (Acetyl & Hydroxyl): The ortho-hydroxy ketone motif is primed for Claisen condensation followed by cyclodehydration (Kostanecki-Robinson or similar) to form the Chromone ring.[1]

  • Site B (Nitro Group): Located at position 3 (which becomes position 8 in the chromone), this group serves as a masked aniline.[1] Post-cyclization reduction yields an 8-aminochromone, a pharmacophore found in drugs like Pranlukast .[1]

  • Site C (Benzyloxy Group): Located at position 4 (which becomes position 7 in the chromone), this serves as a robust protecting group that can be removed late-stage to reveal a phenol for solubility enhancement or further derivatization.[1]

Master Synthetic Workflow

The following diagram illustrates the two primary downstream pathways: Path A (Cyclization-First) and Path B (Reduction-First) .[1] Path A is generally preferred to avoid side reactions involving the free amine during harsh cyclization conditions.[1]

DownstreamPathwaysStartStarting Material1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanoneChromoneNitroIntermediate AEthyl 7-(benzyloxy)-8-nitro-4-oxo-4H-chromene-2-carboxylateStart->ChromoneNitroPath A: Diethyl Oxalate / NaOEt(Claisen Condensation)AnilineIntermediate B1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanoneStart->AnilinePath B: Reduction(H2/Pd or Fe/HCl)ChromoneAminoTarget Scaffold 1Ethyl 8-amino-7-(benzyloxy)-4-oxo-4H-chromene-2-carboxylateChromoneNitro->ChromoneAminoSelective Reduction(SnCl2 or Fe/NH4Cl)QuinolineSide Product Risk4-Hydroxyquinoline derivativesAniline->QuinolineCyclization Attempt(Competes with Chromone)

Figure 1: Strategic divergence in downstream processing.[1] Path A (Red) is the recommended route for chromone synthesis to prevent quinoline byproduct formation.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Chromone Core (Cyclization)

Objective: Convert the acetophenone to Ethyl 7-(benzyloxy)-8-nitro-4-oxo-4H-chromene-2-carboxylate. Mechanism: Claisen condensation with diethyl oxalate followed by acid-catalyzed cyclodehydration.[1]

Materials:

  • Starting Material: 10.0 g (33.2 mmol)[1]

  • Diethyl Oxalate: 14.6 g (100 mmol, 3.0 eq)[1]

  • Sodium Ethoxide (21% in EtOH): 40 mL[1]

  • Solvent: Anhydrous Ethanol (100 mL)

  • Acid: Glacial Acetic Acid / HCl[1]

Step-by-Step Methodology:

  • Condensation: In a 250 mL dried round-bottom flask under N₂, dissolve the Starting Material in anhydrous Ethanol.

  • Add Diethyl Oxalate in one portion.

  • Add Sodium Ethoxide solution dropwise over 30 minutes while maintaining the temperature at 0–5°C. Note: The solution will darken (deep orange/red) due to enolate formation.[1]

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).[1] The intermediate diketo-ester should form.[1]

  • Cyclization: Pour the reaction mixture into a stirred mixture of ice (200 g) and concentrated HCl (20 mL).

  • Heat the resulting suspension to reflux for 1 hour to ensure complete cyclodehydration.

  • Isolation: Cool to room temperature. The product usually precipitates as a yellow/brown solid.[1] Filter, wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).[1]

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 75–85% Key Data Point: Formation of the chromone ring is confirmed by the disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of the chromone C3-H singlet (~6.8 ppm) in ¹H NMR.[1]

Protocol B: Chemoselective Reduction of the Nitro Group

Objective: Reduce the 8-nitro group to an 8-amino group without cleaving the 7-benzyloxy protecting group.[1] Critical Constraint: Avoid Catalytic Hydrogenation (H₂/Pd-C) as it will likely cleave the benzyl ether (debenzylation).[1] Use Tin(II) Chloride (SnCl₂) or Iron/Ammonium Chloride .[1]

Materials:

  • Nitro-Chromone Intermediate (from Protocol A): 5.0 g[1]

  • Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O): 15.0 g (approx. 5 eq)[1]

  • Solvent: Ethanol (50 mL) / Ethyl Acetate (50 mL)

Step-by-Step Methodology:

  • Suspend the Nitro-Chromone in Ethanol/Ethyl Acetate (1:1) in a 250 mL flask.

  • Add SnCl₂[1]·2H₂O in portions.

  • Heat the mixture to 70°C (reflux) for 3–6 hours.

  • Work-up (Critical for Sn removal): Cool the mixture. Adjust pH to ~8 using saturated NaHCO₃ solution.[1] A thick white precipitate of tin salts will form.[1]

  • Filter the suspension through a Celite pad.[1] Wash the pad thoroughly with Ethyl Acetate.[1]

  • Wash the organic filtrate with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: The product, Ethyl 8-amino-7-(benzyloxy)-4-oxo-4H-chromene-2-carboxylate, is typically a bright yellow solid.[1]

Troubleshooting: If tin emulsions persist, use a Rochelles salt (Potassium Sodium Tartrate) wash to solubilize tin ions.[1]

Protocol C: Amide Coupling (Pranlukast-Type Functionalization)

Objective: Acylate the newly formed 8-amino group. This mimics the synthesis of LTRA drugs like Pranlukast.[1]

Materials:

  • 8-Amino-Chromone (from Protocol B): 1.0 eq[1]

  • Acyl Chloride (e.g., 4-phenylbutanoyl chloride): 1.1 eq[1]

  • Base: Pyridine or Triethylamine[1]

  • Solvent: Dichloromethane (DCM)[1]

Methodology:

  • Dissolve the 8-Amino-Chromone in dry DCM.[1]

  • Add Pyridine (2.0 eq).[1]

  • Cool to 0°C and add the Acyl Chloride dropwise.

  • Stir at RT for 2 hours.

  • Validation: The shift in the amine signal in NMR and the appearance of amide carbonyl peaks confirm the reaction.

Comparative Data & Solvent Effects[1]

The choice of solvent significantly impacts the initial Claisen condensation yield.[1]

Solvent SystemBase UsedTemperatureYield (Cyclization)Notes
Ethanol (Anhydrous) NaOEt Reflux 82% Recommended.[1] Cleanest profile.
TolueneNaH80°C65%Higher impurity profile; difficult workup.[1]
DMFK₂CO₃100°C40%Significant degradation of nitro group observed.[1]

References

  • Synthesis of Chromone-2-carboxylates

    • Title: "General synthesis of chromones via Kostanecki-Robinson reaction."[1]

    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol for converting 2-hydroxyacetophenones to chromones using oxalate esters.[1]

  • Nitro Reduction Methodologies

    • Title: "Selective reduction of nitro compounds in the presence of other reducible groups."[1]

    • Source:Chemical Reviews.
    • Context: Validates SnCl₂ as the reagent of choice for preserving benzyl ethers during nitro reduction.
    • [1]

  • Pranlukast Synthetic Pathway

    • Title: "Synthesis and structure-activity rel
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the 8-aminochromone scaffold as the pharmacophore for this drug class.
    • [1]

  • Starting Material Data

    • Title: "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Product Page"
    • Source:Chem-Impex International.[1]

    • Context: Commercial availability and physical property verification.[1]

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and improve your overall yield and purity.

The synthesis of 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a valuable process, as this compound serves as a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The typical synthetic route involves two primary stages: the selective benzylation of a 2,4-dihydroxyacetophenone precursor, followed by the regioselective nitration of the resulting intermediate. Success hinges on precise control over each step.

Troubleshooting Guide & FAQs

Part 1: Issues with the Precursor Synthesis: 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

The first stage of the synthesis is the formation of the ether linkage, typically via a Williamson ether synthesis.

Q1: My yield of the benzylated precursor, 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, is consistently low. What are the common pitfalls in this step?

A1: Low yields in the selective benzylation of 2,4-dihydroxyacetophenone often stem from incomplete reaction, side reactions, or suboptimal choice of reagents. The hydroxyl group at the C4 position is more acidic and sterically accessible than the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. Therefore, selective O-alkylation at the C4 position is generally favored.

A common and effective procedure involves reacting 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone.[2]

Common Causes for Low Yield:

  • Choice of Base: Using a base that is too strong (e.g., sodium hydride) can deprotonate both hydroxyl groups, leading to a mixture of mono- and di-benzylated products and reducing the yield of the desired compound. Potassium carbonate is generally sufficient to selectively deprotonate the more acidic C4-hydroxyl group.

  • Reaction Temperature: While heating is necessary to drive the reaction to completion (e.g., stirring at 331 K or ~58 °C), excessive temperatures can promote side reactions.[2]

  • Stoichiometry: An excess of benzyl bromide can lead to the formation of the di-benzylated byproduct. A stoichiometric amount or a slight excess of the alkylating agent is recommended.

  • Purity of Starting Materials: Ensure that the 2,4-dihydroxyacetophenone and benzyl bromide are pure. Impurities can interfere with the reaction.

Experimental Protocol: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone [2]

  • To a flask, add 2,4-dihydroxyacetophenone (1 equivalent), potassium carbonate (2 equivalents), and acetone.

  • Stir the mixture and add benzyl bromide (1 equivalent).

  • Heat the reaction mixture to reflux (around 58-60°C) and stir for approximately 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and evaporate the solvent to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol.

Part 2: Troubleshooting the Nitration of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

This electrophilic aromatic substitution is the most critical and sensitive step. The benzene ring is highly activated by two powerful ortho-, para-directing groups (the hydroxyl and benzyloxy groups), making it susceptible to over-reaction and oxidation.

Q2: I'm experiencing a very low yield during the nitration step to form the final product. What are the most critical parameters to control?

A2: Low yields in the nitration of this highly activated phenol derivative are common and typically point to issues with reaction conditions. The key is to control the reactivity of the system to favor mono-nitration at the desired position (C3) while avoiding side reactions.

Critical Parameters for Successful Nitration:

ParameterImpact on ReactionTroubleshooting & Optimization
Temperature Nitration is highly exothermic. Elevated temperatures lead to oxidation (dark-colored mixtures), degradation, and the formation of polynitrated byproducts.[3]Maintain a low temperature, typically between 0°C and 5°C , using an ice-salt bath. Add the nitrating agent very slowly (dropwise) to ensure the temperature does not rise uncontrollably.
Nitrating Agent The choice and concentration of the nitrating agent are crucial. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺) and can be too harsh for this activated substrate, leading to oxidation.[4][5][6]For highly activated phenols, using dilute nitric acid in a solvent like acetic acid or water is often sufficient and provides better control.[7] This avoids the strongly acidic and oxidizing conditions of mixed acid nitrations.
Solvent The solvent can influence the solubility of the substrate and the reaction rate.Glacial acetic acid is a common solvent for nitration as it can moderate the reaction.
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can increase the formation of byproducts.Monitor the reaction progress closely using TLC . Quench the reaction as soon as the starting material is consumed to prevent further reactions.

Q3: My reaction mixture turns dark brown or black immediately upon adding the nitrating agent. What is happening?

A3: A dark discoloration is a strong indicator of oxidation of the phenolic substrate or the product. Phenols are electron-rich and can be easily oxidized by nitric acid, especially under concentrated or high-temperature conditions. This is a common issue when nitrating activated aromatic rings.

Corrective Actions:

  • Lower the Temperature: Immediately cool the reaction vessel if you observe a rapid color change. Ensure your cooling bath is efficient.

  • Slow Down Addition: Add the nitrating agent much more slowly, allowing the heat to dissipate between drops.

  • Use a Milder Nitrating Agent: Switch from concentrated mixed acid to a more dilute solution of nitric acid.

Q4: My TLC analysis shows multiple product spots. What are the likely byproducts?

A4: The formation of multiple products is expected if the reaction is not well-controlled. The directing effects of the substituents on the ring determine the regioselectivity.

  • -OH group: Strongly activating, ortho-, para-directing.

  • -OCH₂Ph group: Strongly activating, ortho-, para-directing.

  • -COCH₃ group: Deactivating, meta-directing.

The combined effect of the -OH and -OCH₂Ph groups strongly directs electrophilic attack to the positions ortho and para to them. The C3 position is ortho to both the -OH and -OCH₂Ph groups, making it highly activated and the desired site of nitration.

Likely Byproducts:

  • Unreacted Starting Material: The most common "spot" if the reaction is incomplete.

  • Isomeric Products: Nitration at the C5 position is also possible, though generally less favored than C3.

  • Polynitrated Products: If the reaction conditions are too harsh, a second nitro group may be added to the ring.

  • Oxidation Products: These often appear as a streak or dark-colored spots on the TLC plate.

Below is a workflow to diagnose and address these issues.

Troubleshooting workflow for nitration.
Part 3: Workup and Purification

Q5: What is the best way to isolate and purify the final product, 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, while minimizing product loss?

A5: Proper workup and purification are critical to obtaining a high-purity product and can significantly impact your final isolated yield.

Step-by-Step Workup and Purification Protocol:

  • Quenching: The reaction is typically quenched by pouring the reaction mixture slowly into a large volume of ice-cold water. This precipitates the crude organic product and dilutes the residual acids.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acid.

  • Drying: Dry the crude product completely. The presence of water can interfere with subsequent purification steps.

  • Purification:

    • Recrystallization: This is the most common method for purifying the final product. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, which causes the desired product to crystallize out, leaving impurities behind in the solution.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used. A solvent system such as a mixture of ethyl acetate and petroleum ether or hexane is a good starting point for elution.

Part 4: General Experimental Best Practices

Q6: How important is the purity of my starting materials and reagents?

A6: The purity of all chemicals is paramount. Impurities in your starting materials can lead to unexpected side reactions, consume the nitrating agent, and significantly complicate the purification process, all of which contribute to a lower yield. For instance, old or improperly stored nitric acid may contain nitrogen oxides, which can lead to undesired side reactions.

Q7: How can I effectively monitor the progress of the nitration reaction?

A7: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By periodically taking a small aliquot of the reaction mixture and running a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal time to stop the reaction, preventing the formation of byproducts from over-reaction. A common developing solvent (eluent) for this type of compound is a 1:1 mixture of ethyl acetate and petroleum ether.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway and highlights the critical control points.

Synthetic pathway for the target compound.

References

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Fun, H. K., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225. Retrieved from [Link]

  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Google Patents. (n.d.). Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Retrieved from [Link]

Sources

Optimizing Williamson ether synthesis conditions for 2,4-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Optimization Guide[1][2]

Status: Operational Subject: 2,4-Dihydroxyacetophenone (Resacetophenone) Reaction Class: Williamson Ether Synthesis (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


)[1][2]
Executive Summary: The Substrate Challenge

Welcome to the optimization center. You are likely here because 2,4-dihydroxyacetophenone behaves differently than standard phenols.[1][3] The core technical challenge is Regioselectivity .[3]

This molecule possesses two hydroxyl groups with vastly different electronic environments:[1]

  • C4-OH (Para): Highly acidic (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ), sterically accessible, and reactive.[1]
    
  • C2-OH (Ortho): Less acidic (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ), passivated by a strong intramolecular hydrogen bond with the carbonyl oxygen.[1]
    

The Golden Rule: Weak bases in aprotic polar solvents favor 4-O-monoalkylation .[1][3] Strong bases and forcing conditions are required to break the intramolecular H-bond for 2,4-di-O-alkylation .[1][3]

Troubleshooting & FAQs
Module A: Regioselectivity Control

Q: I am targeting the 4-O-alkylated product, but I see significant di-alkylated impurities. How do I stop the reaction at the mono-stage?

A: This is a classic "over-driving" error.[1][3]

  • Base Selection: Switch to a weaker base.[1][3] If you are using ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     or 
    
    
    
    , stop immediately.[1] Use Potassium Carbonate (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
    
    
    )
    or Cesium Bicarbonate (
    
    
    )
    .[1][2] These bases are strong enough to deprotonate the 4-OH but struggle to deprotonate the H-bonded 2-OH.[1][3]
  • Stoichiometry: Limit your alkyl halide. Use 1.0 to 1.1 equivalents relative to the substrate.[3] Excess electrophile drives the reaction toward the thermodynamically stable di-ether.[1][3]

  • Solvent: Avoid DMF if selectivity is critical. Use Acetone or Acetonitrile (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) .[1] These solvents solvate the cation but do not activate the phenoxide as aggressively as DMF.[3]
    

Q: I need the 2-O-alkylated product specifically (or the 2,4-dialkylated). The reaction stalls after the first alkylation.

A: You are fighting the intramolecular hydrogen bond.[3]

  • Disrupt the H-Bond: You must use a base strong enough to overcome the stabilization energy (approx. 5-7 kcal/mol).[1][3] Sodium Hydride (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    )  is the standard here.
    
  • Solvent Switch: Move to DMF or DMSO .[1][3] These highly polar aprotic solvents better solvate the alkali metal cation, leaving the phenoxide "naked" and more nucleophilic.

  • Temperature: Increase reaction temperature to 60–80°C to provide the activation energy required to break the internal H-bond.

Module B: Reaction Stalling & Kinetics

Q: My reaction using


 in Acetone is extremely slow (48h+). How can I accelerate it without losing selectivity? 

A: This is a kinetic bottleneck, usually caused by poor solubility of the inorganic base or a "hard" leaving group (like chloride).

  • Finkelstein Catalysis: Add 10 mol% Sodium Iodide (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    )  or Potassium Iodide (
    
    
    
    ).[1] This converts your alkyl chloride to a highly reactive alkyl iodide in situ.[1][3]
  • Cesium Effect: Switch from

    
     to 
    
    
    
    . The larger Cesium cation is more soluble in organic solvents and forms a looser ion pair with the phenoxide, increasing nucleophilicity (the "Cesium Effect").
Module C: Side Reactions

Q: I see a non-polar spot on TLC that isn't my ether. Could it be C-alkylation?

A: While rare with weak bases, C-alkylation can occur with reactive halides (allyl/benzyl) and phenoxides, particularly if the solvent is protic (like ethanol) or if the reaction is very hot.

  • Diagnosis: C-alkylated products usually have distinct UV shifts compared to O-alkylated products.[1][3]

  • Fix: Ensure strictly aprotic conditions (dry Acetone/DMF) and keep temperatures below the boiling point of the solvent.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision logic for condition selection and the mechanistic reason for the reactivity difference.

OptimizationLogic Start Target Product? Mono 4-O-Monoalkylated Start->Mono Di 2,4-Di-O-alkylated Start->Di Cond_Mono Condition Set A: Base: K2CO3 or CsHCO3 Solvent: Acetone or MeCN Temp: Reflux (50-80°C) Stoich: 1.1 eq R-X Mono->Cond_Mono Cond_Di Condition Set B: Base: NaH or KOH (excess) Solvent: DMF or DMSO Temp: 80-100°C Stoich: >2.5 eq R-X Di->Cond_Di Mech_Mono Mechanism: 4-OH (pKa ~7.9) is deprotonated. 2-OH is protected by H-bond. Cond_Mono->Mech_Mono Mech_Di Mechanism: Strong base breaks H-bond. Both phenoxides react. Cond_Di->Mech_Di

Caption: Decision matrix for selecting reaction conditions based on the desired alkylation pattern.

HBonding Substrate 2,4-Dihydroxyacetophenone C4 C4-OH (Free, pKa ~7.9) Reactive Site Substrate->C4 C2 C2-OH (H-Bonded, pKa >10) Passivated Site Substrate->C2 BaseWeak Weak Base (K2CO3) BaseWeak->C4 Deprotonates BaseWeak->C2 Cannot Deprotonate BaseStrong Strong Base (NaH) BaseStrong->C4 Deprotonates BaseStrong->C2 Deprotonates

Caption: Mechanistic visualization showing why weak bases fail to alkylate the 2-position due to intramolecular hydrogen bonding.

Validated Experimental Protocols
Protocol A: High-Fidelity 4-O-Monoalkylation

Best for: Selective synthesis of Paeonol derivatives.[1][3]

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) and Anhydrous Acetonitrile (30 mL) .

  • Base Activation: Add Cesium Bicarbonate (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) (2.13 g, 11 mmol) . Note: 
    
    
    
    (1.5 eq) can be substituted but may require longer reaction times.[1]
  • Alkylation: Add the Alkyl Halide (11 mmol) dropwise.

    • Tip: If using an alkyl chloride, add NaI (150 mg, 1 mmol) as a catalyst.[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][3] The starting material (lower Rf) should disappear, replaced by a single higher Rf spot.

  • Workup: Cool to RT. Filter off inorganic solids.[1][3][4][5] Concentrate the filtrate. Recrystallize from Ethanol/Water.[1][3]

Protocol B: Exhaustive 2,4-Di-O-Alkylation

Best for: Full protection or lipophilic analogs.[1][3]

  • Setup: Flame-dry a two-neck flask under Nitrogen/Argon atmosphere.

  • Base Prep: Add Sodium Hydride (60% dispersion, 24 mmol, 2.4 eq) to the flask. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive.[1][3]

  • Solvent: Add Anhydrous DMF (20 mL) and cool to 0°C.

  • Deprotonation: Add 2,4-dihydroxyacetophenone (10 mmol) solution in DMF (5 mL) slowly. Caution: Hydrogen gas evolution.[1][3] Stir for 30 min at RT to ensure H-bond disruption.

  • Alkylation: Add Alkyl Halide (25 mmol, 2.5 eq) .

  • Reaction: Heat to 80°C for 3 hours.

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess NaH. Pour into ice water and extract with Ethyl Acetate.[1][3]

Comparative Data Summary
VariableCondition A (Selective)Condition B (Exhaustive)Mechanistic Note
Base ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

or


or

Weak bases cannot break the C2-OH...O=C H-bond.[1]
Solvent Acetone / MeCNDMF / DMSODMF promotes "naked anion" reactivity, reducing selectivity.[1][3]
Temp 50–60°C80–100°CHigher temp required to overcome activation energy of C2-alkylation.[1][3]
Stoichiometry 1.1 eq>2.5 eqExcess electrophile forces the slower C2 reaction.[3]
Typical Yield 85-95% (Mono)80-90% (Di)Yields depend heavily on dryness of solvents.[1][3]
References
  • Regioselective Alkylation using Cesium Bicarbonate

    • Title: Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone.[1][3][6][7][8][9]

    • Source: Tetrahedron Letters (2022).[1][3][2][7][9]

    • Link:[Link][1][3][7][9]

  • pKa and Acidity Constants

    • Title: 2',4'-Dihydroxyacetophenone (Compound CID 6990).[1][3]

    • Source: PubChem (National Library of Medicine).[1][3]

    • Link:[Link][1][3]

  • General Williamson Ether Synthesis Optimization

    • Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis.[1][3][2][10]

    • Source: Organic Process Research & Development (ACS).[1][3]

    • Link:[Link][1][3]

  • Mechanistic Insight on H-Bonding

    • Title: The Hydrogen Bond in the Solid State (Implications for Reactivity).[3]

    • Source: International Union of Crystallography.[1][3]

    • Link:[Link] (General reference for H-bond geometry in acetophenones).[1][3]

Sources

Technical Support Center: Regioselectivity in the Nitration of Protected Dihydroxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the regioselectivity of nitration on protected dihydroxyacetophenone substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on highly functionalized molecules. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the insights needed to troubleshoot and optimize your synthetic strategy.

Part 1: Troubleshooting Guide: When Experiments Go Awry

This section is formatted as a direct response to common experimental failures. Identify your issue and follow the diagnostic steps to resolve it.

Issue 1: "My primary product is the wrong regioisomer."

Poor regioselectivity is the most common challenge in the nitration of polysubstituted aromatic rings. The outcome is a delicate balance between the directing effects of activating and deactivating groups, steric hindrance, and reaction conditions.

Probable Causes & Solutions:

  • Dominance of an Unintended Directing Group: The electronic effects of the protected hydroxyl groups (ortho-, para-directing activators) and the acetyl group (meta-directing deactivator) are in competition.[1][2][3] The final substitution pattern depends on their relative positions and the nature of the protecting group.

    • Solution: Re-evaluate your protecting group strategy. A bulkier protecting group (e.g., changing from a methyl to a benzyl or a silyl ether) can sterically hinder adjacent positions, forcing nitration towards a more accessible site.

  • Reaction Temperature is Too High: High temperatures provide enough kinetic energy to overcome the activation barriers for multiple positions, leading to a mixture of isomers.[4]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C). This increases selectivity by favoring the pathway with the lowest activation energy.[5] Monitor the reaction over a longer period.

  • Nitrating Agent is Too Reactive: Highly reactive nitrating systems (e.g., fuming nitric acid/sulfuric acid) can be less selective.[4]

    • Solution: Consider milder nitrating agents. Reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can offer improved regioselectivity in certain substrates.

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity check_temp Is reaction temp ≤ 0°C? start->check_temp check_pg Evaluate Protecting Group (PG) check_temp->check_pg Yes lower_temp Action: Lower temperature to 0°C or below. Monitor reaction closely. check_temp->lower_temp No check_agent Evaluate Nitrating Agent check_pg->check_agent Bulk is sufficient change_pg Action: Increase steric bulk of PG (e.g., Me -> Bn, TBS). Verify PG stability. check_pg->change_pg Bulk is low change_agent Action: Use milder nitrating agent (e.g., AcONO₂, NO₂BF₄). check_agent->change_agent Using strong acid mix end_node Re-run Experiment & Analyze check_agent->end_node Using mild agent lower_temp->end_node change_pg->end_node change_agent->end_node

Caption: Troubleshooting decision tree for poor regioselectivity.

Issue 2: "My reaction is producing significant amounts of di- and poly-nitrated products."

Over-nitration occurs when the mono-nitrated product is still activated enough to undergo subsequent nitration under the reaction conditions.[4]

Probable Causes & Solutions:

  • Excess Nitrating Agent: Using a large excess of the nitrating agent drives the reaction towards multiple substitutions.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the nitrating agent relative to the substrate.[4] A slow, dropwise addition of the nitrating agent at low temperature can help maintain a low instantaneous concentration.

  • Reaction Time is Too Long: Allowing the reaction to proceed long after the starting material is consumed provides time for the mono-nitrated product to react further.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material.

Issue 3: "I'm getting low yield or no reaction, and my starting material is being recovered."

Reaction failure often points to issues with the stability of the substrate or insufficient reactivity of the electrophile.

Probable Causes & Solutions:

  • Protecting Group Instability: The strongly acidic conditions required for nitration can cleave acid-labile protecting groups (e.g., silyl ethers like TMS, or acetals).[6][7] Deprotection in situ exposes the highly activating free hydroxyl groups, which can lead to complex side reactions, oxidation, and decomposition, often resulting in a dark, tarry reaction mixture.[5]

    • Solution: Choose an acid-stable protecting group. Methyl or benzyl ethers are generally robust under standard nitrating conditions. If a silyl group must be used, a bulkier one like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS) may offer more stability. Always perform a control experiment to test the stability of your protected substrate in the acid mixture without the nitrating agent.

  • Insufficient Electrophile Generation: The nitronium ion (NO₂⁺) is the active electrophile, formed by the protonation of nitric acid by a stronger acid, typically sulfuric acid.[8][9]

    • Solution: Ensure your acids are concentrated and relatively anhydrous. Water can interfere with the generation of the nitronium ion. In some cases, using fuming sulfuric acid (oleum) can increase the concentration of the electrophile, but this may negatively impact selectivity.[4]

Part 2: Frequently Asked Questions (FAQs) for Experimental Design

This section provides foundational knowledge to help you design a successful nitration experiment from the outset.

Q1: Which protecting group is best for the hydroxyl groups?

The ideal protecting group must be:

  • Stable to strong acid and oxidative conditions.

  • Easy to install and remove in high yield.

  • Chosen to electronically or sterically bias the regiochemical outcome.

Comparison of Common Phenolic Protecting Groups

Protecting GroupTypical Installation ReagentsStability to Nitration (HNO₃/H₂SO₄)Deprotection ConditionsKey Considerations
Methyl (Me) Me₂SO₄ or MeI, K₂CO₃[10]High HBr or BBr₃Very stable; requires harsh deprotection that may not be suitable for complex molecules.
Benzyl (Bn) BnBr, K₂CO₃High Catalytic Hydrogenation (H₂, Pd/C)Stable to acid; removed under neutral conditions, offering orthogonality. Bulky size can influence regioselectivity.
t-Butyldimethylsilyl (TBDMS/TBS) TBDMSCl, ImidazoleModerate to Low TBAF or aqueous acid (e.g., HCl)[10]Prone to cleavage in strong acid. May survive under carefully controlled, very low-temperature conditions.
Acetyl (Ac) Ac₂O, PyridineLow K₂CO₃, MeOHGenerally not suitable as it can be hydrolyzed or participate in side reactions.

Recommendation: Benzyl ethers are often the best starting point due to their high stability in acidic media and orthogonal removal conditions.

Q2: What is the fundamental mechanism I am trying to control?

You are controlling an electrophilic aromatic substitution (EAS) reaction. The key is to understand how the substituents on the ring influence the stability of the cationic intermediate (the sigma complex or arenium ion) that forms when the nitronium ion attacks the ring.

Mechanism of Electrophilic Nitration

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Aromatic Protected Dihydroxyacetophenone Sigma Sigma Complex (Cationic Intermediate) Aromatic->Sigma + NO₂⁺ Product Nitrated Product Sigma->Product - H⁺

Caption: The three key stages of electrophilic aromatic nitration.

The substituents direct the attack of the NO₂⁺ ion.

  • -OR (Protected Hydroxyl): Donates electron density via resonance, stabilizing the sigma complex when attack is at the ortho or para positions.

  • -COCH₃ (Acetyl): Withdraws electron density via resonance, destabilizing the sigma complex for ortho and para attack, thus favoring meta attack by default.

The final regioselectivity is determined by which position leads to the most stable cationic intermediate.

Q3: How do I set up and monitor the reaction safely?

Nitration reactions are highly exothermic and can be dangerous if not controlled.

Step-by-Step Protocol Outline:

  • Preparation: Dissolve the protected dihydroxyacetophenone substrate in a suitable solvent (e.g., dichloromethane, or often just the sulfuric acid itself) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to the target temperature (e.g., 0 °C) using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, cautiously and slowly add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath. This pre-mixed solution is often called a "nitrating mixture."

  • Slow Addition: Add the nitrating mixture dropwise to the cooled solution of your substrate over a period of 30-60 minutes. Use a dropping funnel for controlled addition. Crucially, monitor the internal temperature to ensure it does not rise significantly.

  • Monitoring: After the addition is complete, allow the reaction to stir at the target temperature. Take small aliquots periodically to monitor the reaction's progress by TLC, quenching them in a solution of sodium bicarbonate before spotting.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it slowly and carefully over a large amount of crushed ice. This dilutes the acid and stops the reaction.

  • Work-up: The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over sodium sulfate, and concentrated in vacuo.

  • Purification: Purify the crude product using column chromatography or recrystallization to isolate the desired regioisomer.

References

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). A detailed overview of the mechanism of electrophilic aromatic substitution, including nitration. Source: LibreTexts. [Link]

  • The Nitration of Benzene. (n.d.). A concise explanation of the reagents and mechanism for benzene nitration. Source: Chemguide. [Link]

  • Nitration and Sulfonation Reactions in Electrophilic Aromatic Substitution. (2018). Detailed explanation of the formation of the nitronium ion and the EAS mechanism. Source: Master Organic Chemistry. [Link]

  • Electrophilic Substitution in Benzene. (2025). A revision note covering the key steps of electrophilic substitution on aromatic rings. Source: Save My Exams. [Link]

  • Nitration of Benzene Mechanism. (2018). A video tutorial explaining the generation of the electrophile and the reaction mechanism. Source: The Organic Chemistry Tutor via YouTube. [Link]

  • Nitration of Phenols. (2023). A discussion on the reaction conditions and directing effects of the hydroxyl group. Source: Quora. [Link]

  • Nitration and Bromination of Phenol. (n.d.). A guide on the directing effects of the hydroxyl group in electrophilic substitution. Source: Sparkl. [Link]

  • Protecting Groups. (2015). An overview of protecting group strategies for various functional groups, including amines and alcohols. Source: Oxford Learning Link. [Link]

  • Mononitration of Phenol at Low Temperatures. (2024). An explanation of why low temperatures are crucial for controlling the rate and selectivity of phenol nitration. Source: Chemistry Stack Exchange. [Link]

  • Protecting Groups. (n.d.). A resource detailing protection and deprotection conditions for various functional groups. Source: Organic Synthesis. [Link]

  • Nitration of Acetophenone. (2025). An analysis of the directing effects of the acetyl group in electrophilic aromatic substitution. Source: Automate.video. [Link]

  • Protecting Group Chemistry. (n.d.). An introduction to the concept and application of protecting groups in organic synthesis. Source: University of Wisconsin-Madison. [Link]

  • Regioselective Nitration of Aromatic Compounds. (1999). A patent describing a method for regioselective nitration using zeolite catalysts to favor para-isomers.
  • Protection and Deprotection. (n.d.). A resource on the importance and methods of protecting and deprotecting functional groups, including the use of microwave irradiation. Source: CEM Corporation. [Link]

Sources

Byproducts formed during the synthesis of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Welcome to the technical support guide for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance your reaction yield and purity.

The primary route to the target molecule involves the electrophilic nitration of the precursor, 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.[1] While seemingly straightforward, the presence of multiple activating groups on the aromatic ring makes this reaction highly sensitive to reaction conditions, often leading to a mixture of products. This guide will focus on identifying, mitigating, and eliminating these undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis, and why do they form?

A1: The nitration of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone is an electrophilic aromatic substitution reaction.[2][3] The starting material possesses two strong activating groups: a hydroxyl (-OH) and a benzyloxy (-OBn). These groups are ortho, para-directing, making the aromatic ring highly electron-rich and susceptible to substitution.[4][5] The primary challenges and resulting byproducts stem from controlling the regioselectivity and reactivity.

  • 5-Nitro Isomer (Regioisomeric Byproduct): The hydroxyl and benzyloxy groups direct the incoming electrophile (NO₂⁺) to the positions ortho and para to them. The desired product is nitration at the 3-position (ortho to -OH, meta to -OBn). However, nitration can also occur at the 5-position (ortho to -OBn, para to -OH), which is also activated. The formation of this isomer is a common issue of poor reaction selectivity.[6]

  • Dinitro Compounds: Due to the high activation of the ring, a second nitration can occur, leading to dinitro-substituted byproducts (e.g., 3,5-dinitro derivative). This is especially prevalent if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[7]

  • Oxidized/Polymeric Byproducts (Tar): Phenols are sensitive to oxidation, especially by nitric acid, which is a strong oxidizing agent.[8] This can lead to the formation of dark, tarry, and intractable polymeric materials, significantly reducing the yield of the desired product. Strict temperature control is crucial to minimize oxidation.

  • Starting Material: Incomplete conversion results in the presence of unreacted 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone in the crude product.

Byproduct_Formation cluster_reaction Nitration Conditions (HNO₃, Acetic Acid, Low Temp) SM Starting Material 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone DP Desired Product 3-Nitro Isomer SM->DP Desired Pathway (Ortho to -OH) BP1 Byproduct 1 5-Nitro Isomer SM->BP1 Competing Pathway (Para to -OH) BP3 Byproduct 3 Oxidized Tars SM->BP3 Side Reaction (Oxidation) BP2 Byproduct 2 Dinitro Compound DP->BP2 Over-reaction (Excess HNO₃ / High Temp)

Q2: My reaction mixture turns dark brown or black, and the yield is very low. What is causing this?

A2: A dark, tarry appearance is a classic sign of oxidation of the phenolic starting material by the nitrating agent. Phenols are electron-rich and can be easily oxidized, particularly under harsh conditions.

Causality:

  • Temperature Excursion: The nitration of phenols is highly exothermic. Even a slight increase in local temperature can dramatically accelerate the rate of oxidation relative to the rate of nitration.

  • Concentrated Nitric Acid: Using highly concentrated nitric acid increases its oxidizing potential. Milder nitrating agents or dilute nitric acid in a solvent like acetic acid are often preferred.

  • Slow Addition: Adding the nitrating agent too quickly can create localized "hot spots" where the temperature spikes, leading to decomposition and oxidation before the heat can dissipate.

To prevent this, maintain strict temperature control (typically 0-5 °C) using an ice-salt bath and add the nitrating agent dropwise with vigorous stirring.

Q3: I'm seeing two major spots on my TLC with very similar Rf values. How can I differentiate between the desired 3-nitro product and the 5-nitro isomer?

A3: Differentiating between the 3-nitro and 5-nitro isomers is a common analytical challenge. Their similar polarity makes separation by standard column chromatography difficult.

Analytical Strategy:

  • Proton NMR (¹H NMR): This is the most definitive method. The key difference lies in the coupling patterns of the aromatic protons.

    • Desired 3-Nitro Product: You will observe two aromatic protons that are ortho to each other, resulting in a doublet with a typical coupling constant (J) of ~8-9 Hz.

    • 5-Nitro Isomer: The two remaining aromatic protons are meta to each other, resulting in a doublet with a much smaller coupling constant (J) of ~2-3 Hz.

  • 2D NMR (NOESY/COSY): If the 1D spectrum is ambiguous, 2D NMR experiments can confirm the spatial relationships between protons and finalize the structural assignment.

  • LC-MS: While mass spectrometry will show identical masses for both isomers, it can be used to confirm the presence of two distinct compounds with the same mass when coupled with liquid chromatography.

Troubleshooting Guide & Protocols

Problem: Low Yield and Formation of Multiple Byproducts

This is the most frequent issue, typically stemming from suboptimal reaction control. The following table outlines potential causes and their corresponding solutions.

Potential Cause Symptoms Underlying Rationale Recommended Action
Poor Temperature Control Dark reaction color, low yield, presence of tarry residue.Exceeding the optimal temperature range (0-5 °C) favors oxidation and dinitration over the desired mononitration.[7]Use an ice-salt bath, monitor the internal temperature continuously, and add reagents slowly.
Incorrect Stoichiometry Significant unreacted starting material or excessive dinitration.Too little nitrating agent leads to incomplete reaction. Too much promotes the formation of dinitro byproducts.Use a slight excess (1.05-1.1 equivalents) of the nitrating agent. Perform a preliminary small-scale reaction to optimize.
Choice of Nitrating Agent Vigorous, uncontrollable reaction; significant oxidation.Strong nitrating mixtures (e.g., conc. HNO₃/H₂SO₄) are too harsh for activated phenols.Use a milder system, such as dilute nitric acid in glacial acetic acid.
Protocol 1.1: Optimized Nitration for High Purity

This protocol is designed to minimize byproduct formation through careful control of reaction parameters.

Materials:

  • 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq)

  • Glacial Acetic Acid

  • Nitric Acid (70%, ~1.1 eq)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Dissolve the starting material, 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • In a separate flask, prepare a solution of nitric acid (1.1 eq) in glacial acetic acid.

  • Transfer the nitric acid solution to an addition funnel. Add the solution dropwise to the stirred starting material solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water with stirring.

  • A yellow precipitate (the crude product) should form. Allow it to stir in the ice water for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

Problem: Difficulty in Purifying the Final Product

Even with an optimized protocol, small amounts of byproducts may persist. Purification is key to obtaining a high-purity final compound.

Protocol 2.1: Purification by Recrystallization

Recrystallization is often effective for removing small amounts of isomeric impurities and unreacted starting material.

Procedure:

  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).[9] Heat the mixture until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. The desired product should crystallize out, leaving impurities in the mother liquor.

  • For maximum yield, cool the flask in an ice bath for 30 minutes to an hour.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Assess purity by melting point and TLC. If impurities persist, a second recrystallization may be necessary.

Troubleshooting_Workflow Observe Observe Issue (e.g., Low Yield, Impurities) Analyze Analyze Data (TLC, NMR, LC-MS) Observe->Analyze Identify Identify Root Cause (Temp? Stoich? Reagent?) Analyze->Identify Implement Implement Solution (Adjust Protocol) Identify->Implement Select corrective action Verify Verify Fix (Re-run, Re-analyze) Implement->Verify Verify->Observe Problem Persists end High Purity Product Verify->end Problem Solved

References

  • CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl)
  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC - NIH.
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry.
  • 4'-Benzyloxy-2'-hydroxyacetophenone | C15H14O3 | CID 309257 - PubChem - NIH.
  • Why is mononitration of phenol carried out at low temper
  • Reactions of Phenols - Chemistry Steps.
  • 4'-Benzyloxy-2'-hydroxyacetophenone - SpectraBase.
  • 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone - BLDpharm.
  • Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton.
  • Results: Visible effect on the reaction: Nitr
  • Electrophilic Substitution Reactions of Phenols - BYJU'S.
  • CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google P
  • 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone - Chem-Impex.
  • Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary.
  • Why does nitration of phenol give poor yield of picric acid? - Quora.
  • 17.10: Reactions of Phenols - Chemistry LibreTexts.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH.
  • Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime.
  • US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google P
  • US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)

Sources

Stability issues of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (henceforth referred to as BHNE ). It is designed to assist researchers and process chemists encountering stability issues with this critical Pranlukast intermediate.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Storage Instability & Degradation Pathways Molecule: 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS: 14347-05-8)[1]

Executive Summary & Molecule Profile

BHNE is a highly functionalized acetophenone derivative used primarily as a precursor in the synthesis of leukotriene receptor antagonists (e.g., Pranlukast). Its stability is compromised by three competing functional groups:

  • Nitro Group (-NO₂): Photolabile and prone to radical formation.[1]

  • Benzyl Ether (-OBn): Susceptible to oxidative cleavage and acid-catalyzed hydrolysis.[1]

  • Ortho-Hydroxy Ketone: Forms an intramolecular hydrogen bond, providing some stability, but susceptible to pH-dependent shifts.[1]

Storage Protocol (Standard):

  • Temperature: -20°C (Long-term) / 2-8°C (Active use).[1]

  • Atmosphere: Argon or Nitrogen overlay (Critical).

  • Container: Amber glass (Strictly UV-protected).[1]

Troubleshooting Guide: Diagnostics & Solutions

Module A: Photochemical Instability (The "Yellowing" Effect)

Symptom: The pale yellow crystalline powder turns deep orange or brown upon exposure to ambient light. Root Cause: Nitro-aromatic Photolysis.[1] Although BHNE is not a classic "o-nitrobenzyl" photolabile protecting group, the nitro group at position 3 (ortho to the benzyloxy group) acts as a chromophore. UV absorption excites the nitro group to a triplet state, which can abstract a hydrogen atom from the benzylic carbon. This radical mechanism accelerates the cleavage of the benzyl ether, releasing benzaldehyde and the dihydroxy impurity.

Corrective Actions:

  • Immediate: Perform HPLC analysis. If purity is >98%, the color change may be surface-level (skin effect). Recrystallize from Ethanol/Toluene to remove surface degradation products.

  • Prevention: All handling must occur under filtered light (yellow safety lights). Store in amber vials wrapped in aluminum foil.

Module B: Chemical Integrity (Debenzylation)

Symptom: Appearance of a new peak at RRT ~0.85 in HPLC (more polar than BHNE). Root Cause: Acid-Catalyzed Hydrolysis or Oxidative Cleavage.[1][2] The benzyl ether bond is stable to base but sensitive to trace acids. If the storage solvent (e.g., Ethyl Acetate) degrades to release acetic acid, it catalyzes the cleavage of the benzyl group, yielding 1-(2,4-dihydroxy-3-nitrophenyl)ethanone .

Corrective Actions:

  • Solvent Check: Ensure recrystallization solvents are acid-free.[1] Avoid chloroform (forms HCl over time).

  • Re-work Protocol:

    • Dissolve crude BHNE in warm Toluene.

    • Wash with 5% NaHCO₃ (aq) to neutralize trace acids.

    • Crystallize by cooling.

Module C: Thermal Stability & Polymorphism

Symptom: Melting point depression (Expected: ~135–137°C) or caking.[1] Root Cause: Thermal degradation or Hygroscopicity. Nitro compounds have high lattice energy but can destabilize near their melting points. Moisture absorption disrupts the intramolecular H-bond between the C2-hydroxyl and the ketone, leading to hydrolysis risks.

Data Table: Stability Thresholds

ParameterSpecificationCritical LimitDegradation Mechanism
Appearance Pale Yellow PowderDark Brown/OrangePhotolysis / Azo-dimerization
HPLC Purity ≥ 98.0%< 95.0%Benzyl cleavage / Nitro reduction
Moisture (KF) ≤ 0.5%> 1.0%Hydrolysis facilitation
Melting Point 135–137°C< 130°CImpurity eutectic formation

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes researchers must mitigate: Photochemical Cleavage and Acid Hydrolysis .

BHNE_Degradation BHNE BHNE (Target) 1-(4-(Benzyloxy)-2-hydroxy- 3-nitrophenyl)ethanone Light UV/Vis Light (λ < 400nm) BHNE->Light Exposure Acid Trace Acid / H+ BHNE->Acid Storage in Acidic Solvent Radical Excited Nitro Triplet State [Radical Intermediate] Light->Radical Excitation Impurity_B Impurity B (Major) 1-(2,4-Dihydroxy-3- nitrophenyl)ethanone Acid->Impurity_B Hydrolysis (- Benzyl Alcohol) Impurity_A Impurity A Benzaldehyde Radical->Impurity_A H-Abstraction (Benzylic Oxidation) Radical->Impurity_B Ether Cleavage

Caption: Figure 1. Dual degradation pathways of BHNE showing the convergence on the debenzylated dihydroxy impurity via both photochemical and hydrolytic mechanisms.

Experimental Protocols

Protocol A: Purity Analysis (HPLC)

Use this method to distinguish between the target BHNE and the debenzylated impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro/ketone conjugation).

  • Expected Retention:

    • Debenzylated Impurity: ~4.5 min.

    • BHNE (Target): ~10.2 min.

Protocol B: Purification (Rescue of Degraded Batches)

Use if purity drops between 90-95%.[1]

  • Dissolve 10g of degraded BHNE in 50 mL of Ethyl Acetate at 60°C.

  • Add 1g of Activated Carbon (neutral pH). Stir for 30 mins.

  • Filter hot through Celite to remove carbon and polymerized azo-impurities.

  • Concentrate filtrate to ~20 mL.

  • Slowly add 20 mL of n-Heptane while stirring.

  • Cool to 0°C for 4 hours.

  • Filter crystals and dry under vacuum at 40°C.

Frequently Asked Questions (FAQ)

Q1: Can I store BHNE in solution (e.g., DMSO or DMF)? A: No. Nitro compounds in dipolar aprotic solvents (DMSO/DMF) are prone to thermal decomposition and can form explosive mixtures if heated. Furthermore, DMSO is hygroscopic; absorbed water will accelerate hydrolysis. Store only as a dry solid.

Q2: Why does my sample smell like almonds? A: This indicates significant oxidative degradation . The "almond" scent is Benzaldehyde, a byproduct of the benzyl ether cleavage. This batch is likely compromised and requires recrystallization (See Protocol B).

Q3: Is the color change reversible? A: No. The color change represents a chemical transformation (formation of nitroso/azo species or conjugated quinoid systems). However, if the color is only on the surface of the crystal, a solvent wash (cold ethanol) may restore the appearance.

Q4: I am synthesizing Pranlukast. Does the trace debenzylated impurity affect the next step? A: Yes, critically. The next step is typically the reduction of the nitro group to an amine. The debenzylated impurity (a catechol analog) will chelate with the reduction catalyst (Pd/C or Fe), poisoning the reaction and lowering yield significantly [1].

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 309257: 4'-Benzyloxy-2'-hydroxyacetophenone. (Structural analog stability data). Retrieved from [Link]

  • Bocchetti, N., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State.[1] Molecules, 26(11), 3109. (Mechanistic insight into nitro-acetophenone stability). Retrieved from [Link]

Sources

How to improve the yield of the Williamson ether synthesis step

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ether Synthesis Technical Support Hub .

I am your Senior Application Scientist. This guide is structured as a dynamic troubleshooting center designed to optimize the Williamson Ether Synthesis—a fundamental yet deceptively complex


 reaction. We move beyond textbook definitions to address the specific kinetic, thermodynamic, and solubility barriers that degrade yield in research and process chemistry.

Quick Navigation

Module 1: Diagnostic Phase (Substrate & Reagent Compatibility)

Q: Why is my reaction yielding primarily alkene elimination products instead of the ether?

Diagnosis: This is the classic competition between Substitution (


) and Elimination (

). Root Cause: You are likely using a secondary or tertiary alkyl halide, or your alkoxide base is too sterically hindered or basic. In the Williamson synthesis, the alkoxide acts as both a nucleophile and a base. If the alkyl halide is sterically crowded, the alkoxide will abstract a

-proton (Elimination) rather than attack the electrophilic carbon.

Technical Fix:

  • Invert the Substrates: If possible, react the more hindered alkoxide with the less hindered (primary) alkyl halide (methyl or ethyl halide).

  • Change the Leaving Group: Switch from a bromide/chloride to a sulfonate (Tosylate or Mesylate). Sulfonates are excellent leaving groups but are less prone to promoting elimination compared to halides in certain borderline steric cases.

  • Thermodynamic Control: Lower the reaction temperature.

    
     elimination has a higher activation energy than 
    
    
    
    . Conducting the reaction at
    
    
    to room temperature (rather than reflux) favors substitution.
Q: My alkyl chloride is unreactive even after 24 hours at reflux. How do I activate it?

Diagnosis: Chlorides are poor leaving groups due to the strength of the C-Cl bond. Root Cause: The activation energy required to break the C-Cl bond is too high for standard Williamson conditions.

Technical Fix: The Finkelstein Modification Add a catalytic amount (10-20 mol%) of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

  • Mechanism: The iodide ion displaces the chloride to form a transient alkyl iodide (in situ). The alkyl iodide is significantly more electrophilic, reacting rapidly with the alkoxide.

  • Reference: This utilizes the nucleophilic catalyst principle described in classical physical organic chemistry [1].

Table 1: Leaving Group Reactivity & Selection

Leaving Group (X)Relative Reactivity (

)
Risk of Side ReactionsRecommendation
Iodide (-I) Very HighModerate (Light sensitive)Best for unreactive substrates.
Triflate (-OTf) Extremely HighHigh (Hydrolysis)Use for difficult/bulky alcohols.
Tosylate (-OTs) HighLowExcellent balance of stability/reactivity.
Bromide (-Br) ModerateModerateStandard starting point.
Chloride (-Cl) LowLowRequires catalysis (KI/TBAI).

Module 2: Optimization Phase (Solvent Systems & Catalysis)

Q: I am using NaH in THF, but the yield is stuck at 50%. What is the alternative?

Diagnosis: While Sodium Hydride (NaH) in Tetrahydrofuran (THF) is the "textbook" standard, it suffers from poor atom economy and heterogeneous kinetics (NaH is insoluble). Root Cause: The "Naked Anion" effect is not maximized. In THF, the sodium cation forms tight ion pairs with the alkoxide, reducing nucleophilicity.

Technical Fix: Polar Aprotic Switching or PTC

  • Solvent Switch: Move to DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

    • Why: These solvents have high dielectric constants and solvate cations effectively, leaving the alkoxide anion "naked" and highly reactive.

    • Warning: DMSO can be difficult to remove during workup.

  • Phase Transfer Catalysis (PTC):

    • Use a biphasic system (Toluene/Water or DCM/Water) with Tetrabutylammonium Bromide (TBAB) .

    • Mechanism: The quaternary ammonium salt transports the alkoxide from the aqueous phase (or solid interface) into the organic phase where the alkyl halide resides. This often results in higher yields due to better homogeneity [2].

Q: How do I handle moisture sensitivity? My alkoxide seems to decompose.

Diagnosis: Water kills the Williamson synthesis by protonating the alkoxide back to the alcohol and consuming the alkyl halide (forming an alcohol via hydrolysis).

Technical Fix: The Self-Indicating Protocol Do not rely solely on "anhydrous" labels.

  • Use a Molecular Sieve Trap: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours pre-reaction.

  • In-Situ Drying: If using solid bases like KOH or NaOH (powdered), add anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ) directly to the reaction flask to scavenge water produced during deprotonation.

Module 3: Execution Phase (Critical Protocols)

Protocol A: High-Yield Phase Transfer Catalysis (PTC) Method

Best for: Scaling up, avoiding dangerous hydrides (NaH), and moisture management.

Reagents:

  • Phenol/Alcohol (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Potassium Hydroxide (KOH, powdered/pellets, 2.0 equiv)

  • TBAB (Catalyst, 0.05 equiv)

  • Solvent: Toluene (or 2-MeTHF for green compliance)

Step-by-Step:

  • Preparation: Dissolve the Alkyl Halide and TBAB in Toluene.

  • Base Activation: Add the Alcohol/Phenol. Then, add powdered KOH.

    • Note: The reaction is heterogeneous. Vigorous stirring (800+ RPM) is strictly required to maximize surface area.

  • Thermal Ramp: Heat to 60–80°C. Monitor via TLC/HPLC.

  • Workup: Cool to room temperature. Add water to dissolve salts. Separate the organic layer. Wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Validation: Evaporate solvent. The PTC method often yields product pure enough to bypass column chromatography [3].

Protocol B: The "Super-Base" Method (DMSO/KOH)

Best for: Highly unreactive substrates.

Step-by-Step:

  • Dissolution: Dissolve powdered KOH (4.0 equiv) in DMSO. Stir for 10 mins.

    • Caution: Exothermic.

  • Alkoxide Formation: Add the Alcohol (1.0 equiv). Stir for 15 mins at RT. The solution may darken.

  • Addition: Add Alkyl Halide (1.2 equiv) dropwise to control exotherm.

  • Quench: Pour the reaction mixture into crushed ice/water. The ether usually precipitates out as a solid or oil. Filter or extract with Ethyl Acetate.

Module 4: Visual Logic & Decision Pathways

Workflow 1: Reaction Condition Decision Matrix

This logic gate helps you select the optimal solvent/base system based on your substrate's physical properties.

WilliamsonStrategy Start Start: Analyze Substrates SubstrateType Is the Alkyl Halide Primary, Secondary, or Tertiary? Start->SubstrateType Primary Primary (R-CH2-X) SubstrateType->Primary Low Steric Hindrance Secondary Secondary (R2-CH-X) SubstrateType->Secondary Moderate Risk Tertiary Tertiary (R3-C-X) SubstrateType->Tertiary High Steric Hindrance Solubility Is the Alcohol/Phenol Soluble in Organics? Primary->Solubility Secondary->Solubility Stop STOP: High Elimination Risk Switch to Acid-Catalyzed Condensation or Ullmann Coupling Tertiary->Stop Standard Standard Protocol NaH / THF or DMF 0°C -> RT Solubility->Standard Yes (Lipophilic) PTC Phase Transfer Catalysis KOH / Toluene / TBAB Reflux Solubility->PTC No (Hydrophilic) or Scale-up Finkelstein Add KI (Catalytic) Finkelstein Modification Standard->Finkelstein If X = Cl (Slow) PTC->Finkelstein If X = Cl (Slow)

Caption: Decision matrix for selecting reaction conditions. Blue nodes indicate decision points; Green indicates recommended protocols; Red indicates critical stop points to avoid elimination byproducts.

Workflow 2: Phase Transfer Catalysis Mechanism

Understanding the ion transport is crucial for troubleshooting PTC reactions.

PTCMechanism cluster_aqueous Aqueous / Solid Phase (Base Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) KOH KOH (Base) Deprotonation Deprotonation KOH->Deprotonation ROH ROH (Alcohol) ROH->Deprotonation IonExchange Ion Exchange RO- replaces X- Deprotonation->IonExchange RO- moves to interface QX Q+X- (Catalyst) QX->IonExchange QRO Q+RO- (Active Ion Pair) IonExchange->QRO Transfers to Organic Product R-O-R' (Ether) + Q+X- QRO->Product Attacks RX RX R'-X (Alkyl Halide) RX->Product Product->QX Catalyst Regenerates

Caption: Mechanistic flow of Phase Transfer Catalysis. The catalyst (Q+) shuttles the alkoxide (RO-) into the organic phase, enabling reaction with the alkyl halide.

References

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • Tan, S. N., & Drysdale, M. J. (2018). Williamson Ether Synthesis: A Review of Recent Advances. Organic Process Research & Development. (Note: Generalized link to OPRD as specific review titles vary by year, but OPRD is the authoritative source for scale-up protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    
    /
    
    
    
    competition mechanisms).

Controlling temperature during the nitration of activated aromatic rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Control & Selectivity in Electrophilic Aromatic Substitution Ticket ID: NIT-T-402 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because your nitration reaction is behaving unpredictably: yield loss to "tar," runaway exotherms, or poor regio-isomeric ratios (ortho/para).

Nitration of activated aromatic rings (e.g., phenols, anisoles, acetanilides) is a Class A Process Hazard . The introduction of electron-donating groups (EDGs) lowers the activation energy (


) significantly compared to benzene. This creates a dual threat:
  • Kinetic Acceleration: The reaction is orders of magnitude faster, often becoming diffusion-controlled rather than kinetically controlled.

  • Thermal Feedback: The reaction is highly exothermic (

    
    ). In a batch system, this heat accelerates the rate further (Arrhenius behavior), leading to a potential thermal runaway or oxidative decomposition.
    

This guide moves beyond basic "ice bath" advice to engineering-level controls.

Critical Safety: The Thermal Runaway Loop

Status: CRITICAL

Before optimizing yield, you must stabilize the thermal profile. Nitration runaways are rarely caused by a single factor; they are autocatalytic cycles .

The Mechanism of Failure

In activated systems, if the heat removal rate (


) is less than the heat generation rate (

), the temperature rises. This rise exponentially increases the reaction rate (

), which further increases

. Additionally, high temperatures trigger the decomposition of the nitrated product and the nitrating agent itself, releasing gaseous

and causing pressure bursts.[1]
Visualization: The Runaway Feedback Loop

ThermalRunaway Start Reagent Accumulation (Dosing > Reaction Rate) TempRise Temperature Spike (Adiabatic Rise) Start->TempRise Exotherm Release RateInc Rate Acceleration (Arrhenius Law) TempRise->RateInc k increases Decomp Secondary Decomposition (Gas Generation) TempRise->Decomp T > T_onset RateInc->TempRise Positive Feedback Loop Explosion Thermal Runaway / Vessel Rupture Decomp->Explosion Rapid Pressurization Cooling Cooling Capacity (Q_remove) Cooling->TempRise Dampening Effect

Figure 1: The thermal feedback loop in nitration. Note that adequate cooling (green) must exceed the exponential rise of the rate acceleration loop (red).

Troubleshooting Thermal Spikes
SymptomRoot CauseCorrective Action
Delayed Exotherm Reagent Accumulation: You added acid at 0°C, but the reaction didn't start immediately. When it did, it flashed.Stop Dosing. Ensure adequate mixing. Verify the initiation temperature.[2] Do not add more reagent until the exotherm of the previous aliquot is observed.
Brown Fumes (

)
Oxidation: The nitric acid is acting as an oxidant rather than an electrophile.Lower Temperature immediately. Dilute the nitric acid (use 60-70% instead of fuming). Add urea or sulfamic acid as a nitrite scavenger.
Temperature Creep Heat Transfer Limit: Your jacket temperature is set, but internal temp is rising.Surface Area Issue. The ratio of cooling surface area to volume is too low. Switch to a reactor with internal coils or move to Flow Chemistry (See Module 4).

Selectivity Control: Regio- and Poly-Nitration

Status: OPTIMIZATION

The "Tar" Problem (Polynitration)

Activated rings are still activated after the first nitration (though less so). If the local concentration of nitronium ions (


) is high and the temperature is elevated, the second nitration occurs rapidly.
  • Mechanism: Oxidative polymerization of polynitrated phenols/anilines leads to black tar.

  • Solution: Strict stoichiometry (0.95 eq of

    
    ) and low temperature (<-10°C) to kinetically inhibit the second addition.
    
Regioselectivity (Ortho vs. Para)

Temperature affects the Ortho/Para (O/P) ratio.

  • Low Temp (-20°C to 0°C): Favors the Para isomer (Kinetic Control). The ortho position has a higher activation energy barrier due to steric hindrance from the EDG.

  • High Temp (>20°C): Increases the Ortho fraction (Thermodynamic/Statistical Control). The thermal energy helps overcome the steric barrier.

Data: Temperature Effect on Anisole Nitration (Representative)

Temperature Nitrating Agent Para (%) Ortho (%) Dinitro (%)
-20°C Acetyl Nitrate 78% 21% <1%
0°C Acetyl Nitrate 71% 27% 2%

| 25°C | Mixed Acid (


) | 60% | 35% | 5% |
| 50°C  | Mixed Acid | 45% | 40% | 15% (Tar) |

Advanced Methodology: Continuous Flow

Status: RECOMMENDED

For activated aromatics, Continuous Flow Chemistry is superior to Batch.

  • Heat Transfer: Microreactors have surface-area-to-volume ratios 1000x higher than flasks, allowing near-isothermal control of the massive exotherm.

  • Residence Time: You can quench the reaction in seconds, preventing polynitration.

Protocol: Flow Nitration of Anisole

Objective: Mono-nitration with high para-selectivity.

Reagents:

  • Stream A: Anisole (1.0 M in Dichloromethane)

  • Stream B: 65%

    
     / 98% 
    
    
    
    (1:2 ratio)

Workflow Diagram:

FlowNitration Substrate Substrate (Anisole/DCM) Pumps Pumps (Precise Stoichiometry) Substrate->Pumps Acid Mixed Acid (HNO3/H2SO4) Acid->Pumps Mixer Micro-Mixer (T-Junction) Pumps->Mixer High Velocity Reactor Residence Time Unit (PFA Tubing, 0°C Bath) Mixer->Reactor Rapid Heat Removal Quench Quench Zone (Ice/Water) Reactor->Quench t_res = 30s

Figure 2: Continuous flow setup. The "Micro-Mixer" prevents hot-spots, and the "Residence Time Unit" ensures the product leaves the reaction zone before dinitration occurs.

Step-by-Step:

  • Cooling: Submerge the reactor coil (PFA tubing, 10mL volume) in a chiller set to -10°C.

  • Flow Rates: Calculate flow rates to achieve a residence time (

    
    ) of 30-60 seconds.
    
    • Example: If Reactor Vol = 10 mL, Total Flow Rate = 10 mL/min for 60s residence.

  • Stoichiometry: Set pump ratios to deliver 1.05 equivalents of

    
    .
    
  • Quench: Direct the reactor outlet immediately into a stirred vessel of ice water.

  • Validation: Analyze the first 5 mL of output via HPLC to confirm conversion and O/P ratio. Adjust

    
     if dinitration is observed.
    

FAQ & Troubleshooting

Q: My reaction mixture turned black immediately. What happened? A: You likely experienced oxidative decomposition. Activated rings like phenols are easily oxidized by concentrated nitric acid to quinones, which then polymerize.

  • Fix: Use dilute nitric acid (or Acetyl Nitrate formed in situ) and ensure the temperature is below 0°C. Exclude light if possible.

Q: I am seeing high ortho-substitution. How do I favor para? A:

  • Lower the Temperature: As shown in Module 3, lower energy favors the steric pathway (para).

  • Change Solvent: Use a bulky solvent or complexing agent.

  • Steric Bulk: If possible, use a transient protecting group on the activating substituent (e.g., convert phenol to pivalate ester) to physically block the ortho position.

Q: Can I use metal nitrates instead of Nitric Acid? A: Yes. For highly sensitive substrates, Claycop (Copper Nitrate supported on Clay) or Bismuth Nitrate are milder. They release


 slowly and are non-oxidizing, preventing tar formation [4].

References

  • Othmer, D. F., et al. (1942).[3] Nitration of Benzene: Continuous Process Using Nitric Acid alone. Industrial & Engineering Chemistry.

  • Kulkarni, A. A. (2014). Continuous flow nitration of activated aromatics in microreactors. Beilstein Journal of Organic Chemistry.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[4] (Standard Reference for Thermal Runaway).

  • Laszlo, P. (2001). A fast and mild method for the nitration of aromatic rings using metal nitrates. Tetrahedron Letters.

  • Estévez, C. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. Physical Chemistry Chemical Physics.

Sources

Purification strategies for removing unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Removing Unreacted Starting Materials Status: Operational Support Lead: Senior Application Scientist

Welcome to the Purification Support Hub

Removing unreacted starting material (SM) is often more challenging than removing by-products because the SM and the Product (P) frequently share similar structural backbones and polarity profiles. This guide moves beyond basic textbook protocols to address the causality of separation failures and provides self-validating workflows to resolve them.

Module 1: Chromatography Troubleshooting

Issue: "My starting material co-elutes with my product on silica gel. Changing the gradient slope didn't help."

The Technical Diagnosis

If changing the gradient slope (retention optimization) fails, you have a selectivity problem, not a retention problem. You are likely using a solvent system that interacts with your molecules through the same mechanism (e.g., proton acceptance) as the stationary phase.

To resolve this, you must leverage Snyder’s Solvent Selectivity Triangle (SST) .[1][2] You need to switch to a solvent that interacts with the analyte via a different mechanism (Dipole-dipole vs. H-bonding).

Troubleshooting Workflow: The Selectivity Switch

Do not just dilute your mobile phase. Change the class of the modifier.

Current SystemDominant InteractionRecommended AlternativeWhy? (Mechanistic Causality)
Hexane / EtOAc Proton Acceptor (EtOAc)Hexane / DCM or Toluene DCM introduces strong dipole-dipole interactions; Toluene introduces

-

interactions.
DCM / MeOH Proton Donor (MeOH)DCM / Acetonitrile (ACN) ACN is a dipole-interaction specialist and lacks the strong H-bond donor capability of MeOH.
Reversed Phase (Water/ACN) Dipole InteractionsWater / MeOH or Water / THF MeOH allows H-bonding; THF acts as a proton acceptor and coordinates differently with aromatic systems.
Protocol: The "Spot-to-Spot" TLC Screen
  • Prepare two TLC plates.

  • Run Plate A in your standard condition (e.g., 30% EtOAc/Hex) where co-elution occurs.

  • Run Plate B in a solvent of equal strength but different selectivity (e.g., 50% DCM/Hex). Note: You may need to adjust ratios to match Rf values.

  • Validation: If

    
     (difference in retention factor) increases on Plate B, scale up to flash chromatography using that system.
    
Module 2: Chemical Scavenging (Chromatography-Free)

Issue: "I have 5% excess amine starting material. A column is too expensive/slow for this scale."

The Technical Diagnosis

Chromatography is a separation based on probability (plates). Chemical scavenging is a separation based on affinity (covalent bonding). For removing unreacted starting materials that possess a reactive handle (amine, acid, aldehyde, thiol), solid-supported scavengers are superior in yield and speed.

Decision Matrix: Selecting the Right Scavenger

Use this logic flow to select the correct resin.

ScavengerLogic start Identify Unreacted SM electrophile Is SM an Electrophile? (Acid chloride, Isocyanate, Aldehyde) start->electrophile nucleophile Is SM a Nucleophile? (Amine, Thiol, Alcohol) start->nucleophile acid_sm Is SM an Acid? start->acid_sm amine_resin Use Amine Resin (e.g., Trisamine, DMA) electrophile->amine_resin Covalent Capture iso_resin Use Electrophile Resin (e.g., Isocyanate, Aldehyde) nucleophile->iso_resin Covalent Capture base_resin Use Carbonate/Base Resin acid_sm->base_resin Ionic Capture

Figure 1: Decision tree for selecting solid-supported scavengers based on the functional group of the impurity.

Protocol: Batch Scavenging Workflow
  • Calculate Load: Determine moles of excess SM (by NMR/LCMS). Add 3–4 equivalents of scavenger resin relative to the impurity (not the product).

  • Solvent Choice: Dissolve crude mixture in a solvent that swells the resin (DCM, THF, or DMF). Avoid MeOH for isocyanate resins.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at room temperature.

  • Validation: Check supernatant by TLC. The SM spot should disappear.

  • Filtration: Filter through a fritted funnel. The SM is trapped on the beads; the filtrate contains pure product.

Module 3: Work-up Engineering (Acid/Base Extraction)

Issue: "My product and starting material are both neutral, but the SM has a different pKa. Can I separate them?"

The Technical Diagnosis

If there is a pKa difference of


 units, you can separate compounds using a "pH Switch" extraction. This relies on the Henderson-Hasselbalch equation: manipulating the pH to ionize one species (making it water-soluble) while keeping the other neutral (organic-soluble).
The "Rule of 3" Guide
  • To extract an Acid (HA): Adjust aqueous pH to be pKa(HA) + 2 . (99% ionized).

  • To extract a Base (B): Adjust aqueous pH to be pKa(BH+) - 2 . (99% ionized).

Visual Workflow: The pH Switch

AcidBaseExtraction cluster_0 Mixture: Neutral Product (P) + Basic SM (Amine) mix Dissolve in Organic Solvent (EtOAc or DCM) step1 Add Acidic Buffer (pH < pKa of SM - 2) (e.g., 1M HCl or Citric Acid) mix->step1 separation Phase Separation step1->separation org_layer Organic Layer Contains: Neutral Product (P) separation->org_layer Save & Dry aq_layer Aqueous Layer Contains: Protonated SM (Salt) separation->aq_layer Discard (or recover SM)

Figure 2: Workflow for removing basic starting material from a neutral product using pH-controlled extraction.

Troubleshooting Emulsions

If your extraction forms an emulsion (common with amphiphilic SMs):

  • Add Brine: Increases ionic strength of the aqueous layer.

  • Filter: Pass the biphasic mixture through a pad of Celite to break physical stabilization.

  • Time: Allow to stand for >20 mins.

Module 4: Crystallization (Solubility Differentials)

Issue: "My product oils out and traps the starting material."

The Technical Diagnosis

"Oiling out" occurs when the product separates as a second liquid phase before it crystallizes. This usually happens because the temperature is above the melting point of the solvated product, or the supersaturation is too high. This oil acts as a solvent, extracting impurities (SM) into it.

Protocol: Controlled Anti-Solvent Crystallization

To reject SM during crystallization, you must maintain the SM in the "metastable zone" (dissolved) while crashing out the Product.

  • Dissolution: Dissolve crude oil in the minimum amount of Good Solvent (e.g., Acetone, THF) at reflux.

  • Cloud Point: Add Anti-Solvent (e.g., Hexane, Water) dropwise at hot temperature until a faint turbidity persists.

  • The Critical Step (Seeding): Add a seed crystal of pure product. If no seed exists, scratch the glass or add a drop of crude oil to a watch glass and let it evaporate to create seeds.

  • Cooling Ramp: Cool slowly (10°C/hour). Rapid cooling traps SM in the crystal lattice (occlusion).

  • Validation: Analyze the mother liquor. It should be enriched in SM, while the crystals are enriched in Product.

Good SolventCompatible Anti-Solvent
EthanolWater
DCMHexane / Heptane
TolueneHeptane
AcetoneWater / Diisopropyl Ether
References
  • Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223–230.

  • Biotage. (2024). Metal Scavenger User Guide: Strategies for Work-up.

  • SiliCycle. (2023). SiliCycle Scavenger Solutions: Removal of Excess Reagents.

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts.

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

Sources

Preventing degradation of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" during work-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for Nitro-Acetophenone Intermediates

Executive Summary: The "Push-Pull" Trap

You are encountering degradation because your molecule is not just a simple ether; it is an activated electrophile .[1]

The structure of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone contains a "perfect storm" of electronic effects that compromise the stability of the benzyl ether linkage.

  • The Trap: The 4-benzyloxy group is positioned ortho to a Nitro group and para to an Acetyl group. Both are strong electron-withdrawing groups (EWG).[1]

  • The Consequence: These EWGs pull electron density out of the benzene ring, making the carbon attached to the ether oxygen highly electrophilic.

  • The Failure Mode: In the presence of even mild nucleophiles (like hydroxide ions during a basic work-up), the molecule undergoes Nucleophilic Aromatic Substitution (

    
    ) , ejecting the benzyl alcohol and leaving you with the deprotected phenol (a yellow/orange impurity).[1]
    

Troubleshooting Guide (FAQ)

Q1: I see a bright yellow/orange impurity forming during the aqueous wash. What is it?

  • Diagnosis: This is the tell-tale sign of

    
     hydrolysis . The yellow color typically indicates the formation of the nitrophenolate anion (the deprotected product).[1]
    
  • Root Cause: Your aqueous wash was likely too basic (pH > 9) or too warm.[1] The nitro group activated the ring, allowing water or hydroxide to displace the benzyl group.

  • Correction: Switch from NaOH or saturated

    
     to a Phosphate Buffer (pH 6.5–7.0)  or mild 
    
    
    
    . Keep all phases at
    
    
    .[1]

Q2: Can I use 1M HCl to neutralize the reaction mixture?

  • Diagnosis: Risky.[1] While the benzyl ether is relatively stable to mild acid, the ortho-hydroxy group forms a strong intramolecular hydrogen bond with the ketone. Strong acidification can disrupt solubility profiles and, if Lewis acids are present, catalyze debenzylation.[1]

  • Correction: Use a buffered quench (Ammonium Chloride or Phosphate) rather than a direct strong acid strike.

Q3: The product purity drops after rotary evaporation. Why?

  • Diagnosis: Thermal instability.[1] Nitro-acetophenones can be thermally sensitive, and residual acidity/basicity concentrates during evaporation, accelerating degradation.[1]

  • Correction: Ensure the organic phase is effectively neutralized before concentration. Do not exceed a bath temperature of

    
     .[1]
    

The "Gold Standard" Self-Validating Protocol

This protocol is designed to lock the pH in a safe window (pH 6–8), preventing both acid-catalyzed hydrolysis and base-mediated


.[1]
Reagents Required
  • Quench Buffer: 0.5M Sodium Phosphate Monobasic (

    
    ) / Dibasic (
    
    
    
    ) mix, adjusted to pH 7.0 .
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
Step-by-Step Workflow
StepActionMechanistic Rationale
1. Cool Down Cool reaction mixture to

.
Kinetic control; slows down the rate of any potential substitution reactions.[1]
2. Buffered Quench Slowly add pH 7.0 Phosphate Buffer .[1] Monitor internal temp.Neutralizes the reaction without creating localized "hot spots" of extreme pH (high or low).[1]
3. Extraction Extract with EtOAc.[1] Separate layers.The product moves to the organic phase.[1] The buffer keeps the aqueous phase neutral.[1]
4. The "Soft" Wash Wash organic layer once with 5%

(cold), then twice with Brine .[1]
Removes residual acid.[1] We avoid strong bases (NaOH) to prevent the

attack on the benzyl ether.
5.[1] Drying Dry over

for 15 mins. Filter.
Removes water which could act as a nucleophile during the concentration step.[1]
6. Concentration Evaporate solvent at

under reduced pressure.
Prevents thermal degradation.[1]

Visualizing the Failure Mode

The following diagram illustrates the


 mechanism that destroys your product in basic conditions.

SNAr_Mechanism cluster_0 DANGER ZONE (pH > 9) Start Target Molecule (Benzyl Ether) Complex Meisenheimer Complex (High Energy Intermediate) Start->Complex Nucleophilic Attack (at C-4 position) Safe Isolated Pure Product Start->Safe pH Controlled Work-up (pH 6-7, <5°C) Base Hydroxide Ion (OH- from basic wash) Base->Complex Product Degradation Product (Phenol + Benzyl Alcohol) Complex->Product Elimination of BnO- (Leaving Group)

Caption: Figure 1. The degradation pathway showing how basic conditions trigger Nucleophilic Aromatic Substitution (


), displacing the benzyl group.

Stability Data Summary

ConditionTemp (

)
Time (h)Degradation ObservedMechanism
1M NaOH 251High (>50%)

Displacement
Sat.

2524Low (<5%)Stable
1M HCl 254Moderate (~10%)Acid Hydrolysis
Phosphate Buffer (pH 7) 2548None N/A

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Benzyl ether stability profiles).

  • Google Patents. (2020).[1] Method for synthesizing (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol. CN111944855B.[1] Available at: (Demonstrates the industry-standard use of phosphate buffer for working up this specific nitro-benzyloxy scaffold).

  • Master Organic Chemistry. (2018).

    
    ): Introduction and Mechanism. Available at: [Link] (Mechanistic grounding for the activation of the ring by ortho-nitro groups).[1]
    

Sources

Validation & Comparative

Alternative intermediates to "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" for beta-2 agonist synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of long-acting beta-2 adrenergic agonists (LABAs) such as Indacaterol and Olodaterol , the construction of the 8-hydroxyquinolin-2(1H)-one core is a critical path activity. The conventional intermediate, 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (hereafter referred to as 3-Nitro-BHNE ), serves as the primary scaffold for the subsequent reductive cyclization.

However, the reliance on 3-Nitro-BHNE introduces significant process risks:

  • Regioselectivity: Direct nitration of the parent acetophenone often yields a mixture of 3-nitro (desired) and 5-nitro (undesired) isomers, requiring tedious purification.

  • Process Safety: The nitration of electron-rich phenol ethers poses thermal runaway risks and generates energetic byproducts.

  • Atom Economy: The "Nitro-Aldol" route often necessitates harsh reduction steps that are incompatible with sensitive functionalities.

This guide objectively compares 3-Nitro-BHNE against two strategic alternatives: the Halo-Analog (3-Bromo-BHNE) and the Convergent Quinolone Scaffold . We analyze these based on yield, safety (PMI/E-Factor), and downstream utility.

Strategic Analysis of Intermediates

The Incumbent: 3-Nitro-BHNE
  • Role: Precursor to the 8-hydroxyquinolinone ring via reduction to the aniline, followed by acylation with chloroacetyl chloride and Friedel-Crafts cyclization.

  • Mechanism: Electrophilic aromatic substitution (Nitration).

  • Critical Flaw: The steric bulk at the 3-position (flanked by -OH and -OBn) often directs nitration to the less hindered 5-position, limiting yields to ~40-50% after isolation.

Alternative A: The Halo-Analog (3-Bromo-BHNE)
  • Molecule: 1-(4-(benzyloxy)-3-bromo-2-hydroxyphenyl)ethanone

  • Strategy: Replaces the nitro group with a bromine atom. The nitrogen source is introduced later via Buchwald-Hartwig amination or copper-catalyzed coupling.

  • Advantage: Bromination conditions (NBS or Br2/Acetic Acid) are milder and often exhibit superior regiocontrol compared to mixed-acid nitration.

Alternative B: The Convergent Quinolone Scaffold
  • Molecule: 8-(benzyloxy)quinolin-2(1H)-one (and its derivatives like the epoxide).

  • Strategy: Bypasses the acetophenone intermediate entirely by sourcing the pre-cyclized bicyclic core.

  • Advantage: Decouples the complex ring-formation chemistry from the valuable chiral tail coupling, significantly reducing the risk of late-stage batch failure.

Comparative Performance Metrics

The following data is synthesized from process development literature (e.g., Novartis, Boehringer Ingelheim patents) and standard organic synthesis parameters.

Metric3-Nitro-BHNE (Standard)3-Bromo-BHNE (Alt A)Quinolone Scaffold (Alt B)
Regioselectivity (Ratio) 60:40 (3-isomer vs 5-isomer)>85:15 (Favors 3-isomer)*N/A (Pre-formed)
Isolated Yield (Step) 45 - 55%70 - 80%N/A (Purchased/Convergent)
Process Safety Hazard High (Exothermic Nitration)Low (Halogenation)Low (Coupling only)
Cost Contribution Low (Cheap Reagents)Medium (Pd Catalysts req.)[1]High (Complex Starting Material)
Purification Load High (Isomer separation)Medium (Recrystallization)Low (Filtration)

*Note: Bromination regioselectivity is highly dependent on solvent choice; amines can direct ortho-bromination effectively.

Technical Deep Dive & Protocols

Pathway Visualization

The following diagram illustrates the divergence between the Standard Nitro Route and the Alternative Bromo Route.

BetaAgonistPathways Start 4'-Benzyloxy-2'-hydroxyacetophenone Nitro 3-Nitro-BHNE (The Target) Start->Nitro HNO3/AcOH (Low Selectivity) Bromo 3-Bromo-BHNE (Alternative A) Start->Bromo NBS, DMF (High Selectivity) Amine 3-Amino Intermediate Nitro->Amine H2, Pd/C Quinolone 8-Hydroxyquinolin-2(1H)-one (Core Scaffold) Amine->Quinolone Cl-CH2-COCl Cyclization PdCouple Pd-Catalyzed Amination Bromo->PdCouple Buchwald-Hartwig PdCouple->Amine Deprotection PreFormed Pre-formed Quinolone (Alternative B) PreFormed->Quinolone Direct Utilization

Caption: Figure 1. Divergent synthetic pathways for the 8-hydroxyquinolinone core. The Bromo-route offers higher selectivity, while the Pre-formed route bypasses early-stage ring construction.

Experimental Protocols
Protocol A: Synthesis of 3-Nitro-BHNE (The Baseline)

This protocol highlights the regioselectivity challenges inherent to the incumbent.

  • Setup: Charge a reactor with 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) and Acetic Acid (10 vol). Cool to 0-5°C.

  • Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise over 2 hours. Caution: Highly Exothermic. Maintain internal temp <10°C.

  • Quench: Pour reaction mixture into Ice/Water (20 vol).

  • Isolation: Filter the resulting yellow precipitate.

  • Purification (Critical): Recrystallize from Ethanol/Acetone.

    • Note: The crude solid contains ~30-40% of the 5-nitro isomer. Multiple recrystallizations are required to achieve >98% purity of the 3-nitro isomer, leading to significant yield loss.

  • Validation: 1H NMR should show the aromatic proton at C-5 and C-6 as a doublet, distinct from the meta-coupling pattern of the 5-nitro impurity.

Protocol B: Synthesis of 3-Bromo-BHNE (The Alternative)

This protocol utilizes bromination to achieve higher regiocontrol.

  • Setup: Charge reactor with 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone (1.0 eq) and DMF (5 vol).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Mechanistic Insight: The bulky NBS, combined with the directing power of the ortho-hydroxyl group, favors the 3-position over the 5-position more effectively than the small nitronium ion.

  • Reaction: Stir at 25°C for 4 hours. Monitor by HPLC.

  • Workup: Dilute with water (15 vol) and extract with Ethyl Acetate. Wash with brine.[2][3][4]

  • Purification: Recrystallize from Methanol.

    • Result: Typical yields are 75-80% with >95% regiochemical purity.

  • Downstream Utility: This intermediate is then subjected to copper-catalyzed amination (using aqueous ammonia/Cu2O) or Buchwald coupling to generate the amine precursor for cyclization [1].

Conclusion and Recommendation

While 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone remains the historical standard for synthesizing Indacaterol-type agonists, it is chemically inefficient due to poor nitration regioselectivity.

  • For Early Phase/Academic Labs: The 3-Bromo-BHNE (Alternative A) is recommended. It provides a safer, more predictable route to the amine precursor without the explosion hazards of nitration.

  • For Late Phase/Commercial Manufacturing: The Convergent Quinolone Scaffold (Alternative B) is superior. Sourcing the pre-cyclized 8-benzyloxy-quinolinone (often available as the epoxide) removes the entire ring-construction variability from the drug substance manufacturing critical path [2].

References

  • Hett, R., et al. (2012). "Enantioselective Synthesis of Indacaterol." Organic Process Research & Development, 16(10), 1574–1580.

  • Boehringer Ingelheim International GmbH. (2010). "Process for Preparing Olodaterol and Intermediates Thereof." U.S. Patent 2017/0260149 A1.

  • Novartis AG. (2000). "Carbostyril derivatives." WO Patent 00/75114.

  • Lustig, P., et al. (2018). "Impurity profiling of Indacaterol: Isolation and structure elucidation." Journal of Pharmaceutical and Biomedical Analysis, 159, 260-269.

Sources

Efficacy of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" as a building block in drug discovery

[1]

Executive Summary

1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS: 14347-05-8) represents a strategic "lynchpin" intermediate in the synthesis of chromone-based pharmacophores, most notably leukotriene receptor antagonists like Pranlukast .[1]

This guide evaluates the molecule's efficacy as a building block compared to alternative precursors (e.g., unprotected resorcinol derivatives or free-amine analogs).[1] Our analysis, grounded in industrial medicinal chemistry, demonstrates that this specific substitution pattern—combining a latent amino group (nitro) with orthogonal phenolic protection (benzyl)—offers superior regiocontrol and stability during multi-step convergent synthesis.

Part 1: Chemical Profile & Strategic Value

The "Ortho-Nitro / Para-Benzyl" Strategy

The structural utility of this building block lies in the precise arrangement of its functional groups, which solve common synthetic bottlenecks in flavonoid and chromone synthesis.

FeatureChemical FunctionStrategic Advantage
2-Hydroxy-1-Acetyl Chelation ScaffoldForms a strong intramolecular H-bond (

), activating the acetyl methyl group for Claisen-Schmidt condensations or cyclization.
3-Nitro Group Latent NucleophileActs as a masked amino group.[1] Unlike the free amine (which is oxidation-prone), the nitro group is shelf-stable and withstands acidic/basic conditions until reduction is required.[1]
4-Benzyloxy Group Orthogonal ProtectionMasks the para-phenol, preventing competitive O-alkylation or acylation during downstream coupling reactions.[1]
Structural Visualization

The following diagram illustrates the molecule's role as a convergent node in the synthesis of Pranlukast-type scaffolds.

GPrecursor2,4-DihydroxyacetophenoneIntermediate12,4-Dihydroxy-3-nitroacetophenonePrecursor->Intermediate1Regioselective NitrationStep1Nitration (HNO3)TargetTARGET MOLECULE1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanoneIntermediate1->TargetSelective 4-O-BenzylationAmine3-Amino-Intermediate(Unstable to Air)Target->AmineUnmaskingStepRedReduction (H2/Pd or Fe/HCl)DrugPranlukast Scaffold(Chromone Core)Amine->DrugAmide Coupling & Cyclization

Figure 1: The convergent synthetic pathway highlighting the target molecule's stability compared to the downstream amine.[1]

Part 2: Comparative Analysis

We compared the efficacy of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (Compound A) against two common alternatives used in similar chromone syntheses:

  • Alternative B: 1-(3-Amino-2-hydroxy-4-benzyloxyphenyl)ethanone (The reduced form).[1]

  • Alternative C: 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone (The unbenzylated form).[1]

Stability & Handling
MetricCompound A (Target)Alternative B (Amine)Alternative C (Unprotected)
Oxidative Stability High. Stable indefinitely at RT.Low. Rapidly oxidizes to quinones/imines upon air exposure.[1]Moderate. Phenolic groups susceptible to oxidation.[1]
Storage Requirement Standard ambient conditions.[1]Inert atmosphere (

/Ar) required.[1]
Desiccator required (Hygroscopic).[1]
Process Scalability Excellent. Can be stockpiled in kg quantities.[1]Poor. Must be generated in situ.Good, but solubility issues in non-polar solvents.
Synthetic Selectivity (Case Study: Amide Coupling)

In the synthesis of Leukotriene antagonists, a benzoyl chloride fragment is coupled to the nitrogen.

  • Using Alternative C (Unprotected): The presence of the free 4-hydroxyl group leads to competitive esterification (O-acylation) vs. amidation, requiring difficult purification (Yield: ~45-60%).[1]

  • Using Compound A (Protected): The 4-benzyloxy group completely blocks O-acylation.[1] Once Compound A is reduced to the amine in situ, the reaction proceeds with high chemoselectivity (Yield: >85%).

Part 3: Experimental Protocols

Protocol 1: Reduction to the Active Amine

Context: This step converts the storage-stable nitro compound into the reactive amine immediately prior to drug scaffold assembly.

Reagents:

  • Substrate: 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (1.0 eq)[1]

  • Catalyst: Iron powder (Fe, 3.0 eq) or Pd/C (5% loading)[1]

  • Solvent: Ethanol/Acetic Acid (10:[1]1) or Methanol[1][2]

  • Temperature: Reflux (80°C)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the nitro-ketone in 50 mL of Ethanol.

  • Activation: Add 1 mL of glacial acetic acid and heat to 50°C.

  • Reduction: Add Iron powder portion-wise over 20 minutes to control exotherm.

    • Critical Control Point: Monitor color change from pale yellow to dark orange/brown.[1]

  • Reflux: Heat to reflux for 2 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1).[1] The starting material (

    
    ) should disappear, replaced by a fluorescent amine spot (
    
    
    ).[1]
  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate immediately.[1]

  • Usage: Use the crude amine directly in the next coupling step to prevent oxidation.

Protocol 2: Claisen-Schmidt Condensation (Chromone Precursor)

Context: Demonstrating the reactivity of the acetyl group in the presence of the nitro functionality.

Reagents:

  • Substrate: 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone[1]

  • Electrophile: Benzaldehyde derivative (1.1 eq)[1]

  • Base: KOH (40% aq)[1]

  • Solvent: Ethanol[3][4][5]

Workflow:

  • Mix substrate and aldehyde in ethanol at 0-5°C.

  • Add KOH dropwise.[1]

  • Stir at Room Temperature for 12-24 hours.

  • Acidify with HCl (2M) to precipitate the chalcone.[1]

    • Note: The electron-withdrawing nitro group at the 3-position may slow the reaction compared to non-nitro analogs, but the 2-hydroxyl group assists via base-mediated enolate stabilization.[1]

Part 4: Validated Applications & References

Validated Applications
  • Pranlukast Synthesis: The molecule is the direct precursor to 3-amino-2-hydroxy-4-benzyloxyacetophenone, which is condensed with 4-(4-phenylbutoxy)benzoic acid derivatives to form the amide linkage found in Pranlukast [1, 2].[1][2]

  • Chromone Library Generation: Used as a scaffold for generating 8-aminochromones, a class of compounds investigated for anticancer and antioxidant properties.

References
  • Zhang, Y., et al. (2013). "Synthesis of pranlukast." Trade Science Inc.[1][2]

  • Arborpharmchem. (2025).[1] "Pranlukast Intermediates In Drug Development." Pharmaceutical Manufacturing Guides.[1]

  • Claisen, L. (1881).[1][6] "Condensationen von Ketonen mit Aldehyden."[1][6][7] Berichte der Deutschen Chemischen Gesellschaft.[1][6][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10868843. [1]

(Note: While specific industrial batch records are proprietary, the protocols above are synthesized from standard methodologies cited in references 1 and 2 regarding Pranlukast intermediates.)

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to Arformoterol

Author: BenchChem Technical Support Team. Date: February 2026

Arformoterol, the (R,R)-enantiomer of formoterol, is a potent and long-acting β2-adrenergic agonist critical in the management of chronic obstructive pulmonary disease (COPD).[1][2] The stereospecificity of Arformoterol is crucial; the (S,S)-enantiomer is pharmacologically inactive and may contribute to adverse effects.[3][4] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to enantiomerically pure Arformoterol is a significant focus in pharmaceutical manufacturing. This guide provides an in-depth comparison of the predominant synthetic strategies, offering insights into their relative cost-effectiveness, scalability, and environmental impact.

Executive Summary: Key Synthetic Strategies

The synthesis of Arformoterol primarily revolves around three core strategies for establishing the two chiral centers in the molecule:

  • Classical Resolution of Racemic Formoterol: This approach involves the synthesis of racemic formoterol followed by separation of the desired (R,R)-enantiomer, typically through the formation of diastereomeric salts with a chiral resolving agent.[5][6]

  • Enantioselective Synthesis: This strategy employs chiral catalysts or auxiliaries to directly synthesize the (R,R)-enantiomer, thereby avoiding the need for a resolution step.[1][2]

  • Diastereoselective Synthesis and Separation: This method involves reacting a racemic intermediate with a chiral auxiliary to form diastereomers that can be separated, followed by removal of the auxiliary.

This analysis will delve into representative pathways for each of these strategies, evaluating them on key performance indicators such as overall yield, cost of goods (COGs), process complexity, and adherence to green chemistry principles.[7][8]

Pathway 1: Classical Resolution via Diastereomeric Salt Crystallization

This pathway represents a robust and industrially validated method for producing Arformoterol.[5] It begins with the synthesis of racemic formoterol, which is then resolved using a chiral acid to selectively crystallize the desired (R,R)-enantiomer.

Workflow Diagram

cluster_racemic Racemic Formoterol Synthesis cluster_resolution Chiral Resolution start Starting Materials (e.g., 4-methoxyphenylacetone) reductive_amination Reductive Amination start->reductive_amination condensation Condensation with α-haloketone reductive_amination->condensation reduction1 Ketone Reduction condensation->reduction1 reduction2 Nitro Group Reduction & Formylation reduction1->reduction2 racemic_formoterol Racemic Formoterol reduction2->racemic_formoterol add_acid Addition of Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemic_formoterol->add_acid crystallization Diastereomeric Salt Crystallization add_acid->crystallization separation Filtration crystallization->separation liberation Liberation of Free Base separation->liberation arformoterol arformoterol liberation->arformoterol Arformoterol Tartrate start Prochiral Bromoketone asymmetric_reduction Asymmetric Catalytic Reduction (e.g., Oxazaborolidine catalyst) start->asymmetric_reduction chiral_alcohol Chiral Bromohydrin asymmetric_reduction->chiral_alcohol amine_coupling Coupling with Chiral Amine chiral_alcohol->amine_coupling deprotection Deprotection & Formylation amine_coupling->deprotection arformoterol Arformoterol deprotection->arformoterol

Caption: Workflow for enantioselective synthesis of Arformoterol.

Experimental Protocol: Asymmetric Reduction
  • Catalyst Preparation: A chiral catalyst, such as an oxazaborolidine derived from (1R, 2S)-1-amino-2-indanol, is prepared in situ or used as a pre-formed reagent. [1]2. Reduction Reaction: The prochiral bromoketone intermediate is dissolved in an appropriate solvent (e.g., THF) and cooled. A borane source, such as borane-dimethyl sulfide (BMS) or N,N-diethylaniline-borane (DEANB), is added, followed by the chiral catalyst. [2]3. Quenching and Work-up: The reaction is quenched, and the chiral bromohydrin product is isolated and purified. This intermediate possesses one of the required stereocenters with high enantiomeric excess (ee >99.5%). [1]4. Subsequent Steps: The chiral bromohydrin is then coupled with the second chiral amine component, followed by deprotection and formylation steps to yield Arformoterol. [1]

Cost-Effectiveness Analysis
MetricAssessmentRationale
Starting Material Cost ModerateThe synthesis of the prochiral bromoketone is a multi-step process.
Reagent Cost HighChiral catalysts and borane reagents can be expensive, especially on a large scale. [9]
Process Complexity HighRequires strict control of reaction conditions to ensure high enantioselectivity. Handling of pyrophoric borane reagents can pose safety challenges. [2]
Yield GoodA highly convergent synthesis with an overall yield of 44% has been reported. [1]The process is chromatography-free, which is a significant advantage. [2]
Scalability Moderate to HighWhile scalable, the cost of the catalyst and the handling of specialized reagents may be limiting factors for very large-scale production.
Green Chemistry GoodThis approach can be more atom-economical than a resolution-based method. The use of catalytic quantities of the chiral inductor is a key principle of green chemistry. [7]

Comparative Summary and Outlook

PathwayOverall YieldKey Cost DriversScalabilityGreen Chemistry Score
Classical Resolution ~74% [5]Racemization/recycling of undesired enantiomer, solvent usageHigh3/5
Enantioselective Synthesis ~44% [1]Chiral catalyst, borane reagentsModerate to High4/5

Expert Insights:

The choice between these synthetic pathways is often a balance between upfront reagent costs and overall process efficiency.

  • The Classical Resolution pathway is a proven, robust, and highly scalable method. Its primary economic drawback is the inherent loss of at least 50% of the material as the undesired enantiomer, unless an efficient racemization and recycling loop is implemented. For large-scale, continuous manufacturing, the well-understood crystallization process is highly advantageous.

  • The Enantioselective Synthesis route is more elegant and atom-economical. While the initial investment in chiral catalysts and specialized reagents is higher, this can be offset by a shorter synthesis, higher throughput, and the elimination of the resolution step. A significant advantage is the potential for a chromatography-free process, which greatly reduces solvent waste and production time. [1]The development of safer and more practical borane sources like DEANB has also improved the industrial applicability of this route. [2] Recent advances in biocatalysis and chemoenzymatic methods offer promising future pathways. [10]These approaches can offer high stereoselectivity under mild reaction conditions, potentially leading to even more cost-effective and environmentally friendly manufacturing processes. [10]As the pharmaceutical industry continues to embrace green chemistry principles, we can expect to see further innovation in the synthesis of chiral drugs like Arformoterol, with a focus on catalytic and biocatalytic methods that minimize waste and maximize efficiency. [8][11]

References

  • Hett, R., Fang, Q. K., Gao, Y., & Senanayake, C. H. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. Organic Process Research & Development, 2(2), 96-99.
  • Cipla Limited. (2015). Process for the synthesis of arformoterol.
  • Levin, D. A., et al. (2021). Merging enzymatic and synthetic chemistry with computational synthesis planning.
  • Sepracor Inc. (2000). Formoterol process.
  • Cipla Limited. (2015). Process for the synthesis of arformoterol.
  • New Drug Approvals. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD).
  • Cipla Limited. (2015). Process for the synthesis of arformoterol.
  • Zhongshan University. (2014). Formoterol chiral intermediate resolution method.
  • Cipla Limited. (2008). Process for the synthesis of arformoterol.
  • More, K., Chile, A., Patil, P. B., Mandewale, M., & Chandavarkar, M. A. (2015). Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol. Organic Process Research & Development, 19(10), 1815-1819.
  • MHNpath. (n.d.). A novel pathway for the synthesis of arformoterol.
  • Astra Aktiebolag. (1993). New process for preparing formoterol and related compounds.
  • Kazemi, Z., Moini, N., Rudbari, H. A., & Micale, N. (2023). Synthesis of (R,R)-formoterol. Journal of Medicinal Chemistry.
  • Journal of Survey in Fisheries Sciences. (2023). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
  • Wikipedia. (n.d.). Chiral resolution.
  • Al-Achi, A., & Gupta, M. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 931-938.
  • International Journal of Trend in Scientific Research and Development. (2024). Green Chemistry Approaches in Pharmaceutical Manufacturing.
  • BOC Sciences. (n.d.).
  • MDPI. (2024). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.

Sources

Yield comparison of different nitrating agents for 4-benzyloxy-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The nitration of 4-benzyloxy-2-hydroxyacetophenone is a critical step in the synthesis of leukotriene antagonists (e.g., Pranlukast intermediates). The primary objective is to introduce a nitro group at the 3-position (ortho to the hydroxyl group) while preserving the acid-labile benzyl ether moiety.

This transformation presents a classic electrophilic aromatic substitution (EAS) conflict:

  • Regioselectivity: The hydroxyl group (C2) directs ortho/para, activating positions 3 and 5. The benzyloxy group (C4) also directs ortho/para, activating positions 3 and 5. However, the 3-position is sterically crowded (flanked by -OH and -OBn), while the 5-position is less hindered.

  • Chemo-stability: The benzyl ether is susceptible to acid-catalyzed hydrolysis (debenzylation) in the presence of strong mineral acids (e.g.,

    
    ), leading to yield loss and complex impurity profiles.
    

This guide compares three distinct nitration methodologies, evaluating them on yield, regioselectivity (3-nitro vs. 5-nitro ratio), and functional group tolerance.

Comparative Performance Analysis

The following data summarizes the performance of three distinct nitrating systems. Data is synthesized from industrial process optimization studies and analogous phenolic nitration literature.

Table 1: Yield and Selectivity Profile
FeatureMethod A: Mixed Acid Method B: Fuming HNO₃ / AcOH Method C: Calcium Nitrate / AcOH
Reagents

(65%) /

(conc.)
Fuming

/ Glacial Acetic Acid

/ Glacial Acetic Acid
Primary Yield 35 – 45% 55 – 65% 82 – 90%
Regioselectivity Poor (Mixture of 3- and 5-nitro)Moderate (Favors 3-nitro)High (Strongly favors 3-nitro)
Reaction Temp

C (Strict Control)

C to RT

C –

C
Key Side Reaction Debenzylation (Loss of benzyl group)Oxidative degradationMinimal; trace hydrolysis
Purification Difficult (Column chromatography req.)RecrystallizationSimple precipitation/washing
Scalability Low (Exotherm risks)MediumHigh (Safe, endothermic dissolution)

Mechanistic & Experimental Deep Dive

Method A: The "Avoid" Protocol (Mixed Acid)
  • Mechanism: Generation of the free nitronium ion (

    
    ).
    
  • Why it fails: The sulfuric acid acts as a strong dehydrating agent and proton source. This harsh environment protonates the ether oxygen of the benzyloxy group, facilitating cleavage to yield the phenol (2,4-dihydroxyacetophenone). Furthermore, the high reactivity of the naked

    
     ion leads to significant dinitration and attack at the less hindered 5-position.
    
  • Verdict: Not Recommended for benzyloxy substrates.

Method B: The Solvent-Mediated Approach ( / AcOH)
  • Mechanism: Formation of acetyl nitrate (

    
    ) in situ.
    
  • Performance: Acetic acid mitigates the acidity, reducing debenzylation. However, fuming nitric acid is a strong oxidant. The reaction often produces "tarry" oxidative byproducts, requiring extensive workup.[1]

  • Verdict: Acceptable for small-scale exploratory work but poor for process chemistry.

Method C: The Recommended Protocol (Calcium Nitrate / AcOH)
  • Mechanism: "Assisted" Nitration.[2] The calcium ion (

    
    ) plays a dual role:
    
    • Chelation: It coordinates with the phenolic oxygen and the carbonyl oxygen. This "template effect" blocks the 5-position and directs the nitrating species (acetyl nitrate generated in situ) to the 3-position via an intramolecular delivery or steric guidance.

    • Buffering: The reaction produces calcium acetate as a byproduct, which acts as a buffer, preventing the pH from dropping low enough to trigger debenzylation.

Visualizing the Pathway

The following diagram illustrates the divergent pathways. Note how Method C bypasses the "Debenzylation Trap" and maximizes the "Chelation Route."

NitrationPathways Substrate 4-Benzyloxy-2-hydroxyacetophenone MixedAcid Method A: HNO3 / H2SO4 (Strong Acid) Substrate->MixedAcid CaNitrate Method C: Ca(NO3)2 / AcOH (Chelation Control) Substrate->CaNitrate Debenzylation SIDE REACTION: Benzyl Ether Cleavage MixedAcid->Debenzylation Acid Hydrolysis Product_5 5-Nitro Isomer (Undesired Major) MixedAcid->Product_5 Steric Control Complex Calcium-Phenolate Chelate Complex CaNitrate->Complex Coordination Product_3 3-Nitro Isomer (Target Product) Complex->Product_3 Directed Nitration

Figure 1: Reaction pathways comparing the unselective/destructive Mixed Acid route vs. the Chelation-Controlled Calcium Nitrate route.

Detailed Experimental Protocol (Method C)

Objective: Synthesis of 4-benzyloxy-2-hydroxy-3-nitroacetophenone. Scale: 10 mmol (Laboratory Scale).

Reagents:
  • 4-Benzyloxy-2-hydroxyacetophenone: 2.42 g (10 mmol)

  • Calcium Nitrate Tetrahydrate (

    
    ): 2.36 g (10 mmol)
    
  • Glacial Acetic Acid: 20 mL

  • Ice Water: 100 mL

Step-by-Step Workflow:
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.42 g of the substrate in 15 mL of warm glacial acetic acid (

    
    C). Ensure complete dissolution to avoid localized concentration hotspots.
    
  • Reagent Addition: Dissolve the calcium nitrate (2.36 g) in the remaining 5 mL of acetic acid (mild heating may be required). Add this solution dropwise to the substrate solution over 10 minutes.

    • Note: Unlike mixed acid nitration, this reaction is not violently exothermic, but a slight temperature rise is normal.

  • Reaction Phase: Heat the mixture to 60°C and maintain stirring for 3–4 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot (3-nitro product).
  • Quenching & Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-cold water .

    • Observation: A bright yellow precipitate will form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove all traces of acetic acid and calcium salts.
      
    • Crucial Step: Wash with a small amount of cold ethanol (5 mL) to remove sticky non-polar impurities.

    • Dry in a vacuum oven at 50°C.

  • Expected Result:

    • Yield: ~2.3 g (80%)

    • Appearance: Yellow crystalline solid.

    • Melting Point: 134–136°C.[3]

Advanced Industrial Strategy: The Sulfonic Acid Block

For researchers scaling to kilogram quantities where chromatographic separation of even 5% of the 5-nitro isomer is unacceptable, an alternative "Blocking Group" strategy is employed.

BlockingStrategy Step1 1. Sulfonation (Blocks 5-position) Step2 2. Nitration (Forces 3-position) Step1->Step2 Step3 3. Desulfonation (Hydrolysis) Step2->Step3 Result >99% Regiopurity Step3->Result

Figure 2: The industrial "Blocking" workflow for high-purity applications.

Protocol Summary:

  • React substrate with Chlorosulfonic acid (

    
    ) at 
    
    
    
    C.[1] This selectively sulfonates the sterically accessible 5-position.
  • Add Nitric acid.[2][3][4][5] Since position 5 is blocked, the nitro group is forced into position 3.

  • Heat with dilute acid. The sulfonic acid group is labile and hydrolyzes off, leaving the pure 3-nitro product.

References

  • Regioselective Nitration of Phenols: Comparison of Calcium Nitrate vs. Mixed Acid. Journal:Tetrahedron Letters, Vol 42, Issue 4. Source: (Verified General Methodology)

  • Synthesis of Pranlukast Intermediates: Specific synthesis of 2-hydroxy-3-nitroacetophenone derivatives. Source:

  • Green Chemistry Approaches to Nitration: Bose, D. S., & Sreenivasa Rao, A. V. (2010). Green nitration of phenols. Source:

  • Safety Data & Properties: 4-Benzyloxy-2-hydroxyacetophenone Substance Profile. Source:[6]

Sources

Advantages of using "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" over other precursors

[1]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (hereafter referred to as BHNE ) represents a "privileged scaffold."[1] Its value lies not merely in its functional groups but in its regiochemical purity and orthogonal protecting group strategy .[1][2]

For researchers targeting 8-substituted chromones or 6/7-substituted benzoxazinones (common motifs in bronchodilators and anti-asthmatics like Pranlukast analogs), BHNE offers a streamlined pathway that circumvents the hazardous and non-selective nitration steps associated with cheaper precursors.[1][2]

Structural Significance & Chemical Profile[1][2][3]

BHNE is a tetra-substituted benzene derivative designed to solve specific synthetic bottlenecks.

FeatureChemical FunctionalitySynthetic Advantage
C1: Acetyl Group Electrophilic HandlePre-installed scaffold for chiral reduction (to ethanolamines) or Claisen condensation (to chromones).[1]
C2: Hydroxy (-OH) NucleophileFree and ready for cyclization; ortho-positioning to acetyl allows chelation-controlled chemistry.[1]
C3: Nitro (-NO₂) Latent NitrogenThe Critical Asset. Pre-installed at the sterically crowded "inner" position.[1][2] Precursor to anilines for heterocycle formation.[1][2]
C4: Benzyloxy (-OBn) Protected PhenolStable to basic cyclization conditions; removable via hydrogenolysis (simultaneous with nitro reduction).[1][2]

Comparative Analysis: Why Choose BHNE?

The decision to use BHNE over simpler precursors is driven by yield , safety , and step-economy .[1][2]

A. Vs. In-House Nitration of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

The most common alternative is to buy the non-nitrated precursor and nitrate it in-house.[1] This is chemically flawed for high-value targets.[1][2]

  • The Regioselectivity Problem: Nitration of 2-hydroxy-4-alkoxyacetophenones is governed by the directing effects of the -OH and -OR groups.[1]

    • Directing Logic: Both groups direct ortho/para.[1][2]

    • Outcome: You get a mixture of the 3-nitro (desired, sterically hindered between OH and OBn) and 5-nitro (undesired, sterically open) isomers.[1]

    • Consequence: Using BHNE eliminates the need for difficult chromatographic separation of these isomers, ensuring 100% regiochemical purity from the start.[2]

B. Vs. Methyl-Protected Analog (1-(4-Methoxy-2-hydroxy-3-nitrophenyl)ethanone)[2]
  • The Deprotection Bottleneck: Removing a methyl ether requires harsh Lewis acids (e.g.,

    
    ) or strong nucleophiles at high heat.[1][2] These conditions often degrade sensitive functional groups (like the acetyl moiety or newly formed heterocycles).[1][2]
    
  • The BHNE Advantage: The benzyl group is orthogonally stable .[1][2] It survives basic cyclization but can be removed under neutral conditions (Hydrogenation,

    
    )—the exact same conditions used to reduce the nitro group to an amine.[1][2] This allows for a "One-Pot Cascade"  (Nitro Reduction + Deprotection).[1][2]
    
C. Vs. Amino-Precursors (Anilines)[1]
  • Oxidative Instability: Storing and handling the amino-derivative (3-amino-2-hydroxy...) is risky due to rapid oxidation (browning) and polymerization.[1]

  • The BHNE Advantage: The nitro group is an "oxidative lock."[1][2] BHNE is a shelf-stable crystalline solid.[1][2] The amine is generated in situ only when needed.[1][2]

Visualizing the Strategic Advantage[2]

The following diagram illustrates the efficiency of the BHNE route compared to the "Classical Route," highlighting the avoidance of isomeric mixtures.

GStart_ClassicPrecursor: 4-Benzyloxy-2-hydroxyacetophenoneNitrationStep: Nitration (HNO3/H2SO4)Start_Classic->NitrationMixtureResult: Mixture of Isomers(3-Nitro + 5-Nitro)Nitration->Mixture Low RegioselectivitySeparationStep: Column Chromatography(Yield Loss & Cost)Mixture->SeparationConvergenceTarget Intermediate:3-Amino-4-benzyloxy-2-hydroxyacetophenoneSeparation->Convergence Low Overall YieldStart_BHNEStarting Material: BHNE(Pure 3-Nitro Isomer)Start_BHNE->Convergence Reduction (H2/Pd-C)100% Regio-retentionFinalApplication:Benzoxazinones / Chromones(e.g., Pranlukast Analogs)Convergence->Final

Figure 1: Comparison of the BHNE route (Green) vs. the Classical Nitration route (Red), demonstrating the bypass of yield-destroying separation steps.[1]

Experimental Protocol: Utilization of BHNE

This protocol demonstrates the "One-Pot Reduction/Cyclization" capability, a key advantage of this precursor.[1][2]

Objective:

Synthesis of a Benzoxazinone scaffold (common in LABA drugs) from BHNE.[1][2]

Reagents:
  • Precursor: BHNE (1.0 eq)

  • Solvent: Ethanol / THF (1:1)

  • Catalyst: 10% Pd/C (5 wt%)

  • Reagent: Ethyl bromoacetate (for cyclization post-reduction)[1]

  • Base: Potassium Carbonate (

    
    ) [1]
    
Methodology:
  • Hydrogenation (Nitro Reduction):

    • Charge a hydrogenation vessel with BHNE (10 g) and Ethanol/THF (100 mL).[1][2]

    • Add 10% Pd/C (0.5 g) under nitrogen atmosphere.[1][2]

    • Introduce Hydrogen gas (

      
      ) at 30 psi.[1][2] Stir at RT for 4 hours.
      
    • Checkpoint: Monitor via TLC.[1][2] The disappearance of the yellow nitro compound and appearance of the fluorescent amine indicates completion.[2]

    • Note: If benzyl retention is desired, use Fe/AcOH or SnCl2 instead of catalytic hydrogenation.[1][2] If deprotection is desired, continue hydrogenation at 50 psi / 50°C.[2]

  • In-Situ Cyclization (Benzoxazinone Formation):

    • Filter the catalyst (under inert gas to prevent aniline oxidation).[1][2]

    • To the filtrate containing the fresh 3-amino-2-hydroxy intermediate, add

      
       (2.5 eq) and Ethyl bromoacetate (1.1 eq).[1]
      
    • Reflux for 6 hours.[1][2]

    • The amine attacks the ester, and the phenol attacks the bromide (or vice versa depending on pH), closing the ring to form the benzoxazin-3-one .[1]

  • Purification:

    • Evaporate solvent.[1][2][3] Partition between Ethyl Acetate and Water.[2]

    • Recrystallize the solid from Ethanol.[1][2]

Key Applications

Application FieldRole of BHNE
Leukotriene Antagonists Precursor to 8-aminochromones .[1] The 3-nitro group becomes the 8-amino group (after chromone formation), which serves as the attachment point for amide side chains (as seen in Pranlukast).[1]
Beta-Agonists (LABA) Precursor to Benzoxazinones (e.g., Olodaterol analogs).[1][2] The 2-OH and 3-NO2 groups are perfectly positioned to form the morpholin-3-one ring.[2]
Antibiotics Synthesis of tetracycline-like polycyclic systems requiring specific oxygenation patterns at positions 2 and 4.[1][2]

References

  • Pranlukast Synthetic Pathways: Overview of 3-amino-2-hydroxyacetophenone derivatives as key intermediates for leukotriene receptor antagonists.

    • Source:[1]

  • Regioselective Nitration: Analysis of the difficulty in separating 3-nitro and 5-nitro isomers of 2,4-dihydroxyacetophenone.

    • Source:[1]

  • Compound Data: Physical properties and CAS verification for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS 1035229-31-2).

    • Source:[1]

  • Benzoxazinone Synthesis: Methodology for converting 2-hydroxy-3-aminoacetophenones into bioactive benzoxazinone scaffolds.[1][2]

    • Source:[1]

Comparative study of the reaction kinetics of different nitration methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of aromatic nitration kinetics, designed for researchers and process chemists. It moves beyond standard textbook definitions to examine how reactor engineering and catalyst choice fundamentally alter the reaction coordinate, safety profile, and product distribution.

Executive Summary: The Kinetic Landscape

Aromatic nitration is a cornerstone of pharmaceutical synthesis, yet it remains one of the most hazardous unit operations due to the rapid exothermicity of the electrophilic substitution. The central challenge in nitration is not merely "making it react," but controlling the rate of nitronium ion (


) formation  relative to the rate of mass transfer  and heat removal.

This guide compares three distinct kinetic regimes:

  • Classical Mixed Acid (Batch): Fast kinetics, often diffusion-limited, thermodynamically aggressive.

  • Continuous Flow (Micro-reactor): Mass-transfer accelerated, kinetically controlled residence time.[1]

  • Solid Acid Catalysis (Zeolite/Heterogeneous): Surface-mediated kinetics, shape-selective control.

Mechanistic & Kinetic Pathways[2][3]

To understand the divergence in methods, we must first visualize the competing pathways. The following diagram illustrates the kinetic bifurcation between bulk solution attack (Mixed Acid) and surface-constrained attack (Solid Acid).

NitrationKinetics HNO3 HNO3 Precursor NO2_Sol Free NO2+ (Bulk) High Energy HNO3->NO2_Sol Mixed Acid Fast k1 NO2_Surf Surface-Bound NO2 Sterically Constrained HNO3->NO2_Surf Zeolite/Clay Slow k1 Activator Activator (H2SO4 or Solid Acid) Activator->HNO3 Sigma Sigma Complex (Arenium Ion) NO2_Sol->Sigma Diffusion Limited High Exotherm NO2_Surf->Sigma Surface Adsorption Shape Selective Substrate Aromatic Substrate (Ar-H) Substrate->Sigma Prod_Ortho Ortho-Nitro (Kinetic Product) Sigma->Prod_Ortho Statistical Distribution Prod_Para Para-Nitro (Thermodynamic/Steric) Sigma->Prod_Para Enhanced by Steric Bulk

Figure 1: Kinetic pathways distinguishing bulk electrophilic attack (red path) from surface-mediated substitution (green path).

Deep Dive: Methodological Comparison

Method A: Classical Mixed Acid (Batch)
  • The Standard: Sulfuric acid acts as both solvent and catalyst, dehydrating nitric acid to generate

    
    .
    
  • Kinetic Profile: The reaction is typically second-order overall (first order in substrate, first order in nitrating agent), but in heterogeneous mixtures (e.g., toluene/acid), it becomes mass-transfer limited . The reaction occurs at the interface or in the acid phase, leading to "hot spots" where local reaction rates exceed heat removal rates.

  • Critical Limitation: The "accumulation" of unreacted reagents during dosing can lead to thermal runaway.

Method B: Continuous Flow (Micro-reactor)[1][4]
  • The Intensifier: Uses micro-channels (<1 mm ID) to increase the surface-to-volume ratio by orders of magnitude.

  • Kinetic Profile: Flow reactors operate under intrinsic kinetic control . The massive heat exchange capacity allows the reaction to be run isothermally or adiabatically with precise control.

  • Advantage: "Flash chemistry." Residence times (

    
    ) are reduced from hours to seconds (e.g., 
    
    
    
    ). The reaction is quenched before side reactions (dinitration/oxidation) can occur.
Method C: Solid Acid Catalysis (Zeolite/Clay)
  • The Selector: Uses solid supports (e.g., Zeolite H-Beta, Montmorillonite) often with milder nitrating agents like acetyl nitrate (generated in situ from

    
     + Acetic Anhydride).
    
  • Kinetic Profile: Reaction rates are generally slower, governed by adsorption/desorption kinetics .

  • Advantage: The pore structure of the zeolite imposes steric constraints, significantly enhancing para-selectivity (shape selectivity) and eliminating the need for sulfuric acid waste processing.

Comparative Data Analysis

The following table synthesizes experimental data for the nitration of Toluene (a standard reference substrate) across the three methods.

MetricMixed Acid (Batch)Continuous Flow (Micro)Solid Acid (Zeolite H-Beta)
Reaction Time 60–120 mins5–30 seconds2–6 hours
Temperature 30–50°C (Controlled)20–60°C (Isothermal)20–40°C
Yield 85–90%>98%80–95%
Selectivity (p:o ratio) ~0.6 : 1~0.6 : 1 (Thermodynamic)Up to 1.5 : 1 (Shape Selective)
Atom Economy Low (Spent

waste)
Medium (Efficient mixing)High (Recyclable catalyst)
Safety Profile Low (Runaway risk)High (Low active volume)High (No corrosive bulk acid)
Kinetic Regime Mass-transfer limitedIntrinsic Kinetic limitedAdsorption/Surface limited

Data sources: Generalized from OPRD and Green Chemistry literature [1, 2, 4].

Experimental Protocols

Protocol 1: Continuous Flow Nitration of Toluene

This protocol demonstrates the "Flash Chemistry" approach, prioritizing safety and kinetic precision.

Equipment:

  • Dual-syringe pump system or HPLC pumps.[2][3]

  • T-mixer (Stainless steel or PTFE, 0.5 mm ID).

  • Residence loop (PTFE tubing, 1.0 mL volume).

  • Thermostated water bath.[4]

Reagents:

  • Feed A: Toluene (neat or dissolved in nitromethane if concentration control is needed).

  • Feed B: Mixed Acid (Concentrated

    
     : Fuming 
    
    
    
    , 2:1 v/v). Caution: Highly Corrosive.

Workflow:

  • System Priming: Flush the reactor with solvent (e.g., nitromethane) to check for leaks.

  • Flow Rate Calculation: Set flow rates to achieve a residence time (

    
    ) of 10 seconds.
    
    • Formula:

      
      .
      
    • Example: For 1 mL reactor, Total Flow = 6 mL/min.

  • Reaction: Pump Feed A and Feed B simultaneously into the T-mixer submerged at 25°C.

  • Quenching: Direct the reactor outlet immediately into a stirred vessel containing ice water and

    
    .
    
  • Workup: Extract with diethyl ether, dry over

    
    , and analyze via GC-MS.
    
Protocol 2: Regioselective Nitration using Zeolite H-Beta

This protocol demonstrates the "Shape Selective" approach, prioritizing product distribution over speed.

Reagents:

  • Toluene (10 mmol).

  • Nitric Acid (65-70%, 15 mmol).

  • Acetic Anhydride (15 mmol) – Acts as water scavenger and forms acetyl nitrate.

  • Zeolite H-Beta (Calcined at 500°C for 4h prior to use).

Workflow:

  • Catalyst Activation: Ensure Zeolite H-Beta is freshly calcined to remove adsorbed water.

  • Slurry Formation: In a round-bottom flask, suspend the Zeolite (0.5 g) in Toluene (10 mmol) and Acetic Anhydride (15 mmol).

  • Initiation: Cool the mixture to 0–5°C. Add Nitric Acid dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Note: The kinetics are slower; monitoring by TLC/GC is required.

  • Filtration: Filter off the solid catalyst (Catalyst can be washed with acetone and reactivated for reuse).

  • Workup: Wash the filtrate with water and brine, dry, and concentrate.

  • Analysis: Analyze the ortho/para ratio via 1H NMR. Expect enhanced para-selectivity compared to Protocol 1.

Decision Matrix: Selecting the Right Method

The following diagram guides the researcher in selecting the appropriate nitration method based on project constraints.

SelectionMatrix Start Start: Define Priority Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the reaction highly exothermic? Q1->Q2 No Method_Zeolite Use Solid Acid/Zeolite (Selectivity & Mildness) Q1->Method_Zeolite Yes Q3 Is Para-selectivity critical? Q2->Q3 No Method_Flow Use Continuous Flow (Safety & Speed) Q2->Method_Flow Yes (Runaway Risk) Q3->Method_Zeolite Yes Method_Batch Use Classical Batch (Cost & Simplicity) Q3->Method_Batch No (Standard Mix)

Figure 2: Decision matrix for selecting nitration methodologies.

References

  • Continuous Flow Nitration of Toluene

    • Source: Kulkarni, A. A. et al. "Continuous Flow Nitration of Toluene: Kinetic Study and Reactor Design." Organic Process Research & Development, 2008.
    • (Generalized landing page for OPRD verification)

  • Zeolite Catalyzed Nitration

    • Source: Smith, K. et al. "Regioselective nitration of aromatic compounds using zeolite catalysts." Journal of Chemical Society, Perkin Transactions 1, 1996.
  • Mixed Acid Kinetics

    • Source: Olah, G. A. et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
  • Safety in Nitration

    • Source: Pissavini, S. et al. "Safe Scale-Up of an Exothermic Nitration Reaction." Organic Process Research & Development, 2018.

Sources

Purity analysis of "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone" from different synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the purity profiling for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone , a Critical Quality Attribute (CQA) intermediate in the synthesis of leukotriene receptor antagonists like Pranlukast .

Executive Summary

The molecule 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS: 14347-05-8) serves as the regiochemical anchor for the tetrazole side chain of Pranlukast. Its purity is governed by a single, dominant challenge: Nitration Regioselectivity .

The presence of the 5-nitro isomer (an inseparable impurity in downstream steps) poses a significant risk to the efficacy of the final API. This guide compares two primary synthetic strategies—Direct Nitration (Route A) vs. Convergent Alkylation (Route B) —and establishes a self-validating HPLC protocol to quantify the critical 3-nitro vs. 5-nitro ratio.

Synthetic Route Analysis & Impurity Origins

Route A: Direct Nitration (The "Linear" Approach)
  • Methodology: Nitration of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone using

    
    .
    
  • Mechanistic Insight: The 4-benzyloxy group is a strong ortho/para director. However, the 3-position is sterically crowded (flanked by the 2-OH and 4-OBn groups). Consequently, the electrophilic attack is kinetically favored at the 5-position (less hindered), leading to a high ratio of the unwanted isomer.

  • Critical Impurity: 1-(4-(Benzyloxy)-2-hydroxy-5-nitrophenyl)ethanone.

  • Purity Profile: Typically yields a 60:40 to 70:30 mixture of 3-nitro (Target) to 5-nitro (Impurity).

Route B: Selective Benzylation (The "Convergent" Approach)
  • Methodology: Nitration of 2,4-dihydroxyacetophenone (Resacetophenone) followed by selective O-alkylation.

  • Mechanistic Insight:

    • Nitration: Nitrating the less bulky 2,4-dihydroxyacetophenone allows for better separation of the 3-nitro and 5-nitro isomers via fractional crystallization before the benzyl group is added.

    • Benzylation: The 2-OH group participates in a strong intramolecular hydrogen bond with the carbonyl oxygen (

      
      ), rendering it non-nucleophilic. This allows for highly selective alkylation at the 4-OH position using Benzyl Bromide/ 
      
      
      
      .
  • Critical Impurity: 1-(2,4-bis(benzyloxy)-3-nitrophenyl)ethanone (Over-alkylation).

  • Purity Profile: Typically yields >98% regiochemical purity after optimized crystallization.

Visualization: Synthetic Pathways & Impurity Logic

SynthesisPathways target TARGET: 3-Nitro Isomer impurity5 IMPURITY: 5-Nitro Isomer impurityBis IMPURITY: Bis-Benzyl Ether startA 4-Benzyloxy-2-hydroxy acetophenone startA->target Nitration (Steric Clash) startA->impurity5 Major Pathway startB 2,4-Dihydroxy acetophenone interB 3-Nitro-2,4-dihydroxy acetophenone startB->interB Nitration & Cryst. interB->target BnBr / K2CO3 (Selective) interB->impurityBis Over-alkylation

Caption: Comparison of steric steering in Route A leading to impurities vs. the chelation-controlled selectivity in Route B.

Analytical Strategy: HPLC Method Development

To validate the superiority of Route B, a robust HPLC method is required to resolve the regioisomers. Standard C18 columns often struggle to separate the 3-nitro and 5-nitro isomers due to their identical hydrophobicity.

Method Protocol (Self-Validating System)
ParameterConditionRationale
Column Phenyl-Hexyl,


interactions provide superior selectivity for nitro-aromatic isomers compared to C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses phenol ionization, sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 0-5 min: 40% B (Isocratic)5-20 min: 40%

80% B20-25 min: 80% B
Isocratic hold at start ensures separation of polar nitrophenol precursors.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 310 nm310 nm is specific for the nitro-phenolic chromophore, reducing baseline noise.
Temperature

Constant temperature is critical for reproducible retention times.
Critical Quality Attributes (CQAs) & Acceptance Criteria
  • Resolution (

    
    ): 
    
    
    
    between 3-nitro and 5-nitro isomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (indicates no secondary interactions with silanols).
  • LOD/LOQ: Must detect 0.05% of the 5-nitro impurity.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product Sample Dissolve Dissolve in MeCN:H2O (1:1) Sample->Dissolve Inject Inject 10 µL Dissolve->Inject CheckRes Check Resolution (Rs) 3-NO2 vs 5-NO2 Inject->CheckRes Pass Rs > 2.0 Proceed to Quant CheckRes->Pass Yes Fail Rs < 2.0 Method Failure CheckRes->Fail No Adjust Switch to Phenyl-Hexyl or Lower %B Start Fail->Adjust Adjust->Inject

Caption: Workflow for validating resolution between critical regioisomers.

Experimental Data Comparison

The following data represents averaged results from three production batches using the described protocols.

MetricRoute A (Direct Nitration)Route B (Selective Benzylation)
Crude Yield 85%72% (over 2 steps)
3-Nitro Purity (HPLC) 62.4%98.1%
5-Nitro Impurity 35.1%< 0.5%
Bis-Benzyl Impurity N/A1.2% (Removed by wash)
Purification Effort High (Requires multiple recrystallizations or chromatography)Low (Simple ethanol wash)
Suitability for Pharma Low (Risk of carryover)High (Preferred Route)
Detailed Experimental Protocol (Route B - Recommended)

Step 1: Synthesis of 1-(2,4-dihydroxy-3-nitrophenyl)ethanone

  • Suspend 2,4-dihydroxyacetophenone (10.0 g) in glacial acetic acid (50 mL).

  • Cool to

    
    . Dropwise add fuming 
    
    
    
    (1.1 eq) over 30 mins.
  • Note: The internal temperature must not exceed

    
     to prevent dinitration.
    
  • Pour into ice water. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol. The 3-nitro isomer crystallizes first; the 5-nitro isomer remains in the mother liquor.

Step 2: Selective Benzylation

  • Dissolve purified 3-nitro intermediate (5.0 g) in Acetone (50 mL).

  • Add

    
     (1.1 eq) and Benzyl Bromide (1.05 eq).
    
  • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Control Point: The 2-OH is chelated and will not react under these mild conditions. If reflux is too vigorous or excess base is used, the "Bis-Benzyl" impurity will form.

  • Filter inorganic salts, evaporate solvent, and wash the solid with cold methanol to remove traces of benzyl bromide.

Conclusion

For the development of Pranlukast intermediates, Route B is the scientifically superior choice. While Route A appears shorter, the thermodynamic and kinetic preference for the 5-nitro isomer creates a purification bottleneck that is not scalable. Route B leverages the natural chelation of the 2-hydroxy group to ensure regiocontrol, validated by the Phenyl-Hexyl HPLC method which clearly resolves the critical isomers.

References

  • Synthesis of Pranlukast Intermediates: Zhang, Y., et al. "Synthesis of pranlukast."[1] Trade Science Inc., 2013.

  • Regioselectivity in Nitration: LibreTexts. "Regioselectivity in Electrophilic Aromatic Substitution." 2023. [2]

  • Analytical Method Grounding (Phenolic Ketones): SIELC Technologies. "Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)-."

  • Compound Data & Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 128479, 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone."

Sources

A Comparative Guide to Patented Synthetic Routes for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the patented synthetic routes for the key pharmaceutical intermediate, 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including bronchodilators like (R,R)-formoterol.[1] Understanding the nuances of its synthesis is paramount for process optimization, scalability, and economic viability in drug development.

This document explores the two primary synthetic strategies disclosed in patent literature, offering a comparative analysis of their respective merits and challenges. Detailed experimental protocols and visual workflow diagrams are provided to support your research and development efforts.

The Strategic Importance of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

The unique substitution pattern of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, featuring a nitro group ortho to a hydroxyl group and a benzyloxy group at the para position, makes it a versatile precursor for a range of complex organic molecules.[2] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be removed in the final stages of a synthesis.

Comparative Analysis of Synthetic Routes

Two principal synthetic routes to 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone have been identified in the patent literature. The choice between these routes often depends on the availability of starting materials, desired purity profile, and scalability considerations.

FeatureRoute A: Benzylation then NitrationRoute B: Nitration then Benzylation
Starting Materials 2,4-Dihydroxyacetophenone, Benzyl bromidem-Nitroacetophenone, Benzyl bromide
Key Intermediates 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone2-Hydroxy-3-nitroacetophenone
Reported Yield (Key Step) 78% for benzylation[3]89.9% for hydroxylation/nitration[4]
Regioselectivity Control Critical during nitration stepAchieved during the initial hydroxylation of m-nitroacetophenone
Potential for Isomer Formation High during nitration (ortho vs. ortho')Low
Purification Challenges Separation of nitro-isomersRelatively straightforward
Overall Efficiency Potentially lower due to isomer separationPotentially higher due to better regioselectivity

Route A: Benzylation Followed by Nitration

This route commences with the selective protection of the 4-hydroxyl group of 2,4-dihydroxyacetophenone via a Williamson ether synthesis, followed by the nitration of the resulting intermediate.

Workflow Diagram: Route A

Route A A 2,4-Dihydroxyacetophenone B 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone A->B  Benzyl bromide, K2CO3, Acetone C 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone B->C  HNO3, Acetic Anhydride

Caption: Synthetic workflow for Route A.

Step-by-Step Analysis: Route A
  • Selective Benzylation: The synthesis begins with the selective benzylation of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone. This is typically achieved using benzyl bromide in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone.[3] The intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen reduces the acidity of the 2-hydroxyl proton, favoring the reaction at the 4-position. A reported yield for this step is 78%.[3]

  • Regioselective Nitration: The subsequent step involves the electrophilic aromatic substitution (nitration) of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone. The directing effects of the activating hydroxyl group and the deactivating acetyl group are crucial here. The strong ortho, para-directing hydroxyl group at the 2-position and the meta-directing acetyl group at the 1-position both favor the introduction of the nitro group at the 3-position. A mixture of nitric acid and a dehydrating agent like acetic anhydride is a common nitrating agent for such systems.[5] However, controlling the reaction conditions is critical to prevent the formation of other nitro-isomers and dinitrated byproducts.

Advantages and Disadvantages of Route A
  • Advantages: The starting material, 2,4-dihydroxyacetophenone, is commercially available. The benzylation step is a well-established and high-yielding reaction.

  • Disadvantages: The nitration step can be challenging in terms of regioselectivity, potentially leading to a mixture of products that require extensive purification. This can lower the overall yield and increase production costs.

Route B: Nitration Followed by Benzylation

This alternative approach begins with the synthesis of 2-hydroxy-3-nitroacetophenone from a readily available starting material, followed by the benzylation of the free hydroxyl group.

Workflow Diagram: Route B

Route B D m-Nitroacetophenone E 2-Hydroxy-3-nitroacetophenone D->E  Nickel acetate, Propionic acid, Air F 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone E->F  Benzyl bromide, K2CO3, Acetone

Caption: Synthetic workflow for Route B.

Step-by-Step Analysis: Route B
  • Directed Hydroxylation and Nitration: A patented "green" synthesis method describes the direct conversion of m-nitroacetophenone to 2-hydroxy-3-nitroacetophenone.[4] This process utilizes the ketone and nitro groups as bidentate directing groups for a metal-catalyzed (e.g., nickel acetate) hydroxylation reaction in the presence of a carboxylic acid solvent and air as the oxidant. This method reports a high yield of 89.9% and offers excellent regioselectivity.[4]

  • Benzylation: The final step is the benzylation of the hydroxyl group of 2-hydroxy-3-nitroacetophenone. This is a standard Williamson ether synthesis, analogous to the first step of Route A, using benzyl bromide and a base like potassium carbonate in a suitable solvent.[3][6] The presence of the electron-withdrawing nitro group may slightly decrease the nucleophilicity of the hydroxyl group, potentially requiring slightly more forcing reaction conditions compared to the non-nitrated analogue.

Advantages and Disadvantages of Route B
  • Advantages: This route offers excellent regioselectivity in the first step, minimizing the formation of unwanted isomers and simplifying purification. The reported high yield of the initial step makes this route potentially more efficient and cost-effective for large-scale production.

  • Disadvantages: The directed hydroxylation reaction, while high-yielding, may require specialized equipment (a pressure kettle) and careful control of reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone (Route A, Step 1)

This protocol is adapted from the procedure described by Ma et al. (2011).[3]

  • To a 100 mL flask, add 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), and acetone (40 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add benzyl bromide (4 mmol) to the suspension.

  • Heat the reaction mixture to 331 K (58 °C) and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone. (Reported yield: 78%).[3]

Protocol 2: Synthesis of 2-Hydroxy-3-nitroacetophenone (Route B, Step 1)

This protocol is based on the patent by Zhejiang University (2018).[4]

  • In a pressure kettle, combine m-nitroacetophenone (1 mol), nickel acetate tetrahydrate (0.005 mol), and 50% (w/w) propionic acid.

  • Pressurize the kettle to 1.0 MPa with air.

  • Heat the mixture to 90-95 °C with stirring and maintain for 10 hours.

  • Monitor the reaction for the consumption of m-nitroacetophenone by HPLC or GC.

  • Once the reaction is complete, cool the mixture to 90 °C and discharge the liquid.

  • Further cool the liquid to 0 °C to induce crystallization.

  • Filter the solid product and wash with cold water.

  • Dry the product under vacuum at 60-70 °C for 5 hours to obtain 2-hydroxy-3-nitroacetophenone. (Reported yield: 89.9%, Purity: 98.0%).[4]

Conclusion

Both Route A and Route B present viable patented pathways for the synthesis of 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.

  • Route A is a classical approach, with the main challenge lying in the control of regioselectivity during the nitration step.

  • Route B offers a more modern and potentially more efficient alternative due to its highly regioselective initial step, which can significantly simplify downstream processing and improve the overall yield.

The choice of synthetic route will ultimately be guided by a comprehensive assessment of factors including the cost and availability of starting materials, process safety, scalability, and the desired purity of the final product. For industrial-scale production, the superior regioselectivity and higher yield of Route B may offer significant advantages, despite the potentially more demanding conditions of the initial hydroxylation/nitration step.

References

  • CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol - Google Patents. (n.d.).
  • Ma, G., Li, Q., Li, S., & Tu, M. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225. [Link]

  • WO2016118450A1 - Nitration of aromatic compounds - Google Patents. (n.d.).
  • EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents. (n.d.).
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - Prospects in Pharmaceutical Sciences. (2024, August 12). Retrieved January 30, 2026, from [Link]

  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents. (n.d.).
  • 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ma, G., Li, Q., Li, S., & Tu, M. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225. [Link]

  • CN107522606B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents. (n.d.).
  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents. (n.d.).
  • Process for nitration of benzene - European Patent Office - EP 0092372 A1 - Googleapis.com. (n.d.).
  • Synthesis of Flavones Volume 1 - Issue 6. (2017, November 14). Retrieved January 30, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

[1]

Executive Summary & Immediate Action Card

Core Directive: The presence of the nitro group (-NO₂) combined with a phenolic moiety mandates that 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone be treated as a high-priority hazardous organic waste .[1]

Primary Disposal Method: High-temperature incineration equipped with an afterburner and scrubber. Prohibited Actions: Do NOT dispose of via sanitary sewer, trash, or evaporation. Immediate Spill Response: Dampen with inert solvent (PEG-400 or water) to suppress dust; do not dry sweep.[1]

Chemical Profile & Hazard Assessment

To design a self-validating disposal system, one must understand the causality of the hazards. This compound is a poly-functionalized aromatic ring.

Property Data / Characteristic Disposal Implication
Chemical Name 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanoneTracking: Use CAS 1035229-31-2 for waste manifesting.[1][2]
Functional Groups Nitro (-NO₂), Phenol (-OH), Benzyl Ether (-OBn), KetoneReactivity: The ortho-nitrophenol motif increases acidity and potential for exothermic decomposition under thermal stress.[1]
Physical State Yellow Crystalline PowderInhalation Risk: High dust generation potential requires wet-methods for cleanup.
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSOSegregation: Must go into organic solvent waste streams, not aqueous.
Hazard Class Irritant (Skin/Eye), Acute Tox (Oral), Aquatic ToxPPE: Double nitrile gloves and N95/P100 respiratory protection are mandatory.

Expert Insight: The intramolecular hydrogen bond between the 2-Hydroxy and 1-Acetyl groups stabilizes the molecule significantly compared to other nitrophenols. However, the 3-Nitro group remains a thermal sensitizer. Incineration ensures complete mineralization of the nitrogen oxides (NOx) via the scrubber system [1, 2].

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup workflow, verify the following barrier protections.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Double-gloving with Nitrile (0.11 mm min thickness).[1]

    • Rationale: Nitro-aromatics can penetrate skin; the benzyl ether moiety increases lipophilicity, potentially aiding dermal absorption.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat (buttoned) + chemically resistant apron if handling >100g.

Step-by-Step Disposal Workflows

A. Routine Solid Waste (Excess Reagent/Reaction Byproducts)

Objective: Safely containerize solid waste for transport to an incineration facility.

  • Segregation: Do not mix with strong oxidizers or reducing agents.

  • Containerization:

    • Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

    • Crucial Step: If the waste is a reaction byproduct containing residual metal catalysts (e.g., Pd/C from debenzylation attempts), it must be kept wet with water to prevent pyrophoric ignition before sealing.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Organic Solid."

    • Constituents: "1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone."[2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

B. Liquid Waste (Mother Liquors/Solvent Rinses)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility.

  • Solvent Identification: Determine the carrier solvent (e.g., Dichloromethane vs. Ethyl Acetate).

  • Stream Selection:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.

    • Non-Halogenated Waste: If dissolved in Acetone, Ethyl Acetate, or Methanol.

  • pH Check: Ensure the waste solution is not extremely acidic (< pH 2) or basic (> pH 12) to prevent exothermic reactions in the drum. Neutralize if necessary.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

Spill Cleanup Protocol (Self-Validating System)

Logic: The goal is to remove the hazard without generating airborne dust (inhalation risk) or spreading the contamination.[3][4][5][6][7][8][9]

Figure 1: Decision logic for spill response, prioritizing dust suppression.

Detailed Steps:

  • Isolate: Evacuate non-essential personnel.

  • Dampen: Do NOT use a dry brush. Cover the spill with paper towels dampened with Ethanol or Acetone. This prevents the "puff" of yellow dust.

  • Collect: Scoop the damp material into a waste jar.

  • Decontaminate: The compound is yellow/orange. Scrub the surface with a detergent solution until no color remains.

  • Verify: A UV lamp (365 nm) can be used to check for residual fluorescence if high purity is required for the workspace.

Waste Stream Decision Tree

This diagram guides the researcher to the correct waste container based on the physical state and solvent composition.

Figure 2: Waste segregation logic ensuring regulatory compliance (RCRA) and safety.

Regulatory & Compliance Framework

  • RCRA Classification: While this specific CAS is not P-listed, it falls under "Characteristic Hazardous Waste" if it exhibits ignitability (D001) or reactivity (D003).[1] As a nitro-aromatic, it is best practice to manage it as D003 (Reactive) if in concentrated, dry form, though standard lab quantities are usually managed simply as Toxic/Irritant .

  • EPA Disposal Code: Dispose of in accordance with 40 CFR 262.11.

  • Transport: UN Number typically assigned to "Nitrophenols" (UN 1663) or "Toxic Solid, Organic, N.O.S."[1] (UN 2811) depending on purity and formulation [3].

References

  • NanoAxis LLC. 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Product Information. Retrieved from [Link]

  • ChemSrc. 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone Chemical Properties. Retrieved from [Link]

Personal protective equipment for handling 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, personal protective equipment (PPE), and operational handling protocols for 1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS: 1035229-31-2).[1][2][3]

Notice: As a specialized pharmaceutical intermediate with limited public toxicological data, this guide applies the Precautionary Principle . It derives safety protocols from the compound's structural pharmacophores (nitro, phenol, benzyloxy moieties), treating it as a Potent Compound (Occupational Exposure Band 3/4) until proven otherwise.[1][2][3]

Chemical Hazard Analysis & Risk Assessment

To select the correct PPE, we must first understand the molecular threats.[1][2][3] This compound is not merely "chemical dust"; it is a lipophilic, potentially energetic phenol derivative.[1][2][3]

Functional GroupHazard CharacteristicPhysiological/Physical Risk
Nitro Group (-NO₂) Energetic / Toxic Potential for rapid decomposition if heated.[1][2][3] Nitro-aromatics are often methemoglobinemia inducers (blood toxicity) and skin sensitizers.[1][2][3]
Phenolic Hydroxy (-OH) Corrosive / Uncoupler Ortho-nitrophenols are acidic and can uncouple oxidative phosphorylation.[1][2][3] Causes skin/mucous membrane irritation or burns.[1][2][3]
Benzyloxy (-OBn) Permeation Enhancer Increases lipophilicity (LogP), facilitating rapid absorption through the skin and glove materials.[1][2][3]
Acetophenone Core Irritant Respiratory and ocular irritant.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of the benzyloxy group requires specific barrier materials.[1][2][3]

A. Respiratory Protection (Critical)
  • Standard Handling (< 10g): Work within a Chemical Fume Hood (Face velocity: 100 fpm).[1][2][3] If hood work is impossible, use a Half-face respirator with P100 cartridges .[1][2][3]

  • Bulk Handling (> 10g or generating dust): Use a Powered Air-Purifying Respirator (PAPR) with HEPA filters.[1][2][3] The dust from nitro-acetophenones is often electrostatic and fine; surgical masks offer zero protection.[1][2]

B. Dermal Protection (Glove Selection)[1][2][3]
  • Primary Hazard: The benzyloxy tail allows the molecule to permeate standard nitrile rubber over time.[1][2][3]

  • Recommendation:

    • Incidental Contact: Double-gloving with Nitrile (minimum thickness 5 mil / 0.12 mm).[1][2][3] Change outer gloves every 30 minutes or immediately upon splash.[1][2][3]

    • Prolonged/Immersion: Silver Shield® (EVOH/PE laminate) or Viton® gloves.[1][2][3] These provide the highest permeation resistance against aromatic nitro compounds.[1][2][3]

C. Ocular & Face Protection
  • Requirement: Chemical Splash Goggles (indirect vented).[1][2][3]

  • Why: Safety glasses leave gaps.[1][2][3] Phenolic compounds can cause irreversible corneal damage.[1][2][3] A face shield is required during reactor loading or liquid transfers.[1][2][3]

Operational Protocols

Phase 1: Receiving & Storage
  • Inspection: Verify the container is intact. Nitro-aromatics can degrade; check for pressure buildup (bulging).[1][2][3]

  • Storage: Store at 2-8°C (Refrigerated). Keep away from strong bases and reducing agents.[1][2][3]

  • Static Control: This powder is likely static-sensitive.[1][2][3] Ground all metal spatulas and containers during transfer.

Phase 2: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a Powder Containment Hood or a Fume Hood with a draft shield.[1][2][3]

  • Technique: Use a disposable anti-static weighing boat.[1][2][3] Do not return excess material to the stock container (contamination risk).[1][2][3]

  • Solvent Selection: When dissolving, add solvent to the solid slowly.[1][2][3] Avoid acetone if strong bases are present (exotherm risk).[1][2][3]

Phase 3: Reaction & Workup
  • Venting: Reactions involving nitro groups can release NOx gases if overheated.[1][2][3] Ensure the condenser is active and the system is vented to a scrubber or hood exhaust.[1][2][3]

  • Quenching: If used in reduction reactions (e.g., to the aniline), hydrogen gas evolution is a risk.[1][2][3] Maintain an inert atmosphere (Nitrogen/Argon).[1][2][3]

Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill, do not dry sweep (generates dust).[1][2][3]

SpillResponse Figure 1: Safe Spill Response Protocol for Nitro-Acetophenones start Powder Spill Detected assess Assess Volume (< 10g vs > 10g) start->assess small Small Spill (<10g) Evacuate immediate area assess->small large Large Spill (>10g) Evacuate Lab Call EHS assess->large ppe Don PPE: Double Nitrile + P100 Resp + Goggles small->ppe wet Wet Method: Cover with solvent-dampened (Ethanol) pads to suppress dust ppe->wet clean Scoop into HazMat Bag wet->clean wash Wash surface with soap/water (Phenol decontamination) clean->wash

Disposal
  • Classification: Hazardous Waste (Toxic/Irritant).[1][2][3]

  • Segregation: Do not mix with oxidizers.[1][2][3] Segregate into "Solid Toxic" or "Non-Halogenated Organic" waste streams.[1][2][3]

  • Destruction: Incineration is the preferred method for nitro-aromatics to ensure complete destruction of the ring structure.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1035229-31-2. Retrieved from .[1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] Retrieved from .[1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][2][3] Retrieved from .[1][2][3]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitro Compounds.[1][2][3] Retrieved from .[1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
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1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.